3-Bromo-2,4,6-trimethylphenylboronic acid
Description
Properties
IUPAC Name |
(3-bromo-2,4,6-trimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLVBOLIWMAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584398 | |
| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-19-7 | |
| Record name | (3-Bromo-2,4,6-trimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylphenylboronic Acid: Synthesis, Properties, and Applications
CAS Number: 849062-19-7
Foreword for the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and applications of 3-Bromo-2,4,6-trimethylphenylboronic acid. This sterically hindered boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its unique substitution pattern, featuring both steric bulk from the ortho-methyl groups and the electronic influence of the bromine atom, presents both challenges and opportunities in cross-coupling reactions. This document provides not only procedural details but also the underlying scientific rationale for the methodologies presented, aiming to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Compound Profile and Physicochemical Properties
3-Bromo-2,4,6-trimethylphenylboronic acid is a solid, crystalline compound with the molecular formula C₉H₁₂BBrO₂ and a molecular weight of approximately 242.91 g/mol .[1] Its structure, characterized by a boronic acid group flanked by two methyl groups and a bromine atom at the meta-position, contributes to its notable steric hindrance and specific reactivity.
| Property | Value | Source |
| CAS Number | 849062-19-7 | [2] |
| Molecular Formula | C₉H₁₂BBrO₂ | [1] |
| Molecular Weight | 242.91 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 159-164 °C | [2] |
The boronic acid functional group is a Lewis acid, capable of reversibly interacting with diols. At physiological pH, it exists predominantly in its uncharged, trigonal planar form, but in aqueous solutions with a pH higher than its pKa, it can convert to an anionic, tetrahedral boronate species. This equilibrium is fundamental to its role in transmetalation during cross-coupling reactions.
Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid: A Guided Protocol
The causality behind this choice of precursor lies in the differential reactivity of the bromine atoms. In a symmetrically substituted dibromoarene, a single lithium-halogen exchange can be achieved under carefully controlled stoichiometric and temperature conditions.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on the well-established procedure for the synthesis of 2,4,6-trimethylphenylboronic acid from its corresponding bromide and should be optimized for the specific substrate.[3]
Materials:
-
1,3-dibromo-2,4,6-trimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 1,3-dibromo-2,4,6-trimethylbenzene dissolved in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of n-BuLi dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The choice of a very low temperature is critical to control the selectivity of the monolithiation and prevent side reactions. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the resulting aryl lithium solution, add triisopropyl borate (typically 1.1 to 1.5 equivalents) dropwise, again maintaining the temperature at -78 °C. The use of a trialkyl borate is a standard and efficient method for converting organolithium or Grignard reagents into boronic esters.
-
Quenching and Hydrolysis: After stirring for several hours at -78 °C, allow the reaction to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid. Stir vigorously for at least 2 hours to hydrolyze the boronic ester to the desired boronic acid.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallization: The crude 3-Bromo-2,4,6-trimethylphenylboronic acid can be purified by recrystallization from an appropriate solvent system, such as a mixture of an organic solvent and water or a nonpolar/polar organic solvent mixture, to yield the pure product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 3-Bromo-2,4,6-trimethylphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl frameworks.
Mechanistic Overview of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to an organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), after activation with a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with Sterically Hindered Boronic Acids:
The presence of two ortho-methyl groups in 3-Bromo-2,4,6-trimethylphenylboronic acid introduces significant steric bulk around the carbon-boron bond. This steric hindrance can impede the transmetalation step of the catalytic cycle, which often requires careful selection of the palladium catalyst, ligand, base, and solvent system to achieve efficient coupling. The choice of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often crucial for promoting the reaction with sterically demanding substrates.
Exemplary Protocol for Suzuki-Miyaura Coupling with a Heteroaryl Bromide:
This protocol is a generalized procedure based on established methods for coupling arylboronic acids with heteroaryl halides and should be optimized for specific substrates.[4]
Materials:
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.1 - 1.5 equivalents)
-
Heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)
-
Phosphine ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine the heteroaryl bromide, 3-Bromo-2,4,6-trimethylphenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free environment. This is critical as the palladium(0) catalyst is sensitive to oxidation.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and, if necessary, the phosphine ligand.
-
Solvent Addition: Add the anhydrous organic solvent and, if applicable, degassed water.
-
Reaction: Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-120 °C) using a preheated oil bath. Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
As a laboratory chemical, 3-Bromo-2,4,6-trimethylphenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable, albeit sterically challenging, building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of highly substituted biaryl and heteroaryl structures that are of interest in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and the nuances of its application in palladium-catalyzed reactions, as outlined in this guide, is essential for its successful implementation in research and development.
References
- Molander, G. A., & Brown, A. R. (2016). Anhydrous Suzuki–Miyaura Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 81(19), 9036–9043.
- Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8678–8698.
- dos Santos, V. A., & da Silva, F. M. (2021).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID | 849062-19-7 [chemicalbook.com]
- 3. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-2,4,6-trimethylphenylboronic acid structure
An In-depth Technical Guide to 3-Bromo-2,4,6-trimethylphenylboronic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of 3-Bromo-2,4,6-trimethylphenylboronic acid. It is designed to provide not only procedural details but also the underlying scientific rationale to empower effective utilization of this versatile chemical building block.
Introduction: A Sterically Hindered Building Block of Strategic Importance
3-Bromo-2,4,6-trimethylphenylboronic acid is a synthetic organoboron compound characterized by a sterically demanding substituted aromatic ring. The presence of two ortho-methyl groups imposes significant steric hindrance around the boronic acid moiety, a feature that profoundly influences its reactivity and conformational preferences. This unique structural attribute makes it a valuable reagent for the synthesis of highly substituted biaryl compounds, which are prevalent motifs in medicinal chemistry, agrochemicals, and materials science.
The strategic placement of a bromine atom provides a versatile handle for subsequent chemical modifications, such as additional cross-coupling reactions, enabling the construction of complex, multi-functionalized molecules. Boronic acids, as a class, are of immense interest in drug discovery, primarily due to their ability to act as reversible covalent inhibitors of serine proteases and as bioisosteres of carboxylic acids.[1][2] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a landmark that spurred significant research into boron-based therapeutics.[1] This guide will delve into the core aspects of 3-Bromo-2,4,6-trimethylphenylboronic acid, providing expert insights into its structure, synthesis, and critical applications.
Molecular Structure and Physicochemical Properties
The defining features of 3-Bromo-2,4,6-trimethylphenylboronic acid are the trigonal planar boronic acid group, the electron-withdrawing bromine atom, and the three electron-donating methyl groups affixed to the phenyl ring. The two methyl groups at the C2 and C6 positions sterically shield the C1-B bond, which dictates the choice of catalysts and reaction conditions for successful cross-coupling.
| Property | Value | Reference(s) |
| CAS Number | 849062-19-7 | [3][4][5] |
| Molecular Formula | C₉H₁₂BBrO₂ | [3][5] |
| Molecular Weight | 242.91 g/mol | [3] |
| Appearance | Solid, powder | [3][5] |
| Melting Point | 159-164 °C | [4][6] |
| Purity (Typical) | ≥95% | [3] |
| InChI Key | JFQLVBOLIWMAIN-UHFFFAOYSA-N | [3] |
Solid-State Characteristics: Like many arylboronic acids, this compound can undergo dehydration, particularly upon heating, to form a cyclic trimeric anhydride known as a boroxine.[7] This is a reversible process, and the boronic acid form is typically regenerated in the presence of water during a reaction. Awareness of this equilibrium is crucial for accurate quantification and for understanding reactivity, as the boroxine itself can be an active participant in certain coupling reactions. X-ray crystallography studies on analogous arylboronic acids reveal extensive intermolecular hydrogen-bonding networks between the boronic acid hydroxyl groups, which dictate the crystal packing.[8]
Synthesis and Purification: A Guided Protocol
The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid is most reliably achieved via the borylation of a corresponding Grignard or organolithium reagent. The following protocol is adapted from established methods for preparing sterically hindered arylboronic acids.[9][10] The logical starting material is 1,3-dibromo-2,4,6-trimethylbenzene, leveraging the differential reactivity of the bromine atoms or controlled stoichiometry to achieve selective monolithiation/Grignard formation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [11]
Protocol Considerations for a Hindered Substrate
Coupling a sterically hindered boronic acid like 3-Bromo-2,4,6-trimethylphenylboronic acid requires careful selection of reaction parameters to overcome the steric barrier.
-
Catalyst/Ligand: The transmetalation and reductive elimination steps can be sluggish with hindered substrates. Highly active catalysts are required. Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in oxidative addition. [12]* Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. [13]For substrates sensitive to strong bases, milder options like K₃PO₄ or K₂CO₃ are effective.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple 3-Bromo-2,4,6-trimethylphenylboronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl bromide (1.0 equivalent)
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
To a microwave vial or Schlenk tube, add the aryl bromide, 3-Bromo-2,4,6-trimethylphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aromatic proton (Ar-H).- A broad singlet for the boronic acid protons (-B(OH)₂), which is D₂O exchangeable.- Three distinct singlets for the three methyl groups (CH₃). The chemical shifts will be influenced by their position relative to the bromine and boronic acid groups. [9] |
| ¹³C NMR | - Six distinct signals for the aromatic carbons, including a signal for the carbon atom directly bonded to the boron, which typically appears around 130-140 ppm but is often broad or unobserved due to quadrupolar relaxation.- Three distinct signals for the methyl carbons. |
| ¹¹B NMR | - A single broad peak is expected in the range of δ 28-34 ppm, characteristic of a trigonal planar arylboronic acid. [14] |
Conclusion and Future Outlook
3-Bromo-2,4,6-trimethylphenylboronic acid is more than a simple reagent; it is an enabling tool for accessing complex and sterically congested molecular architectures. Its robust synthesis and predictable, albeit challenging, reactivity in Suzuki-Miyaura cross-coupling reactions make it indispensable for advanced organic synthesis. For professionals in drug discovery, the unique substitution pattern offers a scaffold to explore challenging binding pockets within biological targets, while the boronic acid functional group itself presents opportunities for covalent, yet reversible, target engagement. [15][16]As synthetic methodologies continue to advance, the strategic application of such precisely functionalized building blocks will remain a cornerstone of innovation in both medicine and materials science.
References
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Retrieved from [Link]
-
De Simone, A., et al. (2018). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Fun, H. K., et al. (2012). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. Acta Crystallographica Section E, 68(Pt 12), o3329. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]
-
Molecules. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
-
MDPI. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 3 (Mes=2,4,6‐trimethylphenyl). Retrieved from [Link]
-
ResearchGate. (2011). Molecular structure of 2,6-bis(2,4,6-trimethylphenyl)phenylboronic acid. Retrieved from [Link]
-
Preprints.org. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). (2,4,6-Trimethylphenyl)boronic acid. Retrieved from [Link]
-
ChemRxiv. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4,6-TRIPHENYLPHENYL-BORONIC-ACID - Optional[¹¹B NMR]. Retrieved from [Link]
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3-Bromo-2,4,6-trimethylphenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Bromo-2,4,6-trimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This guide provides a comprehensive technical overview of 3-Bromo-2,4,6-trimethylphenylboronic acid (CAS No. 849062-19-7), a sterically hindered organoboron compound of significant interest in modern synthetic chemistry. Its unique structure, featuring ortho-methyl groups that flank the boronic acid moiety and a bromine atom for subsequent functionalization, makes it a valuable building block. This document delves into its physicochemical properties, provides a detailed synthetic protocol, explores its core application in Suzuki-Miyaura cross-coupling reactions, and outlines critical safety and handling procedures. The insights herein are curated for professionals in research and development who require a deep, practical understanding of this versatile reagent.
**1. Introduction: A Tool for Complex Molecular Architectures
3-Bromo-2,4,6-trimethylphenylboronic acid is a specialized arylboronic acid derivative. Its utility stems from a combination of two key structural features:
-
Steric Hindrance: The presence of two methyl groups in the ortho positions relative to the C-B bond creates a crowded environment. This steric bulk is not a limitation but a feature, influencing the kinetics and selectivity of cross-coupling reactions, often enabling the synthesis of highly substituted, sterically demanding biaryl systems that are challenging to access with less hindered reagents.
-
Dual Functionality: The molecule possesses two distinct reactive sites. The boronic acid group is a nucleophilic partner in palladium-catalyzed cross-coupling reactions, while the bromine atom serves as an electrophilic handle. This dual nature allows for its incorporation into a target molecule, with the bromine atom available for subsequent, orthogonal transformations in sequential or iterative coupling strategies.[1]
These characteristics make it an indispensable tool in medicinal chemistry for the construction of novel pharmacophores and in materials science for designing complex organic scaffolds.
Physicochemical Properties
The fundamental properties of 3-Bromo-2,4,6-trimethylphenylboronic acid are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Reference(s) |
| Molecular Weight | 242.9054 g/mol | [2] |
| Chemical Formula | C₉H₁₂BBrO₂ | [2][3] |
| CAS Number | 849062-19-7 | [2][4] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 159-164 °C | [4][5] |
| Purity | ≥95% (typical) | [2] |
| InChI Key | JFQLVBOLIWMAIN-UHFFFAOYSA-N | [2] |
Below is a visualization of the compound's molecular structure.
Caption: Molecular structure of 3-Bromo-2,4,6-trimethylphenylboronic acid.
**3. Synthesis Pathway and Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester, followed by acidic hydrolysis. For 3-Bromo-2,4,6-trimethylphenylboronic acid, a logical precursor is 1,3-dibromo-2,4,6-trimethylbenzene. The selectivity of the lithium-halogen exchange at the less hindered bromine is key to this approach.
Proposed Synthetic Workflow
The following diagram illustrates a plausible and efficient pathway for the laboratory-scale synthesis of the title compound.
Caption: Proposed synthesis workflow for 3-Bromo-2,4,6-trimethylphenylboronic acid.
Step-by-Step Synthesis Protocol
This protocol is a representative procedure adapted from established methods for synthesizing arylboronic acids.[6][7] All operations must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1,3-dibromo-2,4,6-trimethylbenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.
-
Formation of Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi, 1.0 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Causality: The low temperature is critical to prevent side reactions and to control the exothermic lithiation process. n-BuLi is a strong enough base to facilitate the lithium-halogen exchange selectively.
-
-
Borylation: Trimethyl borate (1.2 eq), dissolved in anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The solution is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Causality: Trimethyl borate acts as the boron electrophile. It is added after the formation of the organolithium is complete to ensure efficient trapping of the nucleophilic intermediate.
-
-
Hydrolysis and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1M hydrochloric acid (HCl), until the pH is acidic (~pH 2). The mixture is stirred vigorously for 1-2 hours.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization or silica gel column chromatography to yield pure 3-Bromo-2,4,6-trimethylphenylboronic acid.
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. It enables the synthesis of biaryl and heteroaryl compounds under relatively mild conditions. The steric hindrance of 3-bromo-2,4,6-trimethylphenylboronic acid makes it particularly useful for creating hindered biaryl linkages.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 3-Bromo-2,4,6-trimethylphenylboronic acid with an aryl or heteroaryl halide.[8]
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (Ar-X, 1.0 eq), 3-Bromo-2,4,6-trimethylphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Self-Validation: The use of excess boronic acid and base ensures that the limiting aryl halide is consumed completely and counteracts any potential decomposition of the boronic acid.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME) via syringe.
-
Expertise: The choice of solvent, base, and catalyst/ligand system is interdependent and must be optimized for specific substrates, especially for challenging couplings. Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective for refractory heteroaryl couplings.[9][10]
-
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous phase, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Safety, Handling, and Disposal
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: 3-Bromo-2,4,6-trimethylphenylboronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13] Work in a well-ventilated fume hood to avoid inhalation of dust.[11]
-
Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][13] Avoid formation of dust. Keep away from strong oxidizing agents, strong acids, and strong bases.[13]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
-
Disposal: Dispose of waste material at a licensed chemical destruction plant or by controlled incineration. Do not discharge into sewer systems or the environment.[12]
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is more than a standard reagent; it is a strategic tool for overcoming synthetic challenges related to steric congestion and for implementing sequential coupling strategies. Its well-defined physicochemical properties, predictable reactivity in Suzuki-Miyaura couplings, and established synthesis routes make it a reliable component in the synthetic chemist's toolbox. Proper understanding of its handling, application, and the chemical principles governing its reactivity is essential for leveraging its full potential in the development of novel molecules.
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Safety Data Sheet - Angene Chemical. [Link]
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Synthesis of 3 (Mes=2,4,6‐trimethylphenyl). | Download Scientific Diagram - ResearchGate. [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. [Link]
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(2,4,6-Trimethylphenyl)boronic acid | C9H13BO2 - BuyersGuideChem. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. [Link]
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An In-depth Technical Guide to the Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid
Introduction: The Strategic Value of Sterically Hindered Boronic Acids
In the landscape of modern synthetic chemistry, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Their stability, low toxicity, and functional group tolerance have cemented their status as preferred nucleophilic partners in the construction of complex molecular architectures.[1] Within this class of reagents, sterically hindered boronic acids, such as 3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7), offer unique strategic advantages. The bulky trimethylphenyl scaffold allows for the construction of highly substituted biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of a bromine atom provides a secondary reactive handle for subsequent orthogonal transformations, enabling divergent synthesis strategies from a single, advanced intermediate.
This guide provides a comprehensive, field-proven methodology for the synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid. We will delve into the strategic choices behind the selected synthetic route, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis is the cornerstone of an efficient synthetic plan. The target molecule, 3-Bromo-2,4,6-trimethylphenylboronic acid (1) , can be disconnected at the carbon-boron bond. This disconnection points to an arylanion equivalent, specifically a lithiated intermediate (2) , which can be trapped with an appropriate boron electrophile like a trialkyl borate.
The key challenge lies in the regioselective formation of the organolithium species (2) . The most robust and direct precursor for this transformation is 1,3-dibromo-2,4,6-trimethylbenzene (3) . This precursor allows for a selective metal-halogen exchange at one of the two equivalent bromine atoms. The starting material (3) can, in turn, be prepared from commercially available 1,3,5-trimethylbenzene (mesitylene) (4) via a direct electrophilic dibromination reaction.
Caption: Retrosynthetic pathway for 3-Bromo-2,4,6-trimethylphenylboronic acid.
Core Synthesis Route: Selective Lithium-Halogen Exchange
While several methods exist for synthesizing arylboronic acids, including Grignard-based routes and palladium-catalyzed borylations, the organolithium pathway starting from an aryl bromide is often superior in terms of reaction speed and efficiency.[2][3] Lithium-halogen exchange is an exceptionally fast reaction, often occurring within minutes at cryogenic temperatures (-78 °C), which allows for excellent functional group tolerance and minimizes side reactions.[4]
The chosen strategy involves two key stages:
-
Synthesis of the Precursor: Preparation of 1,3-dibromo-2,4,6-trimethylbenzene from mesitylene.
-
Borylation: Selective mono-lithiation of the dibrominated precursor followed by electrophilic trapping with a borate ester and subsequent hydrolysis.
Part 1: Synthesis of 1,3-Dibromo-2,4,6-trimethylbenzene (Precursor)
The synthesis of the key dibrominated precursor is a standard electrophilic aromatic substitution. The three methyl groups on mesitylene are strongly activating and ortho-, para-directing. As all three vacant positions are equivalent and activated by two methyl groups, dibromination proceeds readily.
Experimental Protocol: Dibromination of Mesitylene
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an outlet to a gas trap (to neutralize evolved HBr), add 1,3,5-trimethylbenzene (mesitylene) (24.0 g, 0.2 mol) and dichloromethane (DCM, 200 mL).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (67.1 g, 0.42 mol, 2.1 equivalents) in DCM (50 mL) via the dropping funnel over 1 hour. Maintain the temperature at 0 °C. The characteristic red color of bromine should discharge as it reacts.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red color disappears. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to afford 1,3-dibromo-2,4,6-trimethylbenzene as a white crystalline solid.
| Parameter | Expected Value |
| Yield | 80-90% |
| Melting Point | 68-71 °C |
| Appearance | White Solid |
Part 2: Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid
This stage is the core of the synthesis and relies on precise control of stoichiometry and temperature. A single equivalent of an organolithium reagent is used to selectively replace one bromine atom.
Causality Behind Experimental Choices:
-
Reagent: n-Butyllithium (n-BuLi) is a strong base and nucleophile, ideal for rapid lithium-halogen exchange.[5]
-
Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as reaction with the solvent (THF) or undesired elimination/rearrangement pathways. The extreme speed of the lithium-halogen exchange ensures it outcompetes other potential reactions at this temperature.[4]
-
Boron Source: Triisopropyl borate, B(OiPr)₃, is used as the electrophile. Its bulky isopropoxy groups provide steric hindrance that helps to minimize the undesired second addition of the aryllithium intermediate, which would lead to a borinate byproduct.[6][7]
-
Hydrolysis: Acidic workup is crucial to hydrolyze the initially formed borate ester to the final boronic acid.
Experimental Protocol: Borylation via Lithium-Halogen Exchange
-
Setup: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1,3-dibromo-2,4,6-trimethylbenzene (27.8 g, 0.1 mol). Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula and stir to dissolve.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol, 1.0 equivalent) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for an additional 30 minutes.
-
Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (20.7 g, 0.11 mol, 1.1 equivalents) in anhydrous THF (50 mL). Cool this solution to -78 °C. Transfer the freshly prepared aryllithium solution into the cold triisopropyl borate solution via a cannula over 20 minutes.
-
Warming & Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and carefully quench the reaction by the slow addition of 2 M hydrochloric acid (HCl, 100 mL). Stir vigorously for 1-2 hours at room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (200 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing & Isolation: Combine the organic layers and wash with brine (1 x 150 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by slurrying in a minimal amount of cold hexanes and filtering to afford 3-Bromo-2,4,6-trimethylphenylboronic acid as a white to off-white solid.[8]
| Parameter | Expected Value | Reference |
| CAS Number | 849062-19-7 | [9] |
| Molecular Formula | C₉H₁₂BBrO₂ | [8] |
| Molecular Weight | 242.91 g/mol | [8] |
| Appearance | White to Off-White Solid | [8] |
| Purity | >95% | [9] |
| Melting Point | 159-164 °C | [10] |
Conclusion
The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid is reliably achieved through a two-stage process commencing with the dibromination of mesitylene. The key transformation—a selective, low-temperature lithium-halogen exchange followed by electrophilic trapping with triisopropyl borate—is a robust and high-yielding method. Careful control over temperature, stoichiometry, and anhydrous conditions are paramount to success. This versatile, bifunctional building block is thus made readily accessible for applications in drug discovery and materials science, enabling the construction of complex, sterically demanding molecular frameworks.
References
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- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications.
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- lithium halogen exchange #1 revised.
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OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Available at: [Link]
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- (3-Bromo-2,4,6-trimethylphenyl)boronic acid CAS NO.849062-19-7.
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]
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- CAS 849062-19-7 | 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID.
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Benzene, 1,3,5-tribromo - Organic Syntheses Procedure. Available at: [Link]
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A Comprehensive Technical Guide to (3-bromo-2,4,6-trimethylphenyl)boronic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-bromo-2,4,6-trimethylphenyl)boronic acid is a synthetically versatile organoboron compound that serves as a crucial building block in modern organic chemistry. Its sterically hindered nature and unique electronic properties make it a valuable reagent, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its nomenclature, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on the widely utilized Suzuki-Miyaura coupling reaction.
IUPAC Nomenclature and Chemical Properties
The definitive IUPAC name for the compound is (3-bromo-2,4,6-trimethylphenyl)boronic acid . It is classified as an arylboronic acid, which is a derivative of boric acid where one hydroxyl group is replaced by an aryl group.[1]
Chemical Structure and Identification
-
IUPAC Name: (3-bromo-2,4,6-trimethylphenyl)boronic acid
-
Synonyms: 3-Bromo-2,4,6-trimethylphenylboronic acid[2]
-
CAS Number: 849062-19-7[3]
-
Molecular Formula: C₉H₁₂BBrO₂[2]
-
Molecular Weight: 242.91 g/mol
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | 159-164 °C | [4] |
| Purity | Typically ≥95-97% | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |
Synthesis of (3-bromo-2,4,6-trimethylphenyl)boronic acid
The synthesis of sterically hindered arylboronic acids like (3-bromo-2,4,6-trimethylphenyl)boronic acid often employs a lithiation-borylation sequence. This method is effective for introducing the boronic acid moiety onto a highly substituted aromatic ring. The following protocol is a representative procedure adapted from established methods for synthesizing similar compounds.[5]
Reaction Scheme
Sources
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-2,4,6-trimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,6-trimethylphenylboronic acid, a sterically hindered organoboron compound, serves as a versatile building block in modern organic synthesis. Its unique structural features, characterized by a bromine atom and three methyl groups ortho and para to the boronic acid functionality, impart distinct reactivity and physical properties. These characteristics are of paramount importance for its application in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the development of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, offering a critical resource for researchers in the field.
Molecular Structure and Key Identifiers
The foundational attributes of a molecule dictate its physical behavior. Herein lie the fundamental identifiers for 3-Bromo-2,4,6-trimethylphenylboronic acid.
| Identifier | Value | Source |
| CAS Number | 849062-19-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂BBrO₂ | [2][3][5][6] |
| Molecular Weight | 242.91 g/mol | [3][6] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% or ≥97% | [2][3][5][6] |
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physical properties of 3-Bromo-2,4,6-trimethylphenylboronic acid. It is important to note that while the melting point is an experimentally determined value, other parameters such as boiling point, density, and pKa are currently based on predictive models and await experimental verification.
| Property | Value | Method/Source |
| Melting Point | 159-164 °C (lit.) | [4] |
| Boiling Point | 366.2 ± 52.0 °C (Predicted) | [7] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa | 7.97 ± 0.58 (Predicted) | [7] |
| Solubility | No specific data available. Generally soluble in polar organic solvents like diethyl ether and ethanol; poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[8] | General boronic acid properties[8] |
Elucidation of Physical Properties: Methodologies and Underlying Principles
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. This section details the standard experimental protocols for measuring the key physical parameters of arylboronic acids, providing the "why" behind the "how."
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For crystalline solids like 3-Bromo-2,4,6-trimethylphenylboronic acid, a sharp melting range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline 3-Bromo-2,4,6-trimethylphenylboronic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.[6][9]
-
Heating Rate: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[6][9]
Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby yielding an accurate melting range. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[9]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding the solubility profile of 3-Bromo-2,4,6-trimethylphenylboronic acid is essential for its use in reactions, purifications, and formulations.
Experimental Protocol: Turbidimetric Solubility Determination
-
Sample Preparation: A known mass of the boronic acid is added to a known volume of the solvent of interest in a sealed vial equipped with a magnetic stirrer and a temperature probe.[10][11]
-
Heating and Observation: The mixture is slowly heated while being vigorously stirred. The temperature at which the solution becomes completely clear (the last solid particle dissolves) is recorded.[10][11]
-
Cooling and Observation: The clear solution is then allowed to cool slowly, and the temperature at which turbidity first appears (onset of crystallization) is recorded.
-
Data Analysis: The average of the dissolution and crystallization temperatures is taken as the solubility temperature for that specific concentration. This process is repeated with varying concentrations to construct a solubility curve.[10][11]
Causality: This dynamic method allows for the determination of the saturation point at different temperatures. The choice of solvent is critical; polar organic solvents are generally effective for dissolving boronic acids due to the polar B-O and O-H bonds.[8]
pKa Determination
The acidity constant (pKa) is a measure of the compound's acidity and is crucial for understanding its reactivity, particularly in base-catalyzed reactions.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of 3-Bromo-2,4,6-trimethylphenylboronic acid is dissolved in a suitable solvent mixture (e.g., water-methanol) to a known concentration (typically around 10⁻³ M).[2][12][13][14][15]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[12][14]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[2][12][13][14][15]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the boronic acid has been neutralized.[2][12][13][15]
Causality: Phenylboronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. The pKa reflects the equilibrium of this acid-base reaction. The steric hindrance from the ortho-methyl groups in 3-Bromo-2,4,6-trimethylphenylboronic acid may influence its acidity compared to less substituted analogs.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy (Expected Signals):
-
Aromatic Proton: A singlet corresponding to the single proton on the aromatic ring.
-
Methyl Protons: Two or three distinct singlets for the methyl groups, depending on their chemical environment. The ortho and para methyl groups may have slightly different chemical shifts.
-
Hydroxyl Protons: A broad singlet for the B(OH)₂ protons, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR Spectroscopy (Expected Signals):
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, including the carbon bearing the boronic acid group, the carbon bearing the bromine atom, the three carbons with methyl substituents, and the carbon with a hydrogen substituent. The chemical shifts will be influenced by the electronic effects of the substituents.[16][17][18][19]
-
Methyl Carbons: Signals for the methyl carbons, which may be distinct depending on their position on the ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Expected Key Absorptions:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid, likely showing evidence of hydrogen bonding.[20][21][22]
-
C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H stretches.
-
B-O Stretch: A strong, characteristic absorption band typically found in the 1300-1400 cm⁻¹ region.[20][21]
-
C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.
-
Aromatic C=C Bending: Characteristic absorptions in the 1400-1600 cm⁻¹ region.
-
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable reagent with a distinct set of physical properties defined by its substituted aromatic structure. This guide has consolidated the available experimental and predicted data for this compound and outlined the standard methodologies for their determination. While a solid foundation of its physical characteristics exists, further experimental validation, particularly comprehensive spectroscopic analysis, will undoubtedly enhance its utility and application in pioneering research and development endeavors.
References
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
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Barbero, F., Ciana, A., & Minisci, F. (2012). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 17(12), 14339–14348. [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
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Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved from [Link]
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Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]
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Leszczyński, P., Lewandowska, A., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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Pemberton, J. E., & Ho, M. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4159–4167. [Link]
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11B NMR Chemical Shifts. (n.d.). San Diego State University. Retrieved from [Link]
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Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
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Chemical shifts. (n.d.). University College London. Retrieved from [Link]
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How to Read and Interpret 13C NMR for Organic Chemistry. (2022, November 27). YouTube. [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]
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Dickie, D. A., MacIntosh, I. S., Ino, D. D., He, Q., Al-Labeodan, O. A., Jennings, M. C., Schatte, G., & Clyburne, J. A. C. (2011). Synthesis of the bulky m-terphenyl phenol ArOH (Ar = C6H3-2,6-Mes2, Mes = 2,4,6-trimethylphenyl) and the preparation and structural characterization of several of its metal complexes. Dalton Transactions, 40(10), 2261–2269. [Link]
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How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022, November 27). YouTube. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]
-
Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2021). MDPI. [Link]
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(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
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3-Bromo-2,4,6-trimethylphenylboronic acid melting point
An In-Depth Technical Guide to the Melting Point of 3-Bromo-2,4,6-trimethylphenylboronic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the melting point of 3-Bromo-2,4,6-trimethylphenylboronic acid, a crucial parameter for its application in research and drug development. Beyond presenting a simple value, we will delve into the physicochemical principles governing this property, the nuances of its experimental determination, and the practical implications for laboratory use. This document is intended for researchers, synthetic chemists, and quality control specialists who require a deep and actionable understanding of this compound's characteristics.
Core Physicochemical Properties
3-Bromo-2,4,6-trimethylphenylboronic acid is a substituted arylboronic acid, a class of compounds renowned for its utility in synthetic organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Accurate characterization of its physical properties is the foundation of its reliable application.
A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3-Bromo-2,4,6-trimethylphenylboronic acid | [3][4] |
| CAS Number | 849062-19-7 | [3][4][5] |
| Molecular Formula | C₉H₁₂BBrO₂ | [3][5] |
| Molecular Weight | 242.91 g/mol | [3] |
| Appearance | Solid, powder | [3][5] |
| Reported Melting Point | 159-164 °C (lit.) | [4] |
| Purity (Typical) | ≥95% | [3] |
The Nuances of Melting Point in Boronic Acids: Beyond a Simple Phase Transition
For many organic compounds, the melting point is a straightforward and sharp transition from a solid to a liquid state. However, for boronic acids, the observed "melting point" is often a more complex thermal event.[6][7] It is critical for the scientist to understand that heating a boronic acid can induce dehydration, leading to the formation of a cyclic trimeric anhydride, known as a boroxine.[1]
This dehydration is a reversible equilibrium. The presence of varying amounts of the corresponding boroxine within the sample can lead to a depression and broadening of the observed melting range.[7] Therefore, the reported value of 159-164 °C should be understood not just as a melting point, but as a thermal decomposition or dehydration point, the reproducibility of which is highly dependent on the sample's history, particularly its water content.[6][7]
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
Key Factors Influencing the Experimental Melting Point
The precise melting range observed for a sample of 3-Bromo-2,4,6-trimethylphenylboronic acid is governed by several interconnected factors. An expert understanding of these variables is essential for accurate characterization and quality assessment.
-
Purity of the Sample: This is the most significant factor. Impurities disrupt the crystal lattice of the solid, which requires less energy to break apart.[8] This results in a lower and broader melting point range, a phenomenon known as melting point depression.[8] A sharp melting range (e.g., 1-2 °C) is a strong indicator of high purity, whereas a wide range suggests the presence of contaminants.[8]
-
Intermolecular Forces: The energy required to transition from an ordered solid lattice to a disordered liquid state is directly related to the strength of the intermolecular forces.[9][10] For this molecule, the key interactions are:
-
Hydrogen Bonding: The two hydroxyl groups (-OH) on the boron atom are capable of forming strong hydrogen bonds, significantly increasing the energy needed to melt the solid.
-
Dipole-Dipole Interactions: The carbon-bromine bond and the boron-oxygen bonds introduce polarity into the molecule, leading to dipole-dipole attractions.
-
Van der Waals Forces: These forces are present in all molecules and increase with molecular size and surface area.[11]
-
-
Molecular Packing and Symmetry: The efficiency with which molecules pack into a crystal lattice affects the melting point.[10][11] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and a higher melting point.[10] The substituted trimethylphenyl group contributes to a specific packing arrangement that influences its thermal behavior.
Authoritative Protocol for Melting Point Determination
This protocol outlines a self-validating method for determining the melting point of 3-Bromo-2,4,6-trimethylphenylboronic acid, designed to ensure accuracy and reproducibility.
Objective: To accurately determine the melting range of a solid sample of 3-Bromo-2,4,6-trimethylphenylboronic acid.
Apparatus:
-
Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device).
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle or spatula for sample preparation.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample under a vacuum to minimize the presence of water, which can affect the reading.[7]
-
Place a small amount of the compound onto a clean, dry surface.
-
Using a spatula or mortar and pestle, gently crush the solid into a fine powder. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
-
The final packed sample height should be 2-3 mm for optimal results.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~145 °C).
-
Once the temperature is within 15-20 °C of the expected melting point (159 °C), reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Interpretation:
Caption: Experimental workflow for melting point determination.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. The following guidelines are based on standard safety data sheets for arylboronic acids.
-
Hazard Identification: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[15] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] Some sources may recommend storage at 2-8°C under an inert atmosphere.
References
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. [Link]
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1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. [Link]
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Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. [Link]
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What Affects Melting Point Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
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Boronic acid - chemeurope.com. [Link]
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3-Bromo-2,4,6-trimethylphenylboronic acid 1H NMR data
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction
3-Bromo-2,4,6-trimethylphenylboronic acid (C₉H₁₂BBrO₂, CAS No. 849062-19-7) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2] The precise structural elucidation and purity assessment of this reagent are paramount to ensure predictable reactivity and reproducible outcomes in drug development and materials science.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for confirming the molecular structure of such reagents. This guide provides a detailed analysis of the ¹H NMR spectrum of 3-Bromo-2,4,6-trimethylphenylboronic acid. While a definitive, fully assigned spectrum is not widely published in peer-reviewed literature, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, offers an expert interpretation and a predicted spectrum. We will explore the causal factors influencing chemical shifts, provide a robust experimental protocol, and discuss the nuances of analyzing this class of molecules.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule's structure to identify all unique proton environments. The substitution pattern on the phenyl ring—a bromine atom, three methyl groups, and a boronic acid moiety—renders each proton group chemically distinct.
There are five key sets of protons to consider:
-
Aromatic Proton (H-5): The sole proton directly attached to the aromatic ring.
-
Ortho-Methyl Protons (C2-CH₃): The methyl group adjacent to the boronic acid.
-
Para-Methyl Protons (C4-CH₃): The methyl group para to the boronic acid.
-
Ortho'-Methyl Protons (C6-CH₃): The methyl group adjacent to the bromine atom.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons, which are typically exchangeable.
// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,-1.2!"]; C4 [label="C", pos="1.4,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.7,-1.2!"]; B [label="B", pos="-1.5,1.2!"]; O1 [label="O", pos="-2.8,0.8!"]; H_O1 [label="H", pos="-3.4,1.4!"]; O2 [label="O", pos="-1.5,2.6!"]; H_O2 [label="H", pos="-2.1,3.2!"]; Br [label="Br", pos="3.8,-1.2!"]; C_Me2 [label="C", pos="2.1,1.4!"]; H_Me2_1 [label="H", pos="1.8,2.0!"]; H_Me2_2 [label="H", pos="2.8,1.4!"]; H_Me2_3 [label="H", pos="2.4,0.8!"]; C_Me4 [label="C", pos="2.1,-3.8!"]; H_Me4_1 [label="H", pos="1.8,-4.4!"]; H_Me4_2 [label="H", pos="2.8,-3.8!"]; H_Me4_3 [label="H", pos="2.4,-3.2!"]; C_Me6 [label="C", pos="-2.1,-1.2!"]; H_Me6_1 [label="H", pos="-2.4,-0.6!"]; H_Me6_2 [label="H", pos="-2.8,-1.2!"]; H_Me6_3 [label="H", pos="-2.4,-1.8!"]; H5 [label="H", pos="-0.7,-3.1!"];
// Invisible nodes for labels label_H5 [label="H-5", pos="-1.5, -3.4!", fontcolor="#EA4335"]; label_Me2 [label="C2-CH₃", pos="3.2, 2.0!", fontcolor="#34A853"]; label_Me4 [label="C4-CH₃", pos="3.2, -4.4!", fontcolor="#FBBC05"]; label_Me6 [label="C6-CH₃", pos="-3.5, -0.4!", fontcolor="#4285F4"]; label_BOH2 [label="-B(OH)₂", pos="-3.8, 2.8!", fontcolor="#5F6368"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; C3 -- Br; C2 -- C_Me2; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; C4 -- C_Me4; C_Me4 -- H_Me4_1; C_Me4 -- H_Me4_2; C_Me4 -- H_Me4_3; C6 -- C_Me6; C_Me6 -- H_Me6_1; C_Me6 -- H_Me6_2; C_Me6 -- H_Me6_3; C5 -- H5;
} }
Caption: Structure of 3-Bromo-2,4,6-trimethylphenylboronic acid with key proton environments highlighted.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts (δ) are based on the analysis of 2,4,6-trimethylphenylboronic acid and related substituted phenylboronic acids.[3][4] The spectrum is expected to be relatively simple, with all signals appearing as singlets due to the lack of adjacent protons for spin-spin coupling.
Aromatic Region (δ 7.0 - 6.8 ppm)
-
H-5 (singlet, 1H): In the parent 2,4,6-trimethylphenylboronic acid, the two equivalent aromatic protons appear around δ 6.8 ppm. In our target molecule, the bromine atom at C-3 exerts a deshielding inductive effect on the adjacent H-5 proton. Therefore, its signal is predicted to shift slightly downfield to approximately δ 6.95 ppm .
Aliphatic Region (δ 2.6 - 2.2 ppm)
The three methyl groups are rendered inequivalent by the substitution pattern and are expected to appear as three distinct singlets.
-
C6-CH₃ (singlet, 3H): This methyl group is ortho to the bromine atom. The strong electron-withdrawing and anisotropic effects of bromine are expected to deshield these protons the most, shifting them furthest downfield in this region, predicted around δ 2.55 ppm .
-
C2-CH₃ (singlet, 3H): This methyl group is ortho to the boronic acid group, which is also electron-withdrawing. Its chemical shift is predicted to be intermediate, around δ 2.40 ppm .
-
C4-CH₃ (singlet, 3H): Located para to the boronic acid, this methyl group is least affected by the deshielding effects of the substituents and is therefore predicted to be the most upfield of the three, around δ 2.25 ppm .
Boronic Acid Protons (δ variable)
-
-B(OH)₂ (broad singlet, 2H): The chemical shift of boronic acid protons is highly sensitive to experimental conditions, including solvent, concentration, and the presence of water.[5] These protons are acidic and undergo rapid chemical exchange.
-
In a non-coordinating solvent like CDCl₃, the signal is often very broad and can appear anywhere from δ 4.5 to 8.0 ppm.
-
In a hydrogen-bond accepting solvent like DMSO-d₆, the signal tends to be sharper.
-
This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a standard technique used to confirm the identity of exchangeable protons.[5]
-
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR data for 3-Bromo-2,4,6-trimethylphenylboronic acid, assuming a standard deuterated solvent like CDCl₃ or Acetone-d₆.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | Singlet | 1H | Ar-H (H-5) |
| ~5.5 (Variable) | Broad Singlet | 2H | B(OH )₂ |
| ~2.55 | Singlet | 3H | Ar-CH₃ (C6) |
| ~2.40 | Singlet | 3H | Ar-CH₃ (C2) |
| ~2.25 | Singlet | 3H | Ar-CH₃ (C4) |
Experimental Protocol: A Self-Validating Approach
Acquiring a clean, interpretable ¹H NMR spectrum of a boronic acid requires careful attention to the sample preparation and an understanding of the compound's chemistry. Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[6] This equilibrium can complicate the spectrum. The protocol below is designed to favor the monomeric acid form and validate the results.
Causality in Experimental Design
-
Solvent Choice: DMSO-d₆ is often an excellent choice. Its ability to accept hydrogen bonds can disrupt the intermolecular H-bonding of the boronic acid, often leading to sharper B(OH)₂ signals compared to CDCl₃. Acetone-d₆ is also a suitable alternative.[5][7]
-
Moisture and Equilibrium: The boronic acid/boroxine equilibrium is sensitive to water. While anhydrous conditions are typically sought in organic reactions, for NMR analysis, the presence of a trace amount of water can be beneficial, pushing the equilibrium towards the desired monomeric boronic acid and simplifying the spectrum.
-
The D₂O Exchange: This is a critical self-validation step. The disappearance of a peak upon adding D₂O provides definitive evidence that it corresponds to an exchangeable -OH proton, confirming the B(OH)₂ signal and distinguishing it from any potential impurities or boroxine signals.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 10-15 mg of 3-Bromo-2,4,6-trimethylphenylboronic acid into a clean, dry vial.
-
Solvation: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Dissolution: Gently agitate the vial to fully dissolve the solid. A brief application of sonication may be used if necessary.
-
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
-
Initial Spectrum Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
D₂O Exchange Experiment: After acquiring the initial spectrum, remove the NMR tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the spectrum using the same parameters.
-
Analysis: Compare the two spectra. Confirm the disappearance of the broad singlet assigned to the B(OH)₂ protons in the second spectrum.
Caption: Workflow for the acquisition and validation of the ¹H NMR spectrum of a boronic acid.
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-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
-
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Sotor, K. et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2185. Available from: [Link]
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3-Bromo-2,4,6-trimethylphenylboronic acid spectroscopic analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction
3-Bromo-2,4,6-trimethylphenylboronic acid (CAS No. 849062-19-7) is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in creating sterically hindered biaryl systems makes it a valuable building block for drug discovery and materials science. The precise substitution pattern—a bromine atom and three methyl groups on the phenyl ring—offers unique steric and electronic properties that must be unambiguously verified to ensure the success of subsequent synthetic transformations and the integrity of research outcomes.
This guide provides a comprehensive framework for the spectroscopic analysis of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deeper understanding of the causality behind our analytical choices. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an irrefutable analytical dossier for this molecule. Each protocol is designed as a self-validating system, ensuring that the data generated is both accurate and reliable.
| Property | Value | Source |
| CAS Number | 849062-19-7 | [1] |
| Molecular Formula | C₉H₁₂BBrO₂ | [1] |
| Molecular Weight | 242.91 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 159-164 °C | [3] |
Integrated Spectroscopic Workflow
A robust characterization of a chemical entity like 3-Bromo-2,4,6-trimethylphenylboronic acid does not rely on a single technique. Instead, it involves the strategic integration of multiple spectroscopic methods. The workflow below illustrates a logical progression from initial identity confirmation to detailed structural elucidation.
Caption: Integrated workflow for the spectroscopic analysis of 3-Bromo-2,4,6-trimethylphenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-Bromo-2,4,6-trimethylphenylboronic acid, it provides a detailed map of the proton and carbon environments, confirming the precise substitution pattern.
Expertise & Experience: Overcoming Analytical Hurdles
A significant challenge in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers.[4] This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened signals or complex, uninterpretable spectra.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. Protic, coordinating solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are preferred over less polar options like chloroform-d (CDCl₃). These solvents disrupt the hydrogen bonding networks that favor oligomerization, pushing the equilibrium towards the monomeric boronic acid and yielding sharper, more intelligible spectra.[4]
-
Concentration: Running samples at a relatively low concentration can also disfavor the formation of intermolecular anhydrides.
Caption: Equilibrium between boronic acid monomer and its boroxine trimer.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-2,4,6-trimethylphenylboronic acid into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively breaks up boronic acid oligomers, and its residual solvent peak does not obscure key analyte signals.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality data.
-
Instrumentation:
-
Spectrometer: 400 MHz (or higher) FT-NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe.
-
Temperature: 298 K (25 °C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (signal averaging to improve signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Authoritative Grounding: Spectral Interpretation
The expected chemical shifts are predicted based on established principles of NMR spectroscopy and data from structurally analogous compounds.[5][6]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.95 | br s | 2H | B(OH )₂ | Acidic protons, often broad and exchangeable with water in the solvent. |
| ~6.90 | s | 1H | Ar-H | The lone aromatic proton (H5) is a singlet as it has no adjacent proton neighbors. |
| ~2.35 | s | 3H | Ar-CH ₃ (C2) | Methyl group ortho to both the bulky bromine and boronic acid groups, expected to be distinct. |
| ~2.25 | s | 3H | Ar-CH ₃ (C6) | Methyl group ortho to the boronic acid group. |
| ~2.15 | s | 3H | Ar-CH ₃ (C4) | Methyl group para to the boronic acid group. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145 | C 4-CH₃ | Quaternary aromatic carbon attached to a methyl group. |
| ~142 | C 2-CH₃ | Quaternary aromatic carbon, deshielded by ortho bromine. |
| ~140 | C 6-CH₃ | Quaternary aromatic carbon. |
| ~135 | C 5-H | Aromatic methine carbon. |
| ~125 | C 3-Br | Quaternary aromatic carbon attached to bromine. |
| Not Observed | C 1-B(OH)₂ | Carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus and may not be observed. |
| ~23 | Ar-C H₃ (C2) | Methyl carbon, potentially downfield due to steric compression/ortho effects. |
| ~21 | Ar-C H₃ (C6) | Methyl carbon. |
| ~20 | Ar-C H₃ (C4) | Methyl carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups within the molecule, serving as an excellent orthogonal technique to NMR.
Expertise & Experience: The "Why" of Vibrational Modes
For this molecule, we are primarily interested in confirming the presence of the boronic acid moiety (-B(OH)₂) and the overall aromatic structure. The vibrations of these groups occur at characteristic frequencies. The O-H stretch of the boronic acid is typically very broad due to extensive hydrogen bonding in the solid state. The B-O stretch is a highly characteristic and strong absorption, providing clear evidence for the boronic acid group.[7]
Trustworthiness: Protocol for FTIR-ATR Analysis
Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid 3-Bromo-2,4,6-trimethylphenylboronic acid powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum.
Authoritative Grounding: Interpreting the Spectrum
Expected Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3400-3200 | O-H stretch | B(O-H)₂ | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Ar-H | Medium |
| 2980-2850 | C-H stretch (aliphatic) | Ar-CH₃ | Medium |
| ~1600 | C=C stretch | Aromatic Ring | Medium |
| 1380-1310 | B-O stretch | B-O -H | Strong |
| ~1050 | C-O stretch | B-C-O -H | Medium |
| < 800 | C-Br stretch | Ar-Br | Medium-Strong |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and confirming its elemental composition.
Expertise & Experience: Leveraging Isotopic Signatures
The molecular structure of 3-Bromo-2,4,6-trimethylphenylboronic acid contains two elements with distinct, high-abundance natural isotopes: Boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) and Bromine (⁷⁹Br ≈ 50.8%, ⁸¹Br ≈ 49.2%). This provides a rich and highly characteristic isotopic pattern in the mass spectrum that serves as a powerful validation tool. The observation of the M and M+2 peaks in an approximate 1:1 ratio is a classic signature for a monobrominated compound.
Causality Behind Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like boronic acids.[8][9] It is a "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.
-
High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) allows for the measurement of the ion's mass to several decimal places. This enables the calculation of a molecular formula, providing an extremely high degree of confidence in the compound's identity.
Trustworthiness: Protocol for LC-MS (ESI) Analysis
Objective: To confirm the molecular weight and elemental formula via the mass-to-charge ratio and isotopic distribution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
System: A High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer with an ESI source.
-
Mobile Phase: A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid can be used for direct infusion.
-
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Gas Flow (N₂): ~600 L/hr
-
Desolvation Temperature: ~350 °C
-
-
MS Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Analysis: Examine the resulting spectrum for the molecular ion cluster. Use the instrument's software to compare the measured isotopic pattern and exact mass with the theoretical values for C₉H₁₂BBrO₂.
Authoritative Grounding: Interpreting Mass Spectra
Predicted High-Resolution Mass Data for [M+H]⁺
| Ion Formula | Isotopic Composition | Calculated m/z |
|---|---|---|
| C₉H₁₃¹¹B⁷⁹BrO₂⁺ | Most abundant B and Br isotopes | 243.0244 |
| C₉H₁₃¹¹B⁸¹BrO₂⁺ | Most abundant B, heavier Br | 245.0223 |
The mass spectrum should prominently display two major peaks at m/z ~243 and ~245 with nearly equal intensity, confirming the presence of one bromine atom. Each of these peaks will have a smaller associated peak from the ¹⁰B isotope.
Summary and Integration of Data
The unambiguous characterization of 3-Bromo-2,4,6-trimethylphenylboronic acid is achieved not by any single technique, but by the convergence of evidence from all three.
-
MS confirms the molecular weight is ~242.91 g/mol and the elemental formula is C₉H₁₂BBrO₂ through its exact mass and unique Br/B isotopic signature.
-
FTIR confirms the presence of the essential boronic acid (-B(OH)₂) and aromatic functional groups.
-
NMR provides the final, definitive proof of structure, showing the connectivity and unique chemical environments of the single aromatic proton and the three distinct methyl groups, confirming the 3-bromo-2,4,6-trimethyl substitution pattern.
Together, these analyses provide a robust and scientifically sound dossier that validates the identity, structure, and integrity of the material, enabling researchers and drug development professionals to proceed with confidence.
Safety Precautions
As with any laboratory chemical, proper handling is paramount. Based on available safety data, 3-Bromo-2,4,6-trimethylphenylboronic acid is classified as an irritant.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid breathing dust. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place.[2]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention. If inhaled, move to fresh air.[11]
References
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Reddit. (Recording NMR spectra for aryl boronic acids - overcoming oligomerization), 2017. [Link]
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Sandford, G. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 2022. [Link]
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SpectraBase. (H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde). [Link]
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Sandford, G. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research, 2022. [Link]
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Chemical-Suppliers. (3-Bromo-2,4,6-trimethylphenyl)boronic acid | CAS 849062-19-7. [Link]
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Wang, L. et al. Arylboronic acid chemistry under electrospray conditions. Chemistry, 2013. [Link]
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PubChem - NIH. ((3-Bromophenyl)boronic acid | C6H6BBrO2). [Link]
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ResearchGate. (Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF), 2025. [Link]
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Amadis Chemical. ((3-Bromo-2,4,6-trimethylphenyl)boronic acid CAS NO.849062-19-7). [Link]
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Angene Chemical. (Safety Data Sheet for (4-Bromo-3-methylphenyl)boronic acid), 2024. [Link]
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3M. (Safety Data Sheet). [Link]
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ResearchGate. (FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).). [Link]
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Doc Brown's Chemistry. (C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm). [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2,4,6-trimethylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway, characterization, and strategic importance of 3-Bromo-2,4,6-trimethylphenylboronic acid. As a sterically hindered arylboronic acid, this compound serves as a critical building block in modern synthetic chemistry, particularly for the construction of highly substituted biaryl structures via Suzuki-Miyaura cross-coupling reactions. This document details a robust and logical synthetic approach, beginning with the preparation of the key precursor, 1,3-dibromo-2,4,6-trimethylbenzene, followed by a selective lithium-halogen exchange and subsequent borylation. We provide a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, and a summary of the compound's key analytical data. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Value of Sterically Hindered Arylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation. Among these, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, stands out due to its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-containing reagents. Arylboronic acids are central to this transformation, serving as stable, readily accessible nucleophilic partners.
While the synthesis of simple biaryls is now routine, the construction of sterically congested systems—those with multiple substituents around the newly formed biaryl axis—presents a significant synthetic challenge. Such motifs are increasingly important in medicinal chemistry and materials science, where restricted bond rotation can lock a molecule into a specific, biologically active conformation or imbue a material with unique photophysical properties.
3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7) emerges as a key player in this context. Its structure is strategically designed:
-
Steric Hindrance: The two methyl groups ortho to the boronic acid moiety provide significant steric bulk, enabling the synthesis of highly crowded biaryl systems.
-
Orthogonal Reactivity: The presence of a bromine atom on the same aromatic ring offers a secondary reaction handle for sequential, site-selective cross-coupling reactions, allowing for the programmed construction of complex terphenyls and other multi-substituted aromatics.
This guide elucidates a logical and efficient pathway for the preparation of this valuable synthetic intermediate.
Genesis of the Molecule: A Proposed Synthetic Strategy
While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be reliably achieved through well-established principles of organometallic chemistry. The strategy hinges on the preparation of a suitable dihalogenated precursor followed by selective metalation and borylation.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 1,3-dibromo-2,4,6-trimethylbenzene as the immediate precursor. The boronic acid moiety can be installed via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a borate ester. The dibromo-precursor itself can be accessed from 2-bromomesitylene through electrophilic aromatic bromination.
Caption: Retrosynthetic analysis of the target boronic acid.
Part I: Synthesis of the Key Precursor, 1,3-Dibromo-2,4,6-trimethylbenzene
The synthesis of the dibrominated precursor begins with commercially available mesitylene, which is first monobrominated.
-
Monobromination of Mesitylene: Mesitylene is readily brominated using molecular bromine, often in a non-polar solvent like carbon tetrachloride, to yield 2-bromomesitylene.[1][2] This reaction is a classic example of electrophilic aromatic substitution on an activated ring.
-
Second Bromination: The subsequent bromination of 2-bromomesitylene must be carefully controlled. The existing substituents (three methyl groups and one bromine) are all ortho-, para-directing. The bromine atom is deactivating, while the methyl groups are strongly activating. The most sterically accessible and electronically favorable position for the second electrophilic attack is the carbon para to the first bromine atom (C5), yielding the desired 1,3-dibromo-2,4,6-trimethylbenzene.[3] Using a slight excess of bromine and a Lewis acid catalyst (e.g., FeBr₃) can facilitate this second substitution.
Part II: Selective Lithiation and Borylation
This is the crucial step where the boronic acid functionality is introduced. For polyhalogenated aromatics, a lithium-halogen exchange using an alkyllithium reagent is often more efficient and selective than Grignard reagent formation.[4]
-
Causality of Selectivity: The reaction of 1,3-dibromo-2,4,6-trimethylbenzene with one equivalent of n-butyllithium at low temperature (typically -78 °C) results in selective metal-halogen exchange. The bromine at the C1 position is flanked by two ortho-methyl groups, making it significantly more sterically hindered than the bromine at the C3 position. Consequently, the alkyllithium preferentially reacts at the more accessible C3 position.[5]
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is trapped in situ by the addition of an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The use of a bulkier borate ester can sometimes minimize the formation of over-arylated borate side products. The reaction must be maintained at low temperature during the addition to prevent side reactions of the highly reactive aryllithium species.
-
Hydrolysis: Finally, an acidic aqueous workup hydrolyzes the resulting boronate ester to afford the desired 3-Bromo-2,4,6-trimethylphenylboronic acid as a solid product, which can be purified by crystallization.
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Part A: Synthesis of 1,3-Dibromo-2,4,6-trimethylbenzene
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HBr), add 2-bromomesitylene (19.9 g, 100 mmol) and 100 mL of dichloromethane.
-
Catalyst Addition: Add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) to the stirred solution.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (17.6 g, 5.6 mL, 110 mmol) in 20 mL of dichloromethane via the dropping funnel over 1 hour. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Slowly pour the reaction mixture into 100 mL of ice-cold water. Add a saturated aqueous solution of sodium bisulfite dropwise until the red-brown color of excess bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 1,3-dibromo-2,4,6-trimethylbenzene as a white solid.
Part B: Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid
-
Reaction Setup: Assemble a flame-dried 500 mL three-necked flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Add 1,3-dibromo-2,4,6-trimethylbenzene (13.9 g, 50 mmol) and 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir until the solid is fully dissolved.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Using a syringe, slowly add n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: In a separate dry flask, prepare a solution of triisopropyl borate (14.1 g, 17.3 mL, 75 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C over 30 minutes.
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature overnight.
-
Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 100 mL of 2 M hydrochloric acid. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 3-Bromo-2,4,6-trimethylphenylboronic acid.
Characterization and Data
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 849062-19-7 | [6][7][8] |
| Molecular Formula | C₉H₁₂BBrO₂ | [6][7] |
| Molecular Weight | 242.91 g/mol | [7] |
| Appearance | White to off-white solid/powder | [6][7] |
| Melting Point | 159-164 °C | [8] |
| ¹H NMR | Expected signals for one aromatic proton, two hydroxyl protons (broad), and three distinct methyl groups. | |
| ¹³C NMR | Expected signals for six aromatic carbons (including C-B and C-Br), and three methyl carbons. | |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 241/243 (isotopic pattern for Br). |
Applications and Significance
The primary utility of 3-Bromo-2,4,6-trimethylphenylboronic acid is as a versatile substrate in Suzuki-Miyaura cross-coupling reactions. Its sterically demanding nature allows it to be coupled with various aryl and heteroaryl halides to synthesize biaryls that would be difficult to access through other methods. The retained bromine atom allows for further functionalization, making it an ideal building block for multi-step syntheses of complex molecular architectures in drug discovery and materials science.
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is a strategically important reagent for the synthesis of sterically hindered biaryl compounds. This guide has outlined a robust and logical synthetic pathway based on fundamental organometallic principles, including electrophilic aromatic substitution and selective lithium-halogen exchange. The detailed protocol provides a practical framework for its preparation, enabling researchers to access this valuable building block for advanced synthetic applications.
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024). Available from: [Link]
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Ish Math Test Prep Double. (2023). Enjoyable synthesis of 1,3 -Dibromobenzene. YouTube. Available from: [Link]
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Pharmacy Research. CAS 1840-97-7 1,3-Dibromo-2,4,6-trimethylbenzene. Available from: [Link]
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Navigating the Terrain of Steric Congestion: A Technical Guide to Initial Studies on Hindered Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of medicinal chemistry and materials science, the construction of sterically congested biaryl scaffolds is a recurring challenge and a gateway to novel chemical space. These motifs are privileged structures in numerous pharmaceuticals and advanced materials, yet their synthesis is often hampered by the steric hindrance of the coupling partners. This guide provides an in-depth exploration of initial studies involving sterically hindered arylboronic acids, offering field-proven insights into their synthesis, inherent challenges, and successful application in cross-coupling reactions. We will delve into the causality behind experimental design, ensuring a robust and reproducible approach to this demanding area of synthetic chemistry.
The Genesis of the Challenge: Synthesizing Sterically Hindered Arylboronic Acids
The journey begins with the creation of the sterically encumbered arylboronic acid itself. Traditional methods often fall short when ortho-substituents crowd the boron center. Two primary strategies have proven effective, each with its own set of mechanistic considerations.
The Grignard Approach: A Classic Reimagined
The reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis, is a foundational method for boronic acid synthesis. For hindered systems, such as the preparation of 2,6-dimethylphenylboronic acid, careful optimization is paramount.
Causality of Experimental Choices:
-
Grignard Formation: The initiation of Grignard reagent formation from sterically hindered aryl halides can be sluggish. The use of activators like iodine or 1,2-dibromoethane is often necessary to etch the magnesium surface and initiate the reaction.
-
Borate Ester Selection: Triisopropyl borate is frequently chosen over trimethyl or triethyl borate. Its greater steric bulk can help to prevent the formation of undesired tetra-aryl borate complexes by double addition of the Grignard reagent.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0 °C or below) during the addition of the Grignard reagent to the borate ester is critical to minimize side reactions.
Protocol 1: Synthesis of 2,6-Dimethylphenylboronic Acid via Grignard Reaction [1][2][3]
-
Grignard Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of 2,6-dimethylbromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Boration: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench by the slow addition of aqueous HCl (2 M).
-
Work-up and Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Directed Ortho-Metalation: Precision and Functionality
For substrates bearing a directing group, ortho-lithiation followed by in-situ boration offers a more precise route that is often compatible with a wider range of functional groups.[4][5]
Causality of Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required for deprotonation. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is an excellent choice as its steric bulk prevents it from acting as a nucleophile towards sensitive functional groups on the aryl ring.[4][5]
-
In-Situ Trapping: The lithiated intermediate can be unstable. The "in-situ trapping" approach, where the borylating agent (e.g., triisopropyl borate) is present during the lithiation, is crucial for capturing the transient organolithium species before it can decompose.[4][5][6][7]
The Inherent Instability: Protodeboronation, the Persistent Side Reaction
A critical aspect of working with sterically hindered arylboronic acids, particularly those with multiple ortho-substituents, is their propensity to undergo protodeboronation. This process, where the C-B bond is cleaved and replaced with a C-H bond, is a significant competing pathway, especially under the basic conditions of many cross-coupling reactions.[8][9][10][11][12]
Mechanistic Insights:
The rate of protodeboronation is highly pH-dependent.[8][11] Under basic conditions, the boronic acid is converted to the more reactive boronate anion. For electron-deficient and sterically hindered arylboronic acids, this boronate is more susceptible to electrophilic attack by a proton source (e.g., water), leading to the loss of the boryl group.[8][10]
Mitigation Strategies:
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase stability. The bulky ester group sterically shields the boron atom from attack by hydroxide, thus slowing the formation of the reactive boronate and subsequent protodeboronation.[8][13] However, it is important to note that not all esters confer greater stability; for instance, some six-membered ring esters can undergo protodeboronation more rapidly than the parent boronic acid.[8][11]
-
Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can minimize the primary proton source for protodeboronation.
The Pinnacle Application: Suzuki-Miyaura Cross-Coupling of Hindered Substrates
The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls via the Suzuki-Miyaura reaction is the hallmark application of sterically hindered arylboronic acids. Success in this arena is almost entirely dependent on the choice of an appropriate catalyst system capable of overcoming the formidable steric barriers.
The Catalyst Conundrum: Buchwald Ligands vs. NHC-Palladium Complexes
Two main classes of catalysts have emerged as champions for these challenging couplings: palladium complexes with bulky, electron-rich phosphine ligands (Buchwald ligands) and those with N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI catalysts).[14][15]
Comparative Analysis:
| Catalyst System | Advantages | Disadvantages |
| Buchwald Ligands (e.g., SPhos, XPhos) | - High reactivity for a broad range of substrates.- Well-established and widely used.- Tunable steric and electronic properties. | - Air-sensitive in their free form (precatalysts improve stability).- Can be more expensive. |
| NHC-Pd Complexes (e.g., PEPPSI-IPr) | - Excellent thermal stability and often air-stable.- Highly active for sterically demanding couplings.- Strong σ-donating character promotes oxidative addition. | - The library of commercially available NHC ligands is still growing compared to phosphines. |
Causality of Catalyst Efficacy:
The success of both catalyst types in hindered couplings stems from their ability to promote the key steps of the catalytic cycle:
-
Oxidative Addition: The bulky, electron-rich nature of both ligand classes facilitates the oxidative addition of the sterically hindered aryl halide to the Pd(0) center.
-
Reductive Elimination: The steric congestion around the metal center promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst. Slower reductive elimination can lead to side reactions like β-hydride elimination in cases of alkyl-aryl coupling.[16]
Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with 2,6-Dimethylphenylboronic Acid
-
Reaction Setup: To a dried Schlenk tube, add the hindered aryl bromide (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the solvent (e.g., toluene/water or dioxane/water).
-
Degassing: Seal the tube and degas the mixture by three cycles of vacuum followed by backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of both the synthesized arylboronic acid and the final coupled product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For boronic acids, ¹¹B NMR can also be informative.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity.[1][3]
A self-validating system for a cross-coupling protocol involves running control experiments, such as the reaction without the catalyst or without the base, to ensure that the observed product formation is indeed a result of the intended catalytic cycle.
Diagrams and Workflows
Synthesis of Ortho-Substituted Arylboronic Esters via Ortho-Lithiation
Caption: Workflow for ortho-lithiation and in-situ borylation.
The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
The study of sterically hindered arylboronic acids is a dynamic field that continues to push the boundaries of synthetic chemistry. Understanding the nuances of their synthesis, the persistent challenge of protodeboronation, and the critical role of advanced catalyst design are paramount for success. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers venturing into this area. As the demand for structurally complex molecules in drug discovery and materials science grows, the development of even more efficient and tolerant methods for the synthesis and application of these challenging building blocks will undoubtedly remain a key focus of research.
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SYNTHESIS OF ORTHO SUBSTITUTED ARYLBORONIC ESTERS BY IN SITU TRAPPING OF UNSTABLE LITHIO INTERMEDIATES: 2-(5,5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)BENZOIC ACID ETHYL ESTER . Organic Syntheses. Available at: [Link]
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Arylboronic acid or boronate synthesis . Organic Chemistry Portal. Available at: [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . ResearchGate. Available at: [Link]
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Kristensen, J. L., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of ortho substituted arylboronic esters by in situ trapping of unstable lithio intermediates . Organic Letters, 3(10), 1435–1437. Available at: [Link]
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Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid . Journal of Biomedical Nanotechnology, 5(5), 551–556. Available at: [Link]
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An Improved Preparation Method of 2,6-Dimethylphenyl Boronic Acid . Acta Chimica Sinica. Available at: [Link]
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Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates . Organic Chemistry Portal. Available at: [Link]
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Kristensen, J. L., Lysén, M., Vedsø, P., & Begtrup, M. (2005). Synthesis of ortho substituted arylboronic esters by in situ trapping of unstable lithio intermediates: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)Benzoic acid ethyl ester . Organic Syntheses, 82, 149. Available at: [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . Accounts of Chemical Research, 55(9), 1257–1271. Available at: [Link]
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Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis . Universidade de São Paulo. Available at: [Link]
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Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid . Journal of Biomedical Nanotechnology, 5(5), 551–556. Available at: [Link]
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Bak-Sypien, I. I., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]
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Bak-Sypien, I. I., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . ChemRxiv. Available at: [Link]
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An Efficient Synthesis of Sterically Hindered Arylboronic Acids . Request PDF. Available at: [Link]
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Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions . Request PDF. Available at: [Link]
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Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives . Sciforum. Available at: [Link]
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Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis . Request PDF. Available at: [Link]
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The Synthesis and Applications of Heterocyclic Boronic Acids . ResearchGate. Available at: [Link]
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Cox, P. A., Reid, M., & Leach, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . University of Manchester Research Explorer. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine . Wiley-VCH. Available at: [Link]
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Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes . RSC Publishing. Available at: [Link]
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Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR . ResearchGate. Available at: [Link]
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Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Organic Chemistry Frontiers, 1, 1-4. Available at: [Link]
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The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is the foundational art of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of reactions developed to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the field, offering a powerful and versatile method for forming C-C bonds, particularly between sp2-hybridized carbon atoms.[3][4] Its significance was formally recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis".[5][6][7][8]
The Suzuki-Miyaura coupling's prominence in both academic and industrial settings, especially in pharmaceutical research and development, stems from its numerous advantages. These include mild reaction conditions, exceptional tolerance of a wide range of functional groups, the use of commercially available and relatively non-toxic and environmentally benign organoboron reagents, and the ease of separation of byproducts.[1][2][9] These features make it an indispensable tool for the synthesis of biaryls, poly-olefins, and styrenes, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][10][11] This guide will provide a comprehensive technical overview of the Suzuki-Miyaura coupling, from its core mechanistic principles to practical experimental considerations and its impactful applications in the synthesis of modern medicines.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[12] The generally accepted mechanism consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][13][14][15]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate.[1][3] This is often the rate-determining step of the entire catalytic cycle.[1] The reactivity of the organic halide typically follows the trend: I > OTf > Br >> Cl.[16]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process requires the presence of a base, which activates the organoboron compound.[17] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[18][19][20][21]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][12][13]
Core Components: A Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of its core components. Each element plays a critical role in the efficiency, selectivity, and overall outcome of the transformation.
| Component | Role | Common Examples | Key Considerations |
| Palladium Catalyst | The heart of the reaction, facilitating the C-C bond formation. | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | The active species is Pd(0). Pd(II) precatalysts are reduced in situ. Catalyst choice impacts efficiency and substrate scope.[22][23] |
| Ligand | Stabilizes the palladium center, influences reactivity and selectivity. | Triphenylphosphine (PPh₃), SPhos, XPhos, dppf | Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for challenging substrates.[3][10][24] |
| Base | Activates the organoboron reagent for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBu | The choice of base can significantly affect reaction rates and yields. Stronger bases are often used for less reactive substrates.[12][16] |
| Solvent | Solubilizes reactants and influences reaction kinetics. | Toluene, Dioxane, THF, DMF, Water | A variety of organic solvents can be used, often with the addition of water to aid in the dissolution of the base.[12][16][25] |
In the Laboratory: A Step-by-Step Experimental Protocol
This section provides a general, representative protocol for a Suzuki-Miyaura coupling reaction. It is important to note that optimal conditions can vary significantly depending on the specific substrates and should be optimized accordingly.
Reaction: Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[22]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[22]
-
-
Solvent Addition:
-
Add degassed toluene and degassed water to the flask via syringe.[22]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[22]
-
Add water to the reaction mixture and transfer it to a separatory funnel.[22]
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[22]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[22]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[22]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the desired biaryl product.[22]
-
Applications in Drug Discovery and Development: Building the Molecules of Life
The Suzuki-Miyaura coupling reaction has had a profound impact on the pharmaceutical industry, becoming one of the most frequently used reactions in medicinal chemistry for the synthesis of new drug candidates.[26] Its reliability and broad substrate scope allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the efficient large-scale synthesis of active pharmaceutical ingredients (APIs).[26][27][28]
A notable example of the Suzuki-Miyaura coupling's application in drug synthesis is in the production of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure.[26] The key step in its synthesis involves the coupling of two complex heterocyclic fragments, a testament to the reaction's robustness and functional group tolerance.[26]
Many other blockbuster drugs and promising clinical candidates rely on the Suzuki-Miyaura coupling for the construction of their core structures, underscoring its critical role in modern drug discovery and development.[11][29]
Conclusion: An Enduring Legacy in Chemical Synthesis
The Suzuki-Miyaura coupling reaction has evolved from a novel organometallic transformation to an indispensable tool in the arsenal of synthetic chemists. Its mild conditions, broad applicability, and the use of readily available and environmentally conscious reagents have solidified its position as a cornerstone of modern organic synthesis. For researchers, scientists, and drug development professionals, a deep understanding of the principles and practicalities of the Suzuki-Miyaura coupling is not just beneficial but essential for the continued innovation and creation of the complex molecules that shape our world.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - R Discovery. (2022, January 18). Retrieved from [Link]
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2010 Nobel Prize in Chemistry Goes to Two Thieme Chemistry Authors. (2010, October 22). Retrieved from [Link]
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Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. Retrieved from [Link]
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Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023, July 7). Retrieved from [Link]
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Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - RSC Publishing. Retrieved from [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Retrieved from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31). Retrieved from [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Methodological & Application
Application Note: A Protocol for the Suzuki-Miyaura Coupling of Sterically Hindered 3-Bromo-2,4,6-trimethylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates bearing significant steric hindrance, such as those with multiple ortho-substituents, present a formidable challenge to standard coupling protocols. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful Suzuki coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid, a sterically demanding building block. We will delve into the mechanistic considerations, optimization of reaction parameters, and provide a robust, field-proven protocol to facilitate the synthesis of complex biaryl structures.
Introduction: The Challenge of Steric Hindrance
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate, typically in the presence of a base.[3] Its versatility has made it a favored method in pharmaceutical and materials science. The specific substrate, 3-Bromo-2,4,6-trimethylphenylboronic acid, is a unique synthon containing both a boronic acid and a bromo-substituent on a sterically crowded aromatic ring. The two ortho-methyl groups flanking the boronic acid moiety significantly hinder its approach to the palladium center, which can impede the crucial transmetalation step of the catalytic cycle and slow the final reductive elimination step.[4][5]
Overcoming this steric barrier requires a departure from standard conditions. The selection of a highly active catalyst system, comprising a palladium precursor and a bulky, electron-rich ligand, is paramount.[6][7] This guide explains the rationale behind these choices and provides a practical framework for achieving high yields with this and other similarly challenging substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is key to troubleshooting and optimizing reactions with hindered substrates.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, R¹-X), forming a Pd(II) complex.[3][9] Bulky, electron-rich ligands on the palladium center facilitate this rate-determining step, especially with less reactive aryl chlorides or electron-rich aryl bromides.[10][11]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[12][13][14] For hindered boronic acids, this step is often the bottleneck, requiring careful selection of base and solvent to promote the formation and transfer of the sterically encumbered aryl group.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst.[8][10] This step can also be slowed by steric congestion around the metal center.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: Key Parameter Selection
Success with 3-Bromo-2,4,6-trimethylphenylboronic acid hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Catalyst and Ligand Selection
For sterically demanding couplings, generic catalysts like Pd(PPh₃)₄ often fail.[15] The modern catalysts of choice involve highly active palladium(0) precursors combined with specialized ligands that possess both steric bulk and strong electron-donating properties.[16]
-
Palladium Source: Air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, as they are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky monodentate biaryl phosphine ligands (Buchwald ligands) are highly effective. Ligands like SPhos and XPhos create a coordinatively unsaturated, electron-rich metal center that accelerates both oxidative addition and reductive elimination.[6] N-heterocyclic carbenes (NHCs) are also excellent ligands for these transformations due to their strong σ-donating character.[7][16]
Base and Solvent Selection
The base plays a critical role in activating the boronic acid for transmetalation.[10][13]
-
Base: While inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often superior for hindered substrates.[9] In some cases, organic bases or alkoxides like potassium tert-butoxide (t-BuOK) may be required.[16]
-
Solvent: Aprotic polar solvents are generally preferred. Ethers like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are excellent choices.[1] Often, a small amount of water is added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[10][17] However, for anhydrous couplings, a finely powdered, high-quality base is crucial.[11]
Table 1: Recommended Conditions for Sterically Hindered Suzuki Couplings
| Parameter | Recommended Choice | Rationale for Hindered Substrates | References |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Reliable, commercially available precatalysts. | [6][12] |
| Ligand | SPhos, XPhos, or bulky NHCs | Bulky, electron-rich ligands that promote the key catalytic steps. | [4][6][7][16] |
| Base | K₃PO₄ (anhydrous, powdered) or Cs₂CO₃ | Stronger bases that effectively generate the boronate from hindered boronic acids. | [4][9] |
| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents with appropriate boiling points for elevated temperatures. | [1][16] |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome activation barriers. | [4][9] |
| Catalyst Loading | 0.5–2 mol% Pd | Low catalyst loadings are often sufficient with highly active ligand systems. | [6][7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous (to achieve ~0.1 M concentration of aryl bromide)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, MgSO₄, silica gel)
Caption: A step-by-step workflow for the Suzuki coupling protocol.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 mmol, 291 mg), and finely powdered anhydrous K₃PO₄ (3.0 mmol, 637 mg).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[18]
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).[19]
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[18]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Base not strong enough. | Ensure proper inert atmosphere technique.[20] Use a freshly opened bottle of anhydrous solvent. Switch to a stronger base like Cs₂CO₃ or t-BuOK. Increase temperature to 110 °C. |
| Protodeboronation | Presence of excess water or protic impurities; Reaction time too long. | Use anhydrous conditions and ensure the base is of high quality.[17] Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas the solvent and maintain a strict inert atmosphere.[20] Ensure the catalyst loading is not excessively high. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like 3-Bromo-2,4,6-trimethylphenylboronic acid is a challenging yet achievable transformation. Success relies on moving beyond standard protocols and employing highly active catalyst systems characterized by bulky, electron-rich ligands. By carefully selecting the ligand, base, and solvent, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can effectively synthesize complex, tetra-ortho-substituted biaryl compounds. This protocol provides a robust starting point for the exploration of this valuable and versatile chemical space.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
- Caddick, S., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 2005.
-
Tu, T., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]
-
Amatore, C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 2006. Available from: [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Cella, R., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 2014. Available from: [Link]
-
Li, Z., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2024. Available from: [Link]
-
Tu, T., et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 2012. Available from: [Link]
-
Casado, J., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). Available from: [Link]
-
Yin, J., & Buchwald, S. L. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 2002. Available from: [Link]
-
Tang, W., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed, 2013. Available from: [Link]
-
Szostak, M., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 2020. Available from: [Link]
-
KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2025). Available from: [Link]
-
Engle, K. M., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
YouTube. Suzuki Coupling. (2020). Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. (2024). Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Available from: [Link]
-
ChemSrc. CAS 849062-19-7 | 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID. Available from: [Link]
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The Strategic Application of 3-Bromo-2,4,6-trimethylphenylboronic Acid in the Synthesis of Sterically Congested Biaryls
Introduction: Navigating Steric Hindrance in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the construction of carbon-carbon bonds remains a cornerstone, with the Suzuki-Miyaura cross-coupling reaction standing as a pillar of reliability and versatility.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a formidable challenge due to the steric repulsion between the coupling partners, which can significantly impede the key transmetalation step of the catalytic cycle.[4]
3-Bromo-2,4,6-trimethylphenylboronic acid emerges as a powerful and strategic building block for overcoming these steric challenges. Its unique substitution pattern, featuring three ortho-methyl groups and a bromine atom, provides a gateway to the synthesis of highly congested and functionally diverse biaryl structures. This guide provides an in-depth exploration of the applications of 3-Bromo-2,4,6-trimethylphenylboronic acid, with a focus on detailed protocols for the synthesis of tri- and tetra-ortho-substituted biaryls and the potential for sequential cross-coupling reactions.
Core Principles for Success: Catalyst, Ligand, and Base Selection
The successful Suzuki-Miyaura coupling of sterically demanding substrates like 3-Bromo-2,4,6-trimethylphenylboronic acid is critically dependent on the judicious selection of the catalytic system and reaction conditions. The inherent steric bulk of the boronic acid necessitates the use of specialized ligands and strong bases to facilitate the reaction.
Catalyst and Ligand: While traditional palladium catalysts like Pd(PPh₃)₄ can be effective in some cases, the synthesis of highly substituted biaryls often requires more sophisticated systems.[3] Buchwald and Fu have developed a range of bulky, electron-rich phosphine ligands that are particularly effective in promoting the coupling of sterically hindered substrates.[5] Ligands such as SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated remarkable efficacy in these challenging transformations. These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Base: The choice of base is paramount in Suzuki-Miyaura reactions, as it is required to activate the boronic acid for transmetalation. For sterically hindered couplings, strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), as they can better facilitate the formation of the reactive boronate species.[6]
Application Note 1: Synthesis of a Tri-ortho-substituted Biaryl
This protocol details the synthesis of a tri-ortho-substituted biaryl via the Suzuki-Miyaura coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a di-ortho-substituted aryl bromide.
Reaction Scheme:
A general workflow for the Suzuki-Miyaura coupling.
Experimental Protocol:
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-2,4,6-trimethylphenylboronic acid | 849062-19-7 | 242.91 | 1.2 | 1.2 |
| 2,6-Dimethylbromobenzene | 576-22-7 | 185.06 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.03 | 0.03 |
| Trimethyl phosphite (P(OMe)₃) | 121-45-9 | 124.08 | 0.06 | 0.06 |
| Potassium phosphate (K₃PO₄) | 7758-11-4 | 212.27 | 2.0 | 2.0 |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 mmol), 2,6-dimethylbromobenzene (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.03 mmol) and trimethyl phosphite (0.06 mmol).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the Schlenk flask and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tri-ortho-substituted biaryl.
Expected Outcome: This protocol, adapted from procedures for sterically hindered couplings, is expected to yield the desired 3-bromo-2,2',4,6,6'-pentamethyl-1,1'-biphenyl in good yield.[7]
Advanced Application: The Potential for Sequential Cross-Coupling
The presence of a bromine atom on the boronic acid scaffold opens up the exciting possibility of sequential or iterative cross-coupling reactions.[8] This strategy allows for the controlled, stepwise introduction of different aryl or vinyl groups, leading to the synthesis of complex, unsymmetrical bi- and terphenyls.
Conceptual Workflow:
A conceptual workflow for sequential cross-coupling.
The first Suzuki-Miyaura coupling would proceed at the more reactive boronic acid functional group, leaving the C-Br bond intact. Following purification, the resulting brominated biaryl can then be subjected to a second Suzuki-Miyaura coupling (or other palladium-catalyzed reactions such as Sonogashira or Buchwald-Hartwig amination) at the bromine position. This approach offers a powerful tool for the modular synthesis of complex aromatic systems. The differential reactivity of the boronic acid and the aryl bromide allows for selective, stepwise functionalization.[8]
Mechanistic Considerations in Sterically Hindered Couplings
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] In the context of sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
The catalytic cycle of the Suzuki-Miyaura reaction.
The bulky ortho-substituents on both the boronic acid and the aryl halide can disfavor the formation of the necessary transition states for both transmetalation and reductive elimination. The use of bulky, electron-rich phosphine ligands helps to create a more open coordination sphere around the palladium center, facilitating the approach of the sterically demanding coupling partners. Furthermore, these ligands promote the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.
Conclusion and Future Outlook
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable and versatile building block for the synthesis of sterically hindered biaryl compounds. Its strategic use, in conjunction with carefully optimized catalytic systems, provides access to molecular architectures that are otherwise difficult to construct. The presence of the bromine atom further enhances its utility, enabling the potential for sequential cross-coupling reactions and the creation of complex, multi-substituted aromatic systems. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the application of strategically functionalized building blocks like 3-Bromo-2,4,6-trimethylphenylboronic acid will undoubtedly play an increasingly important role in advancing the frontiers of organic synthesis.
References
- (CAS 849062-19-7 | 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID, n.d.)
- (Suzuki Cross-coupling Reaction procedure - Rose-Hulman, n.d.)
- (Suzuki Miyaura coupling, 2021)
- (A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles, n.d.)
- (Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
- (Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions, n.d.)
- (Suzuki coupling of aryl halides and various arylboronic acids, n.d.)
- (Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks, n.d.)
- (Mechanochemical Production of Biphenyls from Nitrogen-Containing Organic Compounds: Amides, Anilines, and Sulfonamides., n.d.)
- (Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC, n.d.)
- (Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
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- (Previous palladium-mediated cross-coupling reactions involving..., n.d.)
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- (Suzuki coupling reaction of various aryl bromide with phenylboronic acid., n.d.)
- (A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applic
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- (Organoborane coupling reactions (Suzuki coupling) - PMC, n.d.)
- (Process for the preparation of biphenylamines - Google P
- (The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace, n.d.)
- (Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions, n.d.)
- (Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6., 2012)
- (2,4,6-trimethylaniline synthesis method - Google P
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Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Sterically Hindered 3-Bromo-2,4,6-trimethylphenylboronic acid Utilizing Buchwald Ligands
Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, its efficacy can be significantly diminished when coupling partners bear substantial steric hindrance, such as ortho-substituents on both the aryl halide and the organoboron reagent. These sterically demanding substrates often lead to low yields and slow reaction rates due to the impediment of crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Buchwald ligands to overcome the challenges associated with the Suzuki-Miyaura coupling of the sterically hindered 3-Bromo-2,4,6-trimethylphenylboronic acid. The bulky and electron-rich nature of Buchwald dialkylbiarylphosphine ligands is instrumental in promoting the formation of the active, monoligated L1Pd(0) catalytic species, which is essential for engaging sterically crowded substrates.[3] We will delve into the rationale for ligand selection, provide detailed experimental protocols, and offer troubleshooting guidance to ensure successful and reproducible outcomes.
Ligand Selection Rationale: A Comparative Analysis
The choice of ligand is paramount to the success of a sterically hindered Suzuki-Miyaura coupling. Buchwald ligands, with their bulky biaryl backbones and electron-donating dialkylphosphino groups, are designed to accelerate the key steps of the catalytic cycle.[4][5] For a substrate as sterically encumbered as 3-Bromo-2,4,6-trimethylphenylboronic acid, the following ligands are recommended for initial screening.
| Ligand | Structure | Key Features & Rationale for Use |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a wide range of Suzuki-Miyaura reactions, its bulky framework facilitates the formation of the active monoligated Pd(0) species, crucial for sterically crowded substrates.[3][6][7] The three isopropyl groups provide significant steric bulk. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Exhibits high activity for Suzuki coupling, including with challenging aryl chlorides.[6][8] The dimethoxy groups are believed to stabilize the in-situ formed Pd complex. SPhos-based catalysts have shown unprecedented scope and reactivity.[2][9] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often shows excellent performance in sterically hindered couplings.[3] The diisopropoxy groups influence the ligand's steric and electronic properties, sometimes outperforming other ligands depending on the specific substrates.[3] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Known for its effectiveness in a variety of cross-coupling reactions, including those involving sterically demanding partners.[10][11] It has been shown to be effective in challenging C-N and C-O bond formations as well.[11][12][13] |
The optimal ligand is often substrate-dependent, and a preliminary screening of the above ligands is highly recommended to identify the most effective one for the specific aryl halide coupling partner.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with an aryl halide. Optimization of reaction parameters such as temperature, reaction time, and base may be necessary for specific substrates.
Materials:
-
3-Bromo-2,4,6-trimethylphenylboronic acid
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a G2/G3/G4 precatalyst)
-
Buchwald ligand (e.g., XPhos, SPhos, RuPhos, or BrettPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%) and the Buchwald ligand (0.012-0.06 mmol, 1.2-6 mol%). Note: The use of pre-formed Buchwald precatalysts (e.g., XPhos Pd G2/G3/G4) can simplify this step and often leads to more reproducible results.[14]
-
Add the catalyst/ligand mixture to the reaction vessel.
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent (e.g., 5-10 mL of toluene) to the reaction vessel via syringe.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
-
Reaction:
-
Seal the reaction vessel and place it in a preheated heating block or oil bath.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
-
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The bulky Buchwald ligand plays a critical role in facilitating each step of this cycle, particularly for sterically hindered substrates.
Sources
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- 2. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SPhos - Wikipedia [en.wikipedia.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules [dspace.mit.edu]
- 11. C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols [sigmaaldrich.cn]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-2,4,6-trimethylphenylboronic Acid: A Guide for Researchers
Introduction: The Synthetic Utility of a Sterically Hindered Building Block
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its utility stems from the presence of a boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of a bromine atom and three methyl groups on the phenyl ring introduces significant steric hindrance and specific electronic properties. This unique substitution pattern allows for the construction of complex, sterically congested biaryl structures that are often found in pharmacologically active molecules and advanced materials.
This guide provides a comprehensive overview of the reaction conditions for the synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the synthetic routes, offer detailed experimental protocols, and discuss critical parameters for successful and reproducible outcomes.
Synthetic Strategies: Navigating Steric Hindrance
The synthesis of sterically hindered arylboronic acids like 3-Bromo-2,4,6-trimethylphenylboronic acid presents unique challenges.[3][4] The bulky methyl groups ortho to the site of borylation can impede the approach of reagents, necessitating carefully optimized reaction conditions. The two primary and most effective strategies for the synthesis of this class of compounds are via a Grignard reagent intermediate or through a lithiation-borylation sequence.
The Grignard Approach: A Classic Route with Modern Refinements
The reaction of an aryl Grignard reagent with a trialkyl borate is a well-established and cost-effective method for the preparation of arylboronic acids.[5][6][7] The key to success with sterically hindered substrates lies in the careful control of temperature and the choice of the borate ester.
Mechanism: The reaction proceeds through the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronate ester intermediate, which is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
Figure 1: General mechanism for the synthesis of arylboronic acids via a Grignard reagent.
Causality Behind Experimental Choices:
-
Starting Material: 1,3-Dibromo-2,4,6-trimethylbenzene is the logical precursor. The differential reactivity of the bromine atoms is not a significant concern in Grignard formation under standard conditions.
-
Grignard Formation: The use of magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF) is standard.[7] The reaction is typically initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Borylation Reagent: Triisopropyl borate is often preferred over trimethyl borate for sterically hindered Grignard reagents to minimize the formation of diaryl- and triarylborane byproducts resulting from multiple additions to the boron center.[5]
-
Temperature Control: The addition of the Grignard reagent to the trialkyl borate is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent unwanted side reactions.[7]
Experimental Protocol: Grignard Method
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,3-Dibromo-2,4,6-trimethylbenzene | 277.98 | 50 | 13.9 g |
| Magnesium Turnings | 24.31 | 60 | 1.46 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| Iodine | - | 1 crystal | - |
| Triisopropyl Borate | 188.08 | 75 | 14.1 g (16.4 mL) |
| 2 M Hydrochloric Acid | - | - | 150 mL |
| Diethyl Ether | - | - | As needed |
| Saturated Brine Solution | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add the magnesium turnings.
-
Add 50 mL of anhydrous THF to the flask.
-
Dissolve the 1,3-dibromo-2,4,6-trimethylbenzene in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small crystal of iodine to the magnesium suspension to initiate the reaction.
-
Slowly add a small portion of the aryl bromide solution from the dropping funnel. The initiation of the Grignard reaction is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Borylation:
-
In a separate flame-dried 1 L round-bottom flask, dissolve the triisopropyl borate in 50 mL of anhydrous THF.
-
Cool the borate solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula over a period of 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 150 mL of 2 M hydrochloric acid.
-
Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification of sterically hindered boronic acids by silica gel chromatography can be challenging due to decomposition.[8] Recrystallization from a suitable solvent system (e.g., hot water, ethanol/water, or toluene/hexanes) is the preferred method of purification.[8]
-
Figure 2: Experimental workflow for the synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid via the Grignard method.
Lithiation-Borylation: A Powerful Alternative for Hindered Systems
For substrates that are sensitive to the conditions of Grignard reagent formation or for achieving higher yields with particularly challenging sterically hindered systems, a lithiation-borylation sequence can be a superior alternative.[9] This method involves the deprotonation of an aryl halide with a strong organolithium base at low temperatures, followed by quenching with a borate ester.
Mechanism: The reaction proceeds via a halogen-metal exchange between the aryl bromide and an organolithium reagent (e.g., n-butyllithium) to form an aryllithium intermediate. This highly nucleophilic species then reacts with a trialkyl borate in a similar fashion to the Grignard reagent, followed by acidic workup.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium is a commonly used and commercially available strong base for this transformation.
-
Solvent: Anhydrous THF is the solvent of choice as it is compatible with organolithium reagents at low temperatures.
-
Temperature: The lithiation step is performed at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.
Applications in Suzuki-Miyaura Cross-Coupling
3-Bromo-2,4,6-trimethylphenylboronic acid is a key building block for the synthesis of highly substituted biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.[1][2] The steric hindrance of the boronic acid can influence the choice of catalyst, ligand, and base for an efficient coupling.
Typical Suzuki Coupling Conditions:
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction.[1] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes the reactants and facilitates the reaction. |
The choice of a bulky, electron-rich phosphine ligand is often beneficial for coupling sterically hindered partners.
Safety and Handling
-
3-Bromo-2,4,6-trimethylphenylboronic Acid: This compound is a solid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Grignard Reagents and Organolithiums: These reagents are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere using proper syringe and cannula techniques.
-
Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free solvents.
Characterization
The final product should be characterized by standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹¹B NMR spectrum should show a characteristic signal for the boronic acid.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for 3-Bromo-2,4,6-trimethylphenylboronic acid is in the range of 159-164 °C.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of Grignard reagent | Impure magnesium, wet glassware or solvent, starting material is not reactive. | Use high-purity magnesium, ensure all equipment and reagents are scrupulously dry. Use an initiator like iodine or 1,2-dibromoethane. |
| Formation of byproducts | Reaction temperature too high, incorrect stoichiometry of borate ester. | Maintain strict temperature control during the borylation step. Use a slight excess of a sterically hindered borate ester like triisopropyl borate. |
| Difficulty in purification | Decomposition of the boronic acid on silica gel. | Avoid column chromatography. Use recrystallization as the primary purification method.[8] |
| Protodeborylation (loss of B(OH)₂) | Presence of water or acid during the reaction.[12] | Ensure anhydrous conditions throughout the synthesis until the final hydrolysis step. |
Conclusion
The synthesis of 3-Bromo-2,4,6-trimethylphenylboronic acid, while requiring careful attention to experimental detail due to steric hindrance, is readily achievable through well-established organometallic methodologies. The Grignard approach presented here offers a reliable and scalable route to this valuable synthetic building block. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this compound for their applications in drug discovery and materials science, paving the way for the creation of novel and complex molecular architectures.
References
-
An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015, June 29). Organic Process Research & Development. Retrieved from [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). American Chemical Society. Retrieved from [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of aryl boronic acids. Google Patents.
-
Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. Retrieved from [Link]
-
An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. PMC. Retrieved from [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]
-
Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress. Retrieved from [Link]
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC. Retrieved from [Link]
-
Pd‐catalyzed borylation of steric hindered aryl chlorides. ResearchGate. Retrieved from [Link]
-
Palladium‐Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica‐Supported Compact Phosphane Ligand. OUCI. Retrieved from [Link]
- Preparation method of p-bromophenyl-boric acid. Google Patents.
-
2,4,6-TRIPHENYLPHENYL-BORONIC-ACID - Optional[11B NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID | 849062-19-7 [chemicalbook.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Application Notes and Protocols for Biaryl Synthesis with Hindered Boronic Acids
Introduction: The Enduring Challenge and Importance of Sterically Congested Biaryls
The biaryl motif is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. However, as molecular complexity increases, so does the prevalence of sterically hindered biaryls, particularly those with multiple substituents in the ortho positions of the aryl rings. The synthesis of these congested structures, especially tetra-ortho-substituted biaryls, presents a significant synthetic hurdle.[1][2] Traditional cross-coupling methodologies often fail or provide diminutive yields when faced with the steric clash of bulky ortho substituents. This limitation has spurred the development of specialized catalytic systems and protocols designed to overcome these steric barriers, enabling access to previously intractable molecular architectures.
This guide provides an in-depth exploration of the strategies and methodologies for the successful application of hindered boronic acids in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, detail the evolution of catalyst and ligand design, and provide robust, field-proven protocols for researchers in organic synthesis and drug development.
Mechanistic Hurdles in the Coupling of Hindered Substrates
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, particularly from ortho substituents on either the boronic acid or the aryl halide, can severely impede one or more of these steps.
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-halide bond is often less sensitive to steric hindrance on the boronic acid partner, but bulky groups on the aryl halide can slow this step.
-
Transmetalation: This is frequently the rate-limiting step in the coupling of hindered substrates. The transfer of the aryl group from the boron atom to the palladium center requires the formation of a transient intermediate. Bulky ortho substituents on the boronic acid can sterically inhibit the approach of the palladium complex, hindering the formation of this intermediate and suppressing the catalytic turnover.
-
Reductive Elimination: The final step, where the two aryl groups are joined to form the biaryl product and regenerate the palladium(0) catalyst, is also highly sensitive to steric pressure. The two bulky aryl groups must orient themselves in proximity on the palladium center before the C-C bond can form. Severe steric clash can make this step energetically unfavorable, leading to catalyst decomposition or undesired side reactions.
To overcome these challenges, the catalyst system—comprising a palladium source and a supporting ligand—must be carefully selected to promote these sterically demanding steps.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting sterically sensitive steps.
Evolution of Ligand Design for Hindered Couplings
The development of highly active catalysts for coupling hindered substrates has been primarily driven by ligand design. The ideal ligand must be both electron-rich to promote oxidative addition and sufficiently bulky to facilitate reductive elimination while also preventing catalyst decomposition.
Bulky, Electron-Rich Phosphine Ligands
The breakthrough in coupling hindered substrates came with the advent of bulky, electron-rich monophosphine ligands. These ligands, often featuring biaryl backbones, create a sterically demanding coordination sphere around the palladium center that favors the formation of the desired biaryl product.
| Ligand Type | Key Structural Features | Typical Applications |
| Buchwald-type Biarylphosphines | Biaryl backbone with bulky phosphine substituents (e.g., SPhos, XPhos, RuPhos) | Gold standard for a wide range of challenging couplings, including di- and tri-ortho-substituted biaryls. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating carbenes (e.g., IPr, IMes) | Offer high thermal stability and are effective for coupling unreactive aryl chlorides.[3] |
| Specialized Ligands | Unique backbones designed for specific challenges (e.g., AntPhos for aryl-alkyl couplings)[4] | Used for overcoming specific side reactions like β-hydride elimination.[4] |
Application Protocols for Hindered Biaryl Synthesis
The following protocols are designed as a starting point for the synthesis of sterically hindered biaryls. Optimization of reaction conditions (base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of a Tri-ortho-substituted Biaryl
This protocol is adapted from methodologies developed for the coupling of di-ortho-substituted aryl halides with ortho-substituted boronic acids, a common challenge in medicinal chemistry.[5][6]
Reaction Scheme: 2,6-Dimethylbromobenzene + 2-Methylphenylboronic acid → 2,2',6-Trimethylbiphenyl
Materials and Reagents:
| Reagent | MW | Amount | Mmol | Equiv. | Role |
| 2,6-Dimethylbromobenzene | 185.06 | 185 mg | 1.0 | 1.0 | Aryl Halide |
| 2-Methylphenylboronic acid | 135.96 | 204 mg | 1.5 | 1.5 | Boronic Acid |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 | Palladium Source |
| SPhos | 410.48 | 41 mg | 0.10 | 0.10 | Ligand |
| K₃PO₄ (anhydrous) | 212.27 | 425 mg | 2.0 | 2.0 | Base |
| Toluene | - | 5 mL | - | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,6-dimethylbromobenzene (185 mg, 1.0 mmol), 2-methylphenylboronic acid (204 mg, 1.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (41 mg, 0.10 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of a quenched aliquot.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tri-ortho-substituted biaryl.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling of hindered substrates.
Advanced Strategies: Taming Unstable Boronic Acids
A significant challenge, particularly with heteroaryl boronic acids, is their inherent instability, leading to decomposition (protodeboronation) before cross-coupling can occur.[7][8] To circumvent this, several air-stable boronic acid surrogates have been developed.
-
Potassium Organotrifluoroborates (R-BF₃K): These crystalline solids exhibit exceptional stability to air and moisture.[7] They are competent coupling partners under standard Suzuki-Miyaura conditions.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are compatible with chromatography.[8] A key advantage is their ability to participate in "slow-release" cross-coupling.[8][9] Under controlled conditions, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid into the reaction mixture at a low concentration, which minimizes decomposition while allowing for efficient coupling.[8][10] This strategy has proven highly effective for coupling traditionally unstable boronic acids with challenging, electron-rich, and sterically hindered aryl chlorides.[8]
Conclusion
The synthesis of sterically hindered biaryls, once a formidable challenge, is now achievable with high efficiency through the use of advanced catalytic systems. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has been instrumental in overcoming the steric barriers inherent in these transformations. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, base, and solvent system, researchers can successfully construct complex, sterically congested biaryl cores for a wide range of applications in drug discovery and materials science. The continued evolution of ligand design and the use of stable boronic acid surrogates promise to further expand the scope and utility of this powerful synthetic transformation.
References
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- Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Zhang, Y., et al. (2025). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. PubMed Central.
- Chen, Y.-C., et al. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. MDPI.
- BenchChem. (2025).
- Shaikh, N. S., & Ghorpade, S. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
- Castañeda, A., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal.
- Snieckus, V., et al. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
- Zhang, Z., et al. (2020). Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society.
- Weires, A. G., & Garg, N. K. (2020).
- Lennox, A. J. J., & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Smith, M. B., et al. Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes.
- Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. PubMed Central.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Leonori, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Eastgate, M. D., et al. (2024).
- Burke, M. D., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Optimization of tetra-ortho-substituted biaryls.
- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Yamamoto, Y., & Miyaura, N. (2025). ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates.
- Burke, M. D. (2012). Slow release of organoboronic acids in cross-coupling reactions.
- Suzuki Coupling. Organic Chemistry Portal.
- Hoveyda, A. H., et al. Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Ciufolini, M. A., & Wood, J. L. (2007). Diels-Alder approach to tetra-ortho-substituted biaryls employing propargylic tertiary alcohols as dienophiles. PubMed.
- Molander, G. A., & Trice, S. L. J. (2010).
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Application Note & Protocol: Mastering the Suzuki-Miyaura Coupling of Sterically Demanding 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction: Embracing Steric Challenges in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, and its development was recognized with the 2010 Nobel Prize in Chemistry.[2] While foundational protocols are effective for a wide range of substrates, the synthesis of highly substituted biaryl scaffolds—critical motifs in pharmaceuticals and advanced materials—presents significant challenges.
This guide focuses on a particularly demanding substrate: 3-Bromo-2,4,6-trimethylphenylboronic acid. This molecule is uniquely challenging due to the presence of two ortho-methyl groups flanking the boronic acid and an additional methyl group ortho to the bromine atom on the same aromatic ring. This tetra-ortho substitution pattern creates substantial steric hindrance, which can impede key steps in the catalytic cycle and lead to low or no product yield with standard methods.[3]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, moving beyond a simple protocol to explain the critical parameters and mechanistic considerations required to successfully couple this and other sterically hindered substrates.
The Mechanistic Hurdle: Why Steric Hindrance Matters
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount to overcoming the challenges posed by sterically bulky substrates. The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Steric hindrance from ortho-substituents, as seen in 3-Bromo-2,4,6-trimethylphenylboronic acid, directly obstructs the reductive elimination step. The bulky groups prevent the two aryl partners on the palladium complex from adopting the required cis-orientation, thereby inhibiting the final bond-forming event and stalling the catalytic cycle.[3] Furthermore, bulky ligands on the palladium catalyst, which are necessary to promote the reaction, can exacerbate this crowding.[8]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Optimizing the Reaction: A Guide to Component Selection
Success with sterically demanding substrates requires moving beyond standard catalysts like Pd(PPh₃)₄ and weak bases. Each component must be rationally selected to favor the desired transformation.
For sterically hindered couplings, the choice of ligand is critical. The ligand must be both bulky enough to promote the difficult reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.[2]
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly effective. Their bulky, electron-rich nature stabilizes the palladium center and creates a coordinatively unsaturated species that is highly reactive. Phenanthrene-based ligands have also shown superior results in forming tetra-ortho-substituted biaryls.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more electron-rich and bulky than phosphine ligands.[2][9] They form very stable palladium complexes that are highly active and can overcome the steric barriers in demanding couplings, often at very low catalyst loadings.[9]
The base is not a passive component; it plays a crucial role in the transmetalation step.[10] It activates the boronic acid by forming a more nucleophilic boronate anion (R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[11]
-
Inorganic Bases: For challenging couplings, stronger bases are generally required. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, potassium phosphate (K₃PO₄) is often the base of choice. Its strength and low nucleophilicity prevent unwanted side reactions.[10]
-
Fluoride Anions: In some cases, fluoride sources like KF or CsF can be used. The fluoride anion is believed to form a highly reactive trifluoroborate species (R-BF₃⁻).
The choice of solvent can significantly influence reaction rates and yields.[2]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly used solvents. They effectively dissolve the organic reagents and the catalyst complex.[4]
-
Aqueous Co-solvents: The Suzuki reaction can be run under biphasic conditions, often by adding a small amount of water.[12] Water helps to dissolve the inorganic base, facilitating its interaction with the boronic acid. It is crucial that all solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a generic aryl iodide.
Reaction Scheme: (An illustrative reaction between 3-Bromo-2,4,6-trimethylphenylboronic acid and 1-iodo-4-methylbenzene)
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromo-2,4,6-trimethylphenylboronic acid | 242.91 | 0.5 | 1.0 |
| Aryl Halide (e.g., 1-iodo-4-methylbenzene) | 218.04 | 0.6 | 1.2 |
| SPhos Pd G3 Precatalyst | 791.47 | 0.01 | 0.02 (2 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.5 | 3.0 |
| 1,4-Dioxane (anhydrous, degassed) | - | 5.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
| Round-bottom flask or reaction vial | - | - | - |
| Magnetic stir bar | - | - | - |
| Condenser | - | - | - |
| Inert atmosphere (Argon or Nitrogen) | - | - | - |
| Standard glassware for workup & purification | - | - | - |
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial containing a magnetic stir bar, add 3-Bromo-2,4,6-trimethylphenylboronic acid (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), potassium phosphate (1.5 mmol, 3.0 equiv.), and the SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add 5.0 mL of degassed anhydrous 1,4-dioxane followed by 1.0 mL of degassed water via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the limiting starting material indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere. | Ensure solvents are properly degassed. Use a fresh bottle of catalyst or a glovebox for setup. |
| Insufficiently strong base or low temperature. | Switch to a stronger base like K₃PO₄ or increase the reaction temperature to 110-120 °C. | |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents. Ensure the base is fully dissolved. Consider using an aryltrifluoroborate salt.[2] |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Improve degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
Conclusion
The Suzuki-Miyaura coupling of sterically demanding substrates like 3-Bromo-2,4,6-trimethylphenylboronic acid is a challenging yet achievable transformation. Success is not found in a single "magic bullet" but in the rational and synergistic selection of all reaction components. By employing advanced catalyst systems with bulky, electron-rich ligands, utilizing strong, non-nucleophilic bases, and maintaining scrupulously inert conditions, researchers can effectively construct complex, tetra-ortho-substituted biaryl structures. This guide provides a robust framework and a detailed protocol to empower scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]
-
American Chemical Society. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Available at: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
YouTube. Suzuki Coupling. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis and Utilization of 3-Bromo-2,4,6-trimethylphenylboronic Acid
Introduction: Navigating the Challenges of Steric Hindrance in Modern Cross-Coupling Reactions
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable synthetic intermediate in pharmaceutical and materials science research. Its utility lies in its bifunctional nature, possessing both a reactive boronic acid moiety for Suzuki-Miyaura cross-coupling and a bromine atom that can be further functionalized. However, the true potential of this reagent is often gated by the significant steric hindrance imposed by the three methyl groups on the phenyl ring. Two of these methyl groups are positioned ortho to the boronic acid, creating a sterically congested environment that can impede the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Bromo-2,4,6-trimethylphenylboronic acid in scale-up synthesis. We will delve into the mechanistic considerations dictated by its structure, provide a robust and detailed protocol for its application in Suzuki-Miyaura cross-coupling, and discuss critical aspects of process safety, reaction monitoring, and product purification at scale.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of 3-Bromo-2,4,6-trimethylphenylboronic acid is paramount for its safe handling and effective use in large-scale synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BBrO₂ | [2] |
| Molecular Weight | 242.90 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 159-164 °C | [3] |
| CAS Number | 849062-19-7 | [3] |
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity.[4] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Operations should be conducted in a well-ventilated fume hood.
Protodeboronation: A common side reaction for arylboronic acids, particularly under basic aqueous conditions, is protodeboronation, where the C-B bond is cleaved to yield the corresponding arene.[5] This side reaction reduces the yield of the desired product. The stability of boronic acids can be influenced by pH and the presence of ortho substituents.[6][7] For particularly sensitive substrates or to ensure process consistency, the use of more stable boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates, can be considered. These esters undergo slow, controlled hydrolysis under the reaction conditions to release the boronic acid, minimizing its decomposition.[8]
Scale-Up Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid
For large-scale campaigns, the synthesis of the boronic acid itself may be more cost-effective than purchasing it. The most common and industrially viable methods for the synthesis of arylboronic acids are through Grignard or organolithium intermediates.[9][10][11]
A representative workflow for the synthesis of an arylboronic acid is depicted below. This process involves the formation of an organometallic reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Caption: General workflow for the synthesis of arylboronic acids.
Application Protocol: Scale-Up Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a generic aryl halide. Due to the steric hindrance of the boronic acid, the choice of catalyst, ligand, and base is critical for achieving high yields.
Rationale for Reagent Selection
-
Catalyst and Ligand: The steric bulk of the 2,4,6-trimethylphenyl group necessitates the use of a palladium catalyst system that is both highly active and can accommodate sterically demanding substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃), are highly effective in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[5][12][13][14] N-heterocyclic carbene (NHC) ligands are also excellent choices for sterically hindered couplings.[15]
-
Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally leads to fewer side reactions compared to stronger bases like alkoxides.
-
Solvent: A mixture of an organic solvent and water is typically used. Toluene or 1,4-dioxane are common organic solvents for Suzuki couplings. The aqueous phase is necessary for the base to be effective.
Experimental Protocol
This protocol is for a representative reaction and should be optimized for the specific aryl halide being used.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Example Quantity (for a 10 mmol scale) | Notes |
| Aryl Halide (Ar-X) | Varies | 10.0 mmol, 1.0 equiv | |
| 3-Bromo-2,4,6-trimethylphenylboronic acid | 242.90 | 3.64 g, 15.0 mmol, 1.5 equiv | An excess of the boronic acid can help drive the reaction to completion. |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 22.5 mg, 0.1 mol% | Catalyst precursor. |
| SPhos | 410.57 | 82.1 mg, 0.2 mol% | Ligand. |
| Potassium Phosphate (K₃PO₄) | 212.27 | 6.37 g, 30.0 mmol, 3.0 equiv | Base. |
| Toluene | 92.14 | 50 mL | Solvent. |
| Water | 18.02 | 10 mL | Solvent. |
Procedure:
-
Reactor Setup: To a dry, inerted (Nitrogen or Argon) reactor equipped with a mechanical stirrer, condenser, and thermocouple, add the aryl halide (10.0 mmol), 3-Bromo-2,4,6-trimethylphenylboronic acid (15.0 mmol), Palladium(II) Acetate (0.01 mmol), SPhos (0.02 mmol), and Potassium Phosphate (30.0 mmol).
-
Solvent Addition: Add the degassed toluene (50 mL) and degassed water (10 mL) to the reactor.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. The optimal temperature will depend on the reactivity of the aryl halide.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC, GC, or TLC.[16][17][18][19] The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Purification and Analysis of the Final Product
Purification at Scale
The purification of the final biaryl product on a large scale is a critical step to ensure the desired purity is achieved.
-
Crystallization: This is the preferred method for large-scale purification due to its cost-effectiveness and efficiency. A solvent screen should be performed to identify a suitable solvent or solvent system for recrystallization. Common solvents for biaryl compounds include hexanes, ethyl acetate, and alcohols.[20][21]
-
Silica Gel Chromatography: If crystallization does not provide the desired purity, column chromatography may be necessary. However, this method is less ideal for very large quantities due to the cost of silica gel and solvents, and the generation of significant waste.
Analytical Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
3-Bromo-2,4,6-trimethylphenylboronic acid is a powerful building block for the synthesis of complex, sterically hindered molecules. While its inherent steric bulk presents challenges, these can be overcome through the careful selection of highly active catalyst systems, appropriate reaction conditions, and robust purification methods. By understanding the underlying mechanistic principles and adhering to best practices for process safety and monitoring, researchers and drug development professionals can successfully employ this versatile reagent in their scale-up synthesis campaigns, paving the way for the discovery and development of novel chemical entities.
References
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). [Link]
-
(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]
- Preparation method of p-bromophenyl-boric acid. (n.d.).
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). PubMed. [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
SUZUKI REACTION MONITORING. (n.d.). [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. vapourtec.com [vapourtec.com]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. home.sandiego.edu [home.sandiego.edu]
purification of products from 3-Bromo-2,4,6-trimethylphenylboronic acid reactions
Application Note & Protocol Guide
Topic: Strategic Purification of Biaryl Products from 3-Bromo-2,4,6-trimethylphenylboronic Acid Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Steric Hindrance
3-Bromo-2,4,6-trimethylphenylboronic acid is a valuable building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of complex biaryl scaffolds.[1][2] Its structure, featuring three methyl groups ortho and para to the boronic acid moiety, imparts significant steric hindrance. This bulkiness, while often synthetically desirable for creating specific atropisomers or sterically congested molecules, presents unique and formidable challenges during product purification.
The steric impediment can lead to slower reaction kinetics, incomplete conversion, and an increased propensity for side reactions, resulting in a complex crude product mixture.[3] A successful purification strategy, therefore, requires more than a generic protocol; it demands a deep understanding of the potential impurity profile and a methodical approach to their systematic removal. This guide provides a detailed framework and field-proven protocols for isolating high-purity biaryl products derived from this sterically hindered reagent.
The Reaction Milieu: Understanding Potential Impurities
Effective purification begins with anticipating the contaminants. In a typical Suzuki-Miyaura coupling, the reaction mixture contains the aryl halide, the boronic acid, a palladium catalyst, a ligand, and a base in a suitable solvent system.[4][5] Consequently, the crude product is often contaminated with a variety of related species. The purity of the boronic acid itself is a critical starting point, as impurities in this reagent can directly interfere with the catalytic cycle or introduce unwanted byproducts.[6][7]
Common Impurities in Reactions with 3-Bromo-2,4,6-trimethylphenylboronic Acid:
| Impurity Type | Description | Origin |
| Unreacted Starting Materials | Residual 3-Bromo-2,4,6-trimethylphenylboronic acid and the aryl halide coupling partner. | Incomplete reaction due to steric hindrance or suboptimal reaction conditions.[8] |
| Homocoupling Byproducts | Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (to form 2,2',4,4',6,6'-hexamethyl-3,3'-biphenyl) or two molecules of the aryl halide. | A common side reaction in Suzuki couplings, often promoted by reaction conditions.[8][9] |
| Protodeborylated Byproduct | 1-Bromo-2,4,6-trimethylbenzene, where the boronic acid group is replaced by a hydrogen atom. | Hydrolysis or protonation of the C-B bond, a known decomposition pathway for boronic acids.[8][9][10] |
| Palladium Residues | The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and its degradation products (palladium black). | The catalyst used to facilitate the reaction.[8][9] |
| Ligands & Ligand Oxides | Unreacted phosphine ligands (e.g., triphenylphosphine) and their oxidized forms (e.g., triphenylphosphine oxide). | Added to stabilize and activate the palladium catalyst. |
| Inorganic Salts | Byproducts from the base used in the reaction (e.g., carbonates, phosphates). | Neutralization of the base during aqueous workup.[11] |
Strategic Purification Workflow
A multi-step, logical workflow is essential for efficiently removing this diverse array of impurities. The general strategy involves moving from bulk removal of polar and inorganic impurities to fine-tuned separation of closely related organic compounds.
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- 9. youtube.com [youtube.com]
- 10. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Hindered Arylboronic Acid Coupling: A Senior Application Scientist's Guide to Base Selection
Introduction: Overcoming the Steric Challenge in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] However, as the demand for structurally complex molecules in drug discovery and materials science intensifies, chemists are increasingly faced with the challenge of coupling sterically hindered substrates, particularly those involving di-ortho- or even tri- and tetra-ortho-substituted arylboronic acids. These demanding couplings often falter under standard conditions, leading to low yields, sluggish reaction times, and significant starting material recovery.
The crux of this challenge frequently lies in the selection of a suitable base. The base is not a mere spectator; it is a critical activator in the catalytic cycle.[1] For hindered substrates, where the key steps of transmetalation and reductive elimination are kinetically impeded, the choice of base becomes paramount to success. This guide provides an in-depth analysis of base selection for these challenging reactions, moving beyond a simple catalog of reagents to explain the mechanistic rationale behind experimental choices. We will explore the nuances of different base classes, present field-proven protocols, and offer a systematic approach to reaction optimization for researchers at the forefront of chemical innovation.
The Mechanistic Imperative: Why the Base is Key
The primary role of the base in the Suzuki-Miyaura coupling is to activate the boronic acid.[1] This is achieved through the formation of a more nucleophilic boronate species, which is essential for the subsequent transmetalation step with the palladium(II) complex.[1] In essence, the base facilitates the transfer of the organic group from boron to palladium.
For sterically hindered arylboronic acids, the bulky substituents surrounding the boron atom impede the approach of the palladium complex, making transmetalation the rate-limiting step. A well-chosen base can mitigate this steric clash by influencing the formation, reactivity, and stability of the key intermediates.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the critical activation of the arylboronic acid by the base to form the reactive boronate species essential for the transmetalation step.
A Comparative Analysis of Bases for Hindered Couplings
The selection of a base for a hindered Suzuki-Miyaura coupling is a balance of strength, solubility, and non-nucleophilicity. While standard bases like sodium and potassium carbonate are workhorses for many couplings, they often prove insufficient for sterically demanding partners.
| Base | Formula | pKa (conjugate acid) | Key Characteristics & Recommendations for Hindered Couplings |
| Potassium Phosphate | K₃PO₄ | ~12.3 | A strong, yet non-nucleophilic base that is highly effective for many hindered couplings.[1][4] Its use can often prevent side reactions. It is a reliable first choice for screening reactions with di-ortho-substituted substrates. |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Often provides excellent yields, sometimes superior to other carbonates, particularly with challenging substrates.[1][5] Its higher solubility in organic solvents can be a significant advantage, leading to more homogeneous reaction mixtures.[1] However, it is a more expensive option. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | A common and cost-effective base. While often less effective than K₃PO₄ or Cs₂CO₃ for highly hindered systems, it can be successful in moderately hindered cases. In a study on a large, sterically hindered substrate, K₂CO₃ provided a higher yield (85%) than Cs₂CO₃ (71%).[5] |
| Potassium tert-butoxide | t-BuOK | ~19 | A very strong, non-nucleophilic base. It can be effective for particularly unreactive aryl chlorides. However, its high basicity can promote side reactions, so it should be used with caution. |
| Potassium Fluoride | KF | ~3.2 | A milder base that can be effective, particularly in anhydrous polar aprotic solvents. Its performance is highly dependent on its anhydrous state. |
| Potassium Trimethylsilanolate | TMSOK | Not applicable | An organic-soluble base that enables rapid, homogeneous, and anhydrous Suzuki-Miyaura couplings.[6][7] This can be particularly advantageous for substrates prone to protodeboronation. Mechanistic studies have shown that reactions promoted by TMSOK proceed through the "boronate pathway".[8][9][10] |
Strategic Base Selection Workflow
A logical, stepwise approach to base selection can save significant time and resources. The following workflow is designed to efficiently identify suitable conditions for a novel hindered coupling.
Figure 2: A decision-making workflow for the systematic selection and optimization of a base for hindered Suzuki-Miyaura couplings.
Experimental Protocols
Protocol 1: General Screening of Bases for a Hindered Coupling
This protocol outlines a general procedure for the parallel screening of different inorganic bases to identify the optimal conditions for a given set of hindered coupling partners.
Materials:
-
Aryl halide (1.0 mmol)
-
Hindered arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 mmol each)
-
Anhydrous solvent (e.g., Dioxane/H₂O 10:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To a series of identical, dry reaction vials, add the aryl halide (1.0 mmol), hindered arylboronic acid (1.2 mmol), palladium catalyst (2 mol%), and ligand (4 mol%).
-
To each vial, add one of the bases to be screened (2.0 mmol).
-
Seal the vials with septa.
-
Evacuate and backfill each vial with an inert gas three times.
-
Add the degassed solvent (5 mL) to each vial via syringe.
-
Place the vials in a preheated heating block or oil bath (e.g., 100 °C).
-
Stir the reactions vigorously for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion and yield for each base.
Protocol 2: Field-Proven Method for Tetra-ortho-substituted Biaryl Synthesis
This protocol is adapted from established methods for the synthesis of highly hindered biaryls and employs a robust base and ligand combination.
Materials:
-
Di-ortho-substituted aryl bromide (1.0 equiv)
-
Di-ortho-substituted arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous toluene (0.1 M)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the di-ortho-substituted aryl bromide, di-ortho-substituted arylboronic acid, Pd(OAc)₂, XPhos, and finely ground K₃PO₄.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-48 hours for completion.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Perspectives
The successful coupling of sterically hindered arylboronic acids is a significant challenge that can be overcome with a rational approach to base selection. Strong, non-nucleophilic bases such as potassium phosphate and cesium carbonate are often the key to unlocking reactivity in these systems. For particularly sensitive substrates, the development of anhydrous protocols using soluble organic bases like potassium trimethylsilanolate represents a major advancement, offering rapid and clean reactions.[6][7]
As synthetic targets become increasingly complex, the continued development of new catalysts, ligands, and tailored basic systems will be essential. By understanding the fundamental mechanistic role of the base, researchers can more effectively troubleshoot and optimize these challenging but crucial transformations, accelerating the pace of innovation in both academic and industrial laboratories.
References
-
Delaney, C. P., Marron, D. P., Shved, A. S., et al. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the "boronate Mechanism": Evidence for the Alternative Fork in the Trail. Illinois Experts. Available at: [Link]
-
Delaney, C. P., et al. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society. Available at: [Link]
-
Delaney, C. P., et al. (2022). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. PubMed Central. Available at: [Link]
-
Kassel, S. H., et al. (2020). Potassium trimethylsilanolate enables rapid, homogeneous suzuki-miyaura cross-coupling of boronic esters. Illinois Experts. Available at: [Link]
-
Kassel, S. H., et al. (2025). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. Available at: [Link]
-
Wu, L., Drinkel, E. E., et al. (2012). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar. Available at: [Link]
-
Sirindil, F., Pertschi, R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. Available at: [Link]
-
Ackermann, L., et al. (2010). Tetra-ortho-Substituted Biaryls through Palladium-Catalyzed Suzuki−Miyaura Couplings with a Diaminochlorophosphine Ligand. Organic Letters. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Welch, C. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. Available at: [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Yamamoto, K., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications. Available at: [Link]
-
Ackermann, L., et al. (2010). ChemInform Abstract: Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. ResearchGate. Available at: [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate. Available at: [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available at: [Link]
-
Wang, C., et al. (2017). A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides. PubMed. Available at: [Link]
-
Kassel, S. H., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides. ResearchGate. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Solvent Effects in Suzuki Reactions of 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction: Overcoming Steric Hindrance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the synthesis of sterically demanding biaryls, such as those derived from 3-Bromo-2,4,6-trimethylphenylboronic acid, presents a significant challenge. The bulky methyl groups flanking the bromo and boronic acid functionalities can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and sluggish reaction rates.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of the solvent in overcoming these steric barriers. We will explore the theoretical underpinnings of solvent effects and provide a detailed experimental protocol for a comparative study to identify the optimal solvent system for this challenging transformation.
The Pivotal Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent in a Suzuki-Miyaura reaction is far from an inert medium; it actively participates in and influences every stage of the catalytic cycle.[4][5] Its properties, including polarity, proticity, and coordinating ability, can dramatically affect the solubility of reagents, the stability of catalytic intermediates, and the rates of the key mechanistic steps.[6]
The general mechanism of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] The solvent's influence is felt throughout this cycle.
Caption: Fig. 1: The solvent influences key steps of the Suzuki catalytic cycle.
Key Solvent Effects to Consider:
-
Polarity: The polarity of the solvent plays a complex role that does not always correlate directly with the dielectric constant.[4] While polar solvents can stabilize charged intermediates formed during oxidative addition, the choice of a specific polar solvent can lead to different selectivities.[8] For sterically hindered substrates, a solvent that can effectively solvate the transition states without strongly coordinating to the palladium center is often desirable.
-
Proticity: Protic solvents, such as water and alcohols, can participate in hydrogen bonding and influence the activation of the boronic acid.[9][10] Water, in particular, can play a crucial role, even in small amounts, by facilitating the formation of the reactive boronate species.[11][12] However, excessive amounts of protic solvents can lead to competitive protodeboronation, a common side reaction.[13]
-
Coordinating Ability: Solvents can coordinate to the palladium catalyst, affecting its reactivity.[8] Strongly coordinating solvents may inhibit the reaction by occupying coordination sites required for the substrates. Conversely, weakly coordinating solvents are generally preferred for challenging couplings.
Experimental Protocol: A Comparative Study of Solvent Systems
This protocol outlines a systematic approach to screen various solvents for the Suzuki coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a suitable coupling partner (e.g., 4-bromotoluene).
Caption: Fig. 2: A systematic workflow for evaluating different solvents.
Materials and Reagents:
-
3-Bromo-2,4,6-trimethylphenylboronic acid
-
4-Bromotoluene (or other suitable aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a modern pre-catalyst)[14][15]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[13]
-
Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF))[7][13]
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flasks or reaction vials with septa
-
Magnetic stir plate and stir bars
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)[16]
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber[17]
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 3-Bromo-2,4,6-trimethylphenylboronic acid (1.0 equiv), 4-bromotoluene (1.2 equiv), and the chosen base (2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent catalyst deactivation by oxygen.[11]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Using a syringe, add the anhydrous solvent to be tested (e.g., 5 mL for a 1 mmol scale reaction). If a co-solvent is being investigated, add the appropriate ratio of degassed water (e.g., 4:1 organic solvent to water).[16]
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction to the desired temperature (a good starting point is 80-100 °C) and maintain vigorous stirring.[20]
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by adding water and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[16]
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
-
Calculate the isolated yield for each solvent system.
-
Data Presentation and Interpretation
The results of the solvent screening should be compiled into a clear and concise table for easy comparison.
| Solvent System (v/v) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Notes |
| Toluene | 100 | 12 | 85 | 78 | Clean reaction, moderate rate. |
| 1,4-Dioxane | 100 | 8 | 95 | 90 | Faster reaction, good yield. |
| THF | 80 | 16 | 70 | 62 | Slower reaction at lower temp. |
| DMF | 100 | 6 | >99 | 92 | Rapid reaction, potential for side products. |
| Acetonitrile | 80 | 10 | 90 | 85 | Good alternative to dioxane. |
| 2-MeTHF | 90 | 10 | 92 | 88 | Greener solvent alternative.[13] |
| Toluene/H₂O (4:1) | 100 | 10 | 90 | 85 | Aqueous conditions can be beneficial.[21] |
| 1,4-Dioxane/H₂O (4:1) | 100 | 6 | >99 | 94 | Often the optimal system.[22] |
This table presents hypothetical data for illustrative purposes.
Interpreting the Results:
-
Reaction Rate: Compare the reaction times to determine which solvent system promotes the fastest conversion.
-
Yield: The isolated yield is the most critical metric for assessing the effectiveness of a solvent.
-
Byproducts: Note the formation of any significant byproducts, such as homocoupling or protodeboronation products, as this can indicate suboptimal conditions.
Conclusion and Recommendations
The choice of solvent is a critical parameter for the success of Suzuki-Miyaura couplings involving sterically hindered substrates like 3-Bromo-2,4,6-trimethylphenylboronic acid. A systematic screening of different solvent systems, as outlined in this protocol, is essential for identifying the optimal conditions for a given transformation.
For this particular substrate, a polar aprotic solvent such as 1,4-dioxane or DMF, often in the presence of a small amount of water, is likely to provide the best results. However, the ideal solvent will also depend on the specific coupling partner and the chosen catalyst/base system. Therefore, a thorough investigation of the reaction parameters is highly recommended to achieve the desired outcome with high efficiency and purity.
References
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- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
one-pot synthesis involving 3-Bromo-2,4,6-trimethylphenylboronic acid
An Application Guide to the One-Pot Sequential Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Sterically Hindered Biaryls
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and generally mild conditions.[1][2] Its application is particularly prevalent in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds, which are ubiquitous motifs in kinase inhibitors and other biologically active molecules.[3] However, the synthesis, purification, and storage of boronic acids can be challenging due to their propensity for dehydration to form boroxines and potential instability.[3]
To circumvent these issues, the one-pot sequential borylation/Suzuki-Miyaura reaction has emerged as a highly efficient and atom-economical strategy.[4] This protocol involves the in situ generation of a boronic ester from an aryl halide and a diboron reagent, followed by the addition of a second aryl halide to perform the cross-coupling in the same reaction vessel without isolating the boronic ester intermediate.[5] This guide provides a detailed protocol and scientific rationale for the synthesis of a sterically hindered biaryl compound using 3-Bromo-2,4,6-trimethylbenzene as a precursor to the boronic acid component, highlighting a powerful method for accessing complex molecular architectures.
Scientific Rationale and Reaction Mechanism
The one-pot process is a powerful illustration of tandem catalysis, where a single catalyst facilitates two distinct transformations sequentially.[6] The overall synthesis can be conceptually divided into two primary stages occurring in the same pot: the Miyaura Borylation and the Suzuki-Miyaura Cross-Coupling.
-
Stage 1: Miyaura Borylation. In the initial step, an aryl halide (Ar¹-X) is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base (e.g., potassium acetate, KOAc). This forms the corresponding aryl boronic ester (Ar¹-BPin). The base is crucial for the transmetalation step within the catalytic cycle.[4]
-
Stage 2: Suzuki-Miyaura Cross-Coupling. Upon completion of the borylation, a second, different aryl halide (Ar²-X) and an aqueous base (e.g., potassium carbonate, K₂CO₃) are introduced directly into the reaction mixture.[7] The palladium catalyst, regenerated from the first stage, initiates the second catalytic cycle. The in situ generated boronic ester (Ar¹-BPin) acts as the nucleophilic partner, coupling with the second aryl halide to form the desired biaryl product (Ar¹-Ar²).[1]
The choice of 3-Bromo-2,4,6-trimethylbenzene as the initial substrate is strategic for creating sterically demanding scaffolds, which are often challenging to synthesize via traditional methods. The bulky trimethylphenyl moiety can impart unique conformational properties to the final product, a desirable feature in drug design for achieving target selectivity.
Below is a workflow diagram illustrating the sequential one-pot process.
Application Profile: Synthesis of 4-(2,4,6-trimethylphenyl)pyridine
This protocol details the synthesis of 4-(2,4,6-trimethylphenyl)pyridine, a representative sterically hindered biaryl compound, starting from 3-Bromo-2,4,6-trimethylbenzene and 4-bromopyridine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromo-2,4,6-trimethylbenzene | C₉H₁₁Br | 199.09 | 1.0 | 199 mg |
| Bis(pinacolato)diboron (B₂Pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.1 | 279 mg |
| 4-Bromopyridine hydrochloride | C₅H₅BrClN | 194.46 | 1.2 | 233 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 0.03 (3 mol%) | 22 mg |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.5 | 147 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 415 mg |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | 10 mL |
| Water (Degassed) | H₂O | 18.02 | - | 2 mL |
Detailed Experimental Protocol
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2,4,6-trimethylbenzene (199 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), potassium acetate (147 mg, 1.5 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) to the flask.
Stage 1: Miyaura Borylation
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 2-4 hours. The progress of the borylation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking a small aliquot from the reaction.
Stage 2: Suzuki-Miyaura Cross-Coupling
-
After the borylation is deemed complete (consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool briefly to around 60-70 °C.
-
Carefully add 4-bromopyridine hydrochloride (233 mg, 1.2 mmol) to the reaction mixture.
-
Prepare a solution of potassium carbonate (415 mg, 3.0 mmol) in degassed water (2 mL) and add it to the reaction flask via syringe, followed by an additional 2 mL of 1,4-dioxane to ensure solubility.
-
Return the flask to the 80 °C oil bath and continue stirring for an additional 6-12 hours, monitoring the reaction by TLC or GC-MS until the intermediate boronic ester is consumed.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated brine (25 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-(2,4,6-trimethylphenyl)pyridine.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | Borylation: 2-4 hours; Coupling: 6-12 hours |
| Appearance | Final product is typically a white to off-white solid. |
| Yield | 70-85% (isolated yield after purification) |
| Purity | >95% as determined by ¹H NMR and GC-MS |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion in Borylation Step | 1. Inactive catalyst. 2. Wet solvent or reagents. 3. Insufficiently inert atmosphere. | 1. Use fresh, high-quality palladium catalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Improve the evacuation/backfill procedure to rigorously exclude oxygen. |
| Formation of Homocoupled Side Product (Ar¹-Ar¹) | Premature hydrolysis of the boronic ester followed by self-coupling. | Ensure the borylation step is run under strictly anhydrous conditions before the addition of the aqueous base for the Suzuki step. |
| Low Yield in Suzuki Coupling Step | 1. Incomplete borylation in the first step. 2. Deactivation of the catalyst. 3. Protodeboronation (loss of boron group). | 1. Ensure full conversion in the borylation step by monitoring before proceeding. 2. A second small loading of the catalyst (0.5-1 mol%) can sometimes be added with the second aryl halide.[5] 3. Use a stronger base or slightly higher temperature for the coupling step, but monitor for side reactions. |
| Difficulty in Purification | Presence of residual tin from B₂Pin₂ byproducts or closely eluting impurities. | A thorough aqueous workup is crucial. If purification is still difficult, consider an alternative purification method like recrystallization. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reagents: Aryl halides and boronic acid derivatives can be irritants. Avoid inhalation and skin contact.
-
Inert Atmosphere: Procedures involving evacuation and pressurizing glassware should be performed with care, using a blast shield if necessary.
Conclusion
The one-pot sequential borylation/Suzuki-Miyaura cross-coupling is a robust and highly efficient method for the synthesis of complex biaryl molecules from readily available aryl halides. By eliminating the need for isolation and purification of the boronic acid/ester intermediate, this approach saves time, reduces waste, and often improves overall yields.[3][4] The protocol described herein for the synthesis of a sterically hindered biaryl demonstrates the power of this technique, providing researchers in drug discovery and materials science with a reliable tool for accessing novel chemical entities.
References
- D'Amico, D. C. et al. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
- Che, A. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- Vembaiyan, K. et al. Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry.
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Beaumard, F. et al. One-Pot Double Suzuki−Miyaura Couplings: Rapid Access to Nonsymmetrical Tri(hetero)aryl Derivatives. Organic Letters. Available at: [Link].
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Candeias, N. R. et al. Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews. Available at: [Link].
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Gontijo, V. S. et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals (Basel). Available at: [Link].
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Lee, S. et al. A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates. Chemical Communications. Available at: [Link].
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Wang, D. et al. Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis. Nature Communications. Available at: [Link].
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ResearchGate. Tandem reaction of epoxyacetonitriles with arylboronic acids for the synthesis of furans and pyrroles. ResearchGate. Available at: [Link].
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Burke, M. D. et al. One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. Organic Letters. Available at: [Link].
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].
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Lee, S. et al. A tandem process for the synthesis of β-aminoboronic acids from aziridines with haloamine intermediates. ResearchGate. Available at: [Link].
-
Hall, D. G. Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis. ACS Catalysis. Available at: [Link].
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Crudden, C. M. et al. Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. Available at: [Link].
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Perdikaki, A. et al. One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. Molecules. Available at: [Link].
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Welch, C. J. et al. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link].
-
Watson, D. A. et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available at: [Link].
-
ResearchGate. One-pot synthesis of (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide from triphenylphosphine oxide. ResearchGate. Available at: [Link].
-
Ackermann, L. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Iranian Chemical Society. Available at: [Link].
- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid. Google Patents.
-
Ishihara, K. et al. (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link].
-
Adude, R. N. et al. 3-Nitrophenylboronic acid-catalyzed efficient one-pot synthesis of 1,4-dihydropyridines and polyhydroquinolines. ResearchGate. Available at: [Link].
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Application Notes and Protocols for the Cross-Coupling of 3-Bromo-2,4,6-trimethylphenylboronic Acid with Aryl Halides
Introduction: Navigating Steric Congestion in Modern Drug Discovery
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and functional materials, owing to their unique stereoelectronic properties that facilitate crucial interactions with biological targets.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds, celebrated for its mild conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[4][5]
However, the synthesis of highly substituted biaryls, particularly those with substitution at all four ortho positions, presents a significant synthetic challenge. Steric hindrance around the coupling sites can dramatically impede the key steps of the catalytic cycle, leading to low yields and sluggish reaction rates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on overcoming these challenges in the cross-coupling of a particularly demanding substrate: 3-Bromo-2,4,6-trimethylphenylboronic acid, with a variety of aryl halides. The insights and protocols provided herein are designed to empower the synthesis of complex, sterically congested biaryl compounds, thereby expanding the accessible chemical space for novel therapeutic and material innovations.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The presence of three methyl groups and a bromine atom ortho to the boronic acid moiety in 3-Bromo-2,4,6-trimethylphenylboronic acid creates a sterically crowded environment. This congestion poses several challenges to the standard Suzuki-Miyaura catalytic cycle:
-
Inhibited Oxidative Addition: While the aryl halide partner undergoes oxidative addition to the palladium(0) center, subsequent steps can be affected by the hindered nature of the boronic acid.
-
Difficult Transmetalation: The transfer of the bulky aryl group from the boron atom to the palladium center is often the rate-limiting step in the coupling of sterically hindered substrates. The steric clash between the ortho-substituents and the ligands on the palladium complex can significantly increase the activation energy for this step.
-
Slow Reductive Elimination: The final step, where the two aryl groups couple and the palladium(0) catalyst is regenerated, can also be slowed by steric repulsion between the bulky ortho-substituents on the nascent biaryl product within the coordination sphere of the palladium center.
To overcome these hurdles, careful selection of the catalyst system, including the palladium precursor, ligand, base, and solvent, is paramount.
Key Mechanistic Considerations and Component Selection
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[6] For sterically hindered couplings, each step requires careful optimization.
Catalyst and Ligand Selection: The Cornerstone of Success
The choice of the palladium catalyst and, more importantly, the supporting phosphine ligand is critical for facilitating the coupling of sterically demanding substrates. Bulky and electron-rich phosphine ligands have been shown to be particularly effective in promoting these challenging transformations. These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and reductive elimination steps.
For the cross-coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid, the following classes of ligands are highly recommended:
-
Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are renowned for their ability to promote a wide range of challenging cross-coupling reactions, including those involving sterically hindered substrates. Their bulk and electron-donating properties facilitate the key steps of the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly active and stable catalysts. They have demonstrated exceptional performance in the coupling of sterically hindered substrates.
The Role of the Base and Solvent System
The base plays a crucial role in the transmetalation step by activating the boronic acid. For sterically hindered couplings, a moderately strong base is often required to facilitate the formation of the reactive boronate species. Potassium phosphate (K₃PO₄) is frequently the base of choice in these reactions.
The solvent system must be capable of dissolving the reagents and stabilizing the catalytic species. Anhydrous, polar aprotic solvents such as 1,4-dioxane and toluene are commonly employed. In some cases, the addition of a small amount of water can accelerate the reaction, although for highly sensitive substrates, strictly anhydrous conditions may be necessary.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2,4,6-trimethylphenylboronic Acid
While 3-Bromo-2,4,6-trimethylphenylboronic acid is commercially available, this protocol outlines its synthesis from 1,3-dibromo-2,4,6-trimethylbenzene for instances where a custom synthesis is required. The procedure is adapted from standard methods for the preparation of arylboronic acids from aryl bromides via a Grignard reagent.[7][8]
Materials:
-
1,3-Dibromo-2,4,6-trimethylbenzene
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add magnesium turnings (1.2 equiv.).
-
Add a single crystal of iodine and enough anhydrous THF to cover the magnesium.
-
In a separate flask, dissolve 1,3-dibromo-2,4,6-trimethylbenzene (1.0 equiv.) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension and gently heat to initiate the Grignard reaction.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add trimethyl borate (1.5 equiv.) dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford pure 3-Bromo-2,4,6-trimethylphenylboronic acid as a white solid.
Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,4,6-trimethylphenylboronic Acid with Aryl Halides
This protocol provides a general starting point for the cross-coupling reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for specific aryl halide substrates.
Materials:
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water (if required)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 equiv.), 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 equiv.), palladium precursor (2 mol%), phosphine ligand (4 mol%), and base (2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if using a biphasic system) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Data Presentation: Expected Outcomes and Substrate Scope
The following table provides representative examples of expected yields for the cross-coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a variety of aryl halides under optimized conditions. These values are based on literature precedents for similar sterically hindered couplings.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ / AntPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 60-75 |
| 5 | 1-Bromo-2,6-dimethylbenzene | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 110 | 24 | 50-65 |
| 6 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 40-55 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.
Visualization of Key Processes
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion
The cross-coupling of sterically hindered substrates such as 3-Bromo-2,4,6-trimethylphenylboronic acid with aryl halides is a challenging yet achievable transformation that opens the door to a vast array of novel and complex biaryl structures. Success in this endeavor hinges on a rational approach to reaction design, with a particular emphasis on the selection of a suitable catalyst system. The use of bulky, electron-rich phosphine ligands in conjunction with appropriate bases and solvents is key to overcoming the steric barriers inherent in these couplings. The protocols and insights provided in this application note serve as a robust starting point for researchers seeking to synthesize tetra-ortho-substituted biaryls and other sterically congested molecules, ultimately contributing to the advancement of drug discovery and materials science.
References
-
Biaryl synthesis plays a critical role in the development of pharmaceuticals and functional materials. Fiveable. (URL: [Link])
-
The Suzuki coupling is a versatile method for biaryl synthesis. ResearchGate. (URL: [Link])
-
Biaryl compounds are important building blocks for numerous drug molecules. RSC Publishing. (URL: [Link])
-
Biaryls are found in a significant percentage of known drugs. ResearchGate. (URL: [Link])
-
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Chemistry LibreTexts. (URL: [Link])
-
The Suzuki-Miyaura cross-coupling has become a preeminent method in synthesis. Organic Reactions. (URL: [Link])
-
Biaryl scaffolds are privileged templates in drug discovery. Nature. (URL: [Link])
-
Biaryl-containing compounds exhibit diverse biological activities. ResearchGate. (URL: [Link])
-
Bulky phosphine ligands are crucial for coupling hindered substrates. NIH National Library of Medicine. (URL: [Link])
-
N-Heterocyclic carbene (NHC) ligands are highly effective for Suzuki-Miyaura couplings of sterically hindered substrates. Organic Chemistry Portal. (URL: [Link])
-
Biaryl compounds are used in the synthesis of antiviral and antihypertensive drugs. RSC Publishing. (URL: [Link])
- The Suzuki-Miyaura reaction is widely used in the pharmaceutical and fine chemical industries. Synlett. (URL: not available)
-
The mechanism of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. Yoneda Labs. (URL: [Link])
- A general overview of palladium catalysts for the Suzuki cross-coupling reaction. Semantic Scholar. (URL: not available)
-
Challenges in cross-coupling of sterically hindered substrates. ResearchGate. (URL: [Link])
-
The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids and organic halides. YouTube. (URL: [Link])
- Preparation method of p-bromophenyl-boric acid.
-
Purification of biaryl compounds. CUNY Academic Works. (URL: [Link])
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Application Notes & Protocols: Navigating the Catalytic Cycle of Suzuki-Miyaura Reactions with Hindered Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2][3] Its broad functional group tolerance and reliable performance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] However, as synthetic targets become increasingly complex, the need to couple sterically hindered substrates—such as those bearing multiple ortho-substituents—presents a significant challenge. These demanding couplings often lead to low yields, slow reaction rates, or fail altogether, impeding the efficient synthesis of complex molecules like tetra-ortho-substituted biaryls.[4][5][6]
This guide provides an in-depth analysis of the Suzuki-Miyaura catalytic cycle, focusing on the specific mechanistic hurdles imposed by sterically demanding substrates. We will explore how each fundamental step—oxidative addition, transmetalation, and reductive elimination—is affected and detail the advanced catalyst systems and protocols developed to overcome these challenges.
The Standard Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][3][7][8] The cycle is initiated by the oxidative addition of an organic halide to a low-ligated Pd(0) species, followed by transmetalation with an organoboron reagent and concluding with reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst.[2][3][7][8]
Caption: Figure 2. Role of precatalysts in generating the active catalyst.
Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol provides a general method for the Suzuki-Miyaura coupling of a hindered aryl bromide with a hindered boronic acid, a common challenge in the synthesis of complex molecules.
Materials:
-
Hindered Aryl Bromide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 eq)
-
Hindered Arylboronic Acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (2 mol %)
-
Base (e.g., K₃PO₄) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the hindered aryl bromide (1.0 eq), hindered arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (2 mol %) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent (to make a ~0.2 M solution) followed by a small amount of degassed water (typically 10-20% of the organic solvent volume). The presence of water can be crucial for efficient reaction. [9]4. Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [10]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Note: The optimal choice of ligand, base, solvent, and temperature can vary significantly depending on the specific substrates. Screening of reaction conditions is often necessary to achieve high yields for particularly challenging couplings. [3]
Conclusion
The Suzuki-Miyaura reaction remains a cornerstone of C-C bond formation. While steric hindrance presents a formidable challenge, the development of sophisticated phosphine ligands and robust palladium precatalysts has dramatically expanded the scope of this transformation. [6][9]By understanding the mechanistic impact of steric bulk on each step of the catalytic cycle, researchers can make informed decisions in catalyst selection and reaction optimization. The ability to efficiently couple hindered fragments is critical for the synthesis of complex, three-dimensional molecules that are central to drug discovery and materials science. [11]Continued innovation in catalyst design will undoubtedly further empower chemists to construct evermore intricate molecular architectures.
References
-
Buchwald Phosphine Ligands. Merck Millipore. [Link]
-
Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar. [Link]
-
A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]
-
Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. [Link]
-
Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. Journal of the American Chemical Society - ACS Publications. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
-
Construction of Axially Chiral Tetra‐ortho‐Substituted Biaryls by Palladium‐Catalyzed Asymmetric Suzuki‐Miyaura Coupling. ResearchGate. [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. ResearchGate. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Publication: - Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. ZORA. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. [Link]
Sources
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 3-Bromo-2,4,6-trimethylphenylboronic acid
Welcome to the technical support guide for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid. This sterically hindered substrate presents unique difficulties that can lead to frustratingly low yields. This guide is structured in a question-and-answer format to directly address the common issues and provide scientifically grounded, actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm consistently getting low to no yield when using 3-Bromo-2,4,6-trimethylphenylboronic acid. What is the fundamental problem?
A1: The primary challenge is severe steric hindrance.
Your boronic acid is substituted with two methyl groups in the ortho positions relative to the boronic acid moiety. These groups, along with the bromine atom, create significant steric bulk. This bulk physically obstructs the key steps of the Suzuki-Miyaura catalytic cycle, leading to a sluggish and inefficient reaction.
-
Transmetalation: This is often the rate-limiting step in sterically demanding couplings. The bulky methyl groups hinder the approach of the boronic acid to the palladium(II) center, making the transfer of the aryl group from boron to palladium extremely difficult.[1]
-
Reductive Elimination: While also influenced by sterics, the formation of the bulky biaryl product from the palladium(II) intermediate can also be slowed.[2]
To overcome this, the entire catalytic system—catalyst, ligand, base, and solvent—must be carefully selected to accommodate this extreme steric demand.
Q2: My main problem is a large amount of unreacted starting material. Which reaction parameters should I focus on?
A2: Focus on the catalyst-ligand system. A standard catalyst like Pd(PPh₃)₄ is often insufficient for this transformation.
Low conversion indicates that the catalytic cycle is stalled, most likely at the oxidative addition or transmetalation steps. For sterically demanding substrates, a highly active catalyst is required. This is achieved by pairing a palladium source with a specialized ligand.[3]
Core Recommendations:
-
Switch to Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging couplings. Their large size promotes the formation of a highly reactive 14-electron "L-Pd(0)" species, which is crucial for efficient oxidative addition. Their electron-donating nature accelerates both oxidative addition and reductive elimination.[2][3]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can provide the high catalytic activity needed for hindered couplings, sometimes outperforming phosphine ligands.[4][5]
-
Use an Air-Stable Palladium Precatalyst: Instead of Pd(PPh₃)₄, use Pd(OAc)₂ or Pd₂(dba)₃ in combination with your chosen ligand. This in-situ generation of the active catalyst is often more effective.[4]
| Ligand Class | Recommended Ligands | Key Advantages for Hindered Couplings |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for creating highly active, monoligated Pd(0) species. Proven to be effective for tetra-ortho-substituted biaryl synthesis.[3][6][7] |
| Ferrocenyl Phosphines | tBuXPhos, tBuBrettPhos | Robust and highly active ligands that combine steric bulk with unique electronic properties. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable and highly active palladium complexes, often effective at lower catalyst loadings.[4] |
| Specialized Ligands | AntPhos, BI-DIME | Specifically developed for extremely demanding Suzuki-Miyaura couplings with severe steric hindrance.[8][9] |
Experimental Tip: Screen a panel of ligands. A small-scale screening experiment using 2-3 different classes of ligands can quickly identify the optimal system for your specific coupling partner.
Q3: My TLC/LC-MS shows significant side products like homocoupled boronic acid and/or protodeboronation. How can I prevent this?
A3: These side reactions point to issues with your reaction conditions, specifically the presence of oxygen, water, or suboptimal base choice.
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excess water, high temperatures, or overly harsh basic conditions.[10]
-
Solution 1: Minimize Water. If your base and solvent system allows, use anhydrous reagents and solvents. While some water is often necessary for the base to function (especially with carbonates), excess water is detrimental.[10]
-
Solution 2: Use a Milder, Non-nucleophilic Base. Switch from hydroxides (e.g., NaOH) to phosphates (K₃PO₄) or fluorides (CsF). Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings as it is strong enough to promote the reaction but minimizes protodeboronation.[10][11]
-
Solution 3: Reduce Reaction Time. Monitor your reaction closely. Once the starting material is consumed, work up the reaction to avoid prolonged exposure of the product and remaining boronic acid to the harsh conditions.[12]
-
-
Homocoupling (2 x Ar-B(OH)₂ → Ar-Ar): This side reaction is primarily driven by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[13]
-
Solution: Rigorous Degassing. This is non-negotiable. Your solvent and reaction mixture must be thoroughly deoxygenated before adding the palladium catalyst. Use a "freeze-pump-thaw" cycle (at least 3 times) for the best results, or sparge vigorously with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Q4: My reaction mixture turns black and stalls. What has gone wrong?
A4: The formation of a black precipitate is likely "palladium black," which is finely divided, catalytically inactive Pd(0) metal. This signifies catalyst decomposition or "death."[12]
Common Causes and Solutions:
-
Presence of Oxygen: As mentioned above, oxygen can lead to undesirable side reactions that result in catalyst decomposition. Solution: Ensure your degassing procedure is flawless.[12]
-
High Temperature: While heating is necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition pathways, especially with less stable ligand systems. Solution: Screen a range of temperatures (e.g., 80 °C, 100 °C, 110 °C) to find the sweet spot where the reaction proceeds efficiently without significant catalyst death.[11]
-
Impurities: Impurities in your reagents or solvents can poison the catalyst. Solution: Use high-purity, anhydrous solvents and ensure your starting materials are pure. Passing solvents through a column of activated alumina can remove peroxide and water impurities.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical progression of troubleshooting steps.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid with a generic aryl bromide (Ar-Br). It incorporates best practices for sterically hindered substrates.
Reagents & Equipment:
-
Aryl Bromide (1.0 eq)
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial, stir bar, inert gas line (Argon or N₂), heating mantle/oil bath.
Procedure:
-
Preparation: Bake the reaction flask and stir bar in an oven (>120 °C) overnight and cool under a stream of inert gas. Finely grind the K₃PO₄ base in a mortar and pestle and dry in the oven.
-
Reagent Addition: To the cooled flask, add the aryl bromide, 3-Bromo-2,4,6-trimethylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand under a positive flow of inert gas.
-
Degassing: Seal the flask and evacuate and backfill with inert gas at least three times to remove atmospheric oxygen.
-
Solvent Addition: Add anhydrous dioxane or toluene via a syringe through a septum. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction may take anywhere from 4 to 24 hours.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Image]. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Retrieved from [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Image]. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. [Table]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
American Chemical Society Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
-
American Chemical Society Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [PowerPoint slides]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Image]. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [PDF]. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (2021). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
Technical Support Center: Strategies for Preventing Homocoupling of 3-Bromo-2,4,6-trimethylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing 3-Bromo-2,4,6-trimethylphenylboronic acid. This document provides in-depth troubleshooting advice and preventative strategies to address the common and often frustrating side reaction of boronic acid homocoupling. Given the significant steric hindrance of this particular reagent, specific considerations are paramount for achieving high yields of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 3,3'-Dibromo-2,2',4,4',6,6'-hexamethyl-1,1'-biphenyl in my reaction. What is causing this byproduct?
This byproduct is the result of a side reaction known as oxidative homocoupling (or dimerization), where two molecules of your 3-Bromo-2,4,6-trimethylphenylboronic acid react with each other. This side reaction is particularly problematic for several reasons: it consumes your valuable boronic acid, reduces the yield of your desired product, and generates an impurity that can be difficult to separate. There are two primary mechanistic pathways responsible for this issue.[1]
-
Oxygen-Mediated Pathway: This is the most common cause. Dissolved oxygen in your reaction solvent can react with the active Palladium(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[2][3] This peroxo species is a potent oxidant that readily engages with two molecules of the boronic acid, leading to the formation of the homocoupled dimer and regenerating a palladium(II) species.[3][4] Rigorous exclusion of oxygen is therefore the single most critical step to prevent this pathway.[5][6]
-
Pd(II)-Mediated Pathway: If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, these species can directly promote homocoupling.[7] In this process, two molecules of the boronic acid undergo transmetalation with the Pd(II) center, followed by reductive elimination to yield the dimer and the catalytically active Pd(0).[5][8] While this does initiate the desired catalytic cycle by generating Pd(0), it does so at the expense of your starting material.
Q2: Why is homocoupling more pronounced with 3-Bromo-2,4,6-trimethylphenylboronic acid compared to other boronic acids?
The issue is exacerbated by the steric hindrance of your specific boronic acid. The two ortho-methyl groups on the phenyl ring significantly slow down key steps in the desired Suzuki-Miyaura catalytic cycle, particularly the transmetalation step where the aryl group is transferred to the palladium center.[9][10] When the primary catalytic cycle is kinetically sluggish, the competing and often faster side reactions, like oxygen-mediated homocoupling, become much more significant.[11]
Q3: How do the choices of ligand and base impact the formation of the homocoupled byproduct?
Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For sterically demanding substrates like yours, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like SPhos, XPhos, or RuPhos) are essential.[9][12][13] These ligands accelerate the rate-limiting reductive elimination step of the desired cross-coupling cycle. By making the main cycle more kinetically favorable, you effectively outcompete the homocoupling pathway.[1]
Bases play multiple roles, including the formation of the active boronate species required for transmetalation.[14][15] For sterically hindered couplings, weaker bases may not be effective. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the slow transmetalation step.[10] An appropriate choice of base can help push the desired reaction forward, thereby minimizing the opportunity for side reactions.
Troubleshooting Guide & Preventative Strategies
If you are currently experiencing high levels of homocoupling, this guide provides a systematic approach to diagnose and resolve the issue.
Issue: High levels of homocoupled dimer detected by LC-MS or NMR.
This troubleshooting workflow provides a logical sequence of checks and actions to systematically eliminate the causes of homocoupling.
Caption: A logical workflow for diagnosing and solving high homocoupling issues.
Core Strategy 1: Rigorous Exclusion of Oxygen
As the oxygen-mediated pathway is the most common culprit, this should be your first and highest priority.[5][6]
Detailed Protocol: Solvent and Reaction Degassing
-
Setup: Assemble your reaction glassware (flask, condenser, stir bar) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of an inert gas (Argon or high-purity Nitrogen).
-
Solvent Degassing (Sparging Method):
-
Place your reaction solvent(s) in a separate flask with a gas dispersion tube (sparging tube).
-
Bubble a steady stream of inert gas through the solvent for at least 30-60 minutes. For viscous solvents, sparging time should be extended.
-
Transfer the degassed solvent to your reaction flask via cannula under positive inert gas pressure.
-
-
Reagent Addition: Add your aryl halide, base, and ligand to the flask under a counterflow of inert gas.
-
Final Degassing (Freeze-Pump-Thaw - Recommended for Highest Efficacy):
-
Seal the flask containing the solvent and reagents.
-
Freeze the contents using a liquid nitrogen bath until fully solidified.
-
Apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the contents to thaw completely. You may observe gas bubbling out of the solution as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times.
-
-
Catalyst and Boronic Acid Addition: After the final thaw, backfill the flask with inert gas. Add the palladium catalyst and the 3-Bromo-2,4,6-trimethylphenylboronic acid under a positive counterflow of inert gas.
-
Reaction Execution: Maintain a positive inert gas atmosphere throughout the reaction using a balloon or a slight positive pressure from a bubbler.
| Degassing Method | Typical Reduction in Homocoupling | Suitability |
| Sparging (30 min) | Good | Suitable for most standard reactions. |
| Freeze-Pump-Thaw (3 cycles) | Excellent | Recommended for highly sensitive, sterically hindered couplings where trace oxygen can be detrimental.[12] |
Core Strategy 2: Judicious Selection of Catalyst System
To avoid the Pd(II)-mediated homocoupling pathway, the choice of your palladium source is critical.[7][12]
Palladium Source Recommendations
| Palladium Source | Potential for Homocoupling | Rationale and Recommendation |
| Pd(II) Salts (e.g., Pd(OAc)₂) | High | Directly reacts with boronic acid, causing homocoupling during the in-situ reduction to Pd(0).[8] Avoid if possible. |
| Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Low | Enters the catalytic cycle directly as Pd(0), bypassing the problematic reduction step. A preferred choice. [7] |
| Modern Precatalysts (e.g., XPhos Pd G3) | Very Low | Designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing side reactions. Highly recommended for challenging couplings. [9][16] |
Protocol: Using a Mild Reducing Agent with Pd(II) Catalysts
If you must use a Pd(II) source, you can suppress homocoupling by adding a mild reducing agent. Potassium formate has proven effective for this purpose.[5][8][17]
-
Follow the rigorous deoxygenation protocol described above.
-
To the reaction mixture containing the aryl halide, base, and ligand, add potassium formate (1.1 to 1.5 equivalents relative to the palladium catalyst).
-
Stir for 5 minutes.
-
Add the Pd(II) catalyst and proceed with the reaction. The formate will help maintain a low concentration of free Pd(II), thereby inhibiting the homocoupling pathway.[17]
Core Strategy 3: Optimizing Reaction Kinetics
For sterically hindered substrates, you must create conditions that favor the desired, but slow, cross-coupling over the undesired side reactions.
Procedural Modifications
-
Slow Addition of Boronic Acid: Instead of adding all the 3-Bromo-2,4,6-trimethylphenylboronic acid at the beginning, add it slowly over the course of the reaction using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[12]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess (e.g., 1.05 - 1.1 equivalents) of the aryl halide coupling partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in boronic acid homocoupling.[12]
-
Temperature Control: While higher temperatures are often needed for hindered couplings, excessive heat can sometimes accelerate side reactions more than the desired coupling.[12][18] It is advisable to run the reaction at the lowest temperature that provides a reasonable rate of conversion (e.g., starting at 80 °C and increasing if necessary).
Visualizing the Competing Reactions
The following diagram illustrates the desired Suzuki-Miyaura cycle versus the two primary homocoupling side-reaction pathways that must be suppressed.
Caption: The desired Suzuki cycle vs. oxygen- and Pd(II)-promoted homocoupling pathways.
By understanding the mechanisms behind homocoupling and systematically applying these preventative and troubleshooting strategies, researchers can significantly improve the outcome of Suzuki-Miyaura reactions involving the sterically challenging 3-Bromo-2,4,6-trimethylphenylboronic acid.
References
-
Lakmini, H., Ciofini, I., Jutand, A., Amatore, C., & Adamo, C. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Amatore, C., Csiaky, D., Jutand, A., & Meyer, G. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Amatore, C., Csiaky, D., Jutand, A., & Meyer, G. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Semantic Scholar. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]
-
ResearchGate. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
-
de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
Zhang, L., Meng, F., & Ma, D. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]
-
Borhade, A. V., & Shinde, D. R. (2015). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Hindered Suzuki Reactions
Welcome to the technical support center for optimizing catalyst loading in sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult yet crucial transformations. Here, we move beyond simple protocols to explain the underlying principles governing catalyst efficiency, helping you to troubleshoot effectively and optimize your reaction conditions with a solid understanding of the "why" behind each adjustment.
Frequently Asked Questions (FAQs)
Here are answers to some of the common initial questions that arise when dealing with hindered Suzuki couplings.
Q1: Why is a higher catalyst loading often required for hindered Suzuki reactions?
Steric hindrance around the reaction centers of either the organoboron reagent or the aryl halide can significantly slow down key steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps.[1][2] To achieve a reasonable reaction rate, a higher concentration of the active catalyst is often necessary to overcome these kinetic barriers. However, simply increasing the catalyst loading is not always the most effective or economical solution and can lead to increased side reactions and purification challenges. A more nuanced approach involving ligand and condition optimization is typically required.
Q2: What are the first parameters I should adjust if I'm getting a low yield?
Before increasing the catalyst loading, it's often more effective to re-evaluate your choice of ligand, base, and solvent.[3] The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, especially with bulky substrates.[4][5] The base is essential for activating the boronic acid, and its strength and solubility can significantly impact the reaction rate.[3][6] Solvent choice affects the solubility of all components and can influence the stability of catalytic intermediates. A systematic optimization of these parameters can often lead to significant yield improvements without resorting to high catalyst loadings.[7]
Q3: How do I know if my catalyst is being deactivated?
Catalyst deactivation is a common issue, especially in reactions requiring higher temperatures and longer reaction times, which are typical for hindered couplings. Signs of deactivation include a reaction that starts well but then stalls, or the formation of palladium black. The active Pd(0) catalyst is sensitive to oxygen, so inadequate degassing of solvents and reagents can lead to its oxidation and deactivation.[8][9] Using pre-catalysts, which are more stable Pd(II) sources that are reduced to the active Pd(0) in situ, can sometimes mitigate this issue.[9]
Q4: Can I use a standard catalyst like Pd(PPh₃)₄ for a hindered Suzuki coupling?
While Pd(PPh₃)₄ is a versatile catalyst for many Suzuki reactions, it is often not effective for sterically demanding substrates.[10] The triphenylphosphine ligands can be too bulky in a different way – they can dissociate to create the active catalytic species, but they are not always optimal for promoting the difficult steps in the catalytic cycle for hindered substrates. More specialized ligands, such as bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), are generally required to achieve good yields with sterically hindered partners.[11][12][13][14]
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, can be slow for electron-rich or sterically hindered aryl chlorides.
-
Slow Transmetalation: This step is often rate-limiting in hindered Suzuki couplings. The bulky groups on either coupling partner can prevent the efficient transfer of the organic group from the boron atom to the palladium center.
-
Solution 1: Choose a more appropriate base. Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often more effective than aqueous bases like Na₂CO₃ or K₂CO₃ for hindered couplings.[3][16]
-
Solution 2: Use a ligand specifically designed for hindered substrates. Ligands like BI-DIME or AntPhos have been shown to be highly effective for the synthesis of tetra-ortho-substituted biaryls.[17][18]
-
-
Catalyst Deactivation: As mentioned in the FAQs, the active Pd(0) species can be sensitive to air and moisture.
Problem 2: Significant Formation of Homocoupling Product
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.
Possible Causes & Solutions
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Use of a Pd(II) Pre-catalyst: Pd(II) sources need to be reduced to the active Pd(0) in the reaction mixture. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.[9]
-
Solution: While often unavoidable when using Pd(II) pre-catalysts, ensuring a rapid initiation of the desired cross-coupling catalytic cycle can minimize this side reaction. This can be achieved by optimizing other reaction parameters like temperature and base.
-
Problem 3: Formation of Dehalogenated or Protodeborylated Byproducts
The loss of the halogen from the aryl halide or the boronic acid group from the organoboron reagent are other common side reactions.
Possible Causes & Solutions
-
Source of Hydride: The dehalogenation of the aryl halide can occur if there is a source of hydride in the reaction mixture that reacts with the Pd-aryl intermediate.
-
Solution: Ensure that your solvent is anhydrous.[8] Certain bases or additives can also be a source of hydride. Switching to a different base or solvent may be necessary.
-
-
Instability of the Boronic Acid: Boronic acids can be prone to protodeboronation, especially at elevated temperatures and in the presence of water.[8][16]
Experimental Protocols and Data
Table 1: Recommended Catalyst Systems for Hindered Suzuki Couplings
| Substrate Type | Recommended Ligand | Palladium Source | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Reference |
| Di-ortho-substituted Aryl Bromide | BI-DIME | Pd(OAc)₂ | 1-2 | K₃PO₄ | Toluene | 110 | [18] |
| Tetra-ortho-substituted Biaryl Synthesis | AntPhos | Pd(OAc)₂ | 1 | K₃PO₄ | Toluene | 110 | [17] |
| Sterically Hindered Aryl Chlorides | WK-phos | Pd(OAc)₂ | 0.2 - 1 | K₃PO₄ | Toluene/Water | 100 | [19] |
| General Hindered Substrates | SPhos or XPhos | Pd₂(dba)₃ | 1-3 | K₃PO₄ | Dioxane or Toluene | 80-110 | [14] |
| Hindered NHC Application | PEPPSI-IPr | (pre-catalyst) | 0.05 - 1 | t-BuOK | Dioxane | RT - 80 | [13] |
This table provides general starting points. Optimization will be required for specific substrates.
General Experimental Protocol for a Hindered Suzuki Coupling
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen (this cycle should be repeated three times).
-
Add the palladium precursor and the ligand, or the pre-catalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath and stir for the desired time.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in hindered Suzuki reactions.
References
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
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- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Deboronation Side Reactions of Arylboronic Acids
Welcome to the technical support center for navigating the complexities of arylboronic acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize arylboronic acids in their synthetic endeavors, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address the common and often frustrating side reaction of deboronation, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a significant problem in my reactions?
A1: Deboronation is an undesired side reaction where the carbon-boron bond of an arylboronic acid is cleaved, and the boron moiety is replaced by another atom or group.[1] This process consumes your starting material, leading to reduced yields of the desired product and the formation of impurities that can complicate purification.[2] The two most common forms of deboronation are protodeboronation and oxidative deboronation.
-
Protodeboronation: The carbon-boron bond is replaced by a carbon-hydrogen bond, effectively converting your arylboronic acid back to the corresponding arene.[1] This is a prevalent issue in Suzuki-Miyaura reactions, which are often conducted under basic aqueous conditions.[3]
-
Oxidative deboronation: The carbon-boron bond is replaced by a carbon-oxygen bond, typically yielding a phenol.[4] This can be a significant issue in the presence of reactive oxygen species (ROS).[5]
Understanding and mitigating these side reactions is crucial for achieving high yields and purity in your synthetic transformations.
Q2: I'm observing significant formation of the corresponding arene in my Suzuki-Miyaura coupling. What is causing this, and how can I prevent it?
A2: The formation of the arene byproduct is a classic sign of protodeboronation.[6] This reaction is highly dependent on the reaction conditions and the electronic nature of the arylboronic acid.[1] Several factors can accelerate this undesired pathway:
-
Reaction pH and Base: High pH and the use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are known to significantly accelerate protodeboronation.[6][7] The reaction often proceeds through the more reactive arylboronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[8]
-
Temperature: Elevated reaction temperatures increase the rate of both the desired cross-coupling and the undesired protodeboronation.[6]
-
Catalyst Activity: A slow or inefficient catalyst system allows more time for the boronic acid to decompose before it can participate in the catalytic cycle.[6]
-
Electronic Properties of the Arylboronic Acid: Electron-rich arylboronic acids and certain heteroaromatic boronic acids (e.g., 2-thiopheneboronic acid) are particularly prone to protodeboronation.[6][9] Conversely, highly electron-deficient arylboronic acids can also undergo rapid protodeboronation through different mechanistic pathways.[7]
To minimize protodeboronation, a multi-faceted approach to reaction optimization is often necessary. The goal is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.
Q3: What are boronic esters, and can they help me overcome my deboronation issues?
A3: Yes, converting your arylboronic acid to a boronic ester is a widely used and effective strategy to enhance stability and suppress deboronation.[10] Boronic esters act as protecting groups for the boronic acid functionality. Some common examples include:
-
Pinacol esters: These are perhaps the most common and are generally more stable than the corresponding boronic acids.[9]
-
MIDA (N-methyliminodiacetic acid) boronates: These are exceptionally stable, often crystalline, and air-stable solids. They participate in a "slow-release" mechanism, where the boronic acid is gradually liberated under the reaction conditions, keeping its instantaneous concentration low and thus minimizing side reactions.[1][11]
-
Organotrifluoroborates (ArBF₃K): These salts also exhibit enhanced stability and can provide a slow release of the boronic acid in situ.[10][12]
While esterification is a powerful tool, it's not a universal solution. The stability imparted by the ester is highly dependent on the diol used for its formation.[10] In some cases, certain esters can hydrolyze back to the boronic acid under the reaction conditions, which can then undergo deboronation.[3]
Troubleshooting Guides
Issue 1: Significant Protodeboronation Observed in Suzuki-Miyaura Coupling
You've set up a Suzuki-Miyaura reaction, but analysis of the crude reaction mixture by GC-MS or LC-MS shows a significant amount of the protodeboronated byproduct (Ar-H) and low conversion to your desired biaryl product (Ar-Ar').
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Detailed Step-by-Step Protocol: Mitigating Protodeboronation in a Challenging Suzuki Coupling
This protocol is a robust starting point for coupling aryl halides with unstable arylboronic acids, such as electron-rich or certain heteroaromatic derivatives.[6]
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the arylboronic acid or its MIDA/pinacol ester (1.2-1.5 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).[6]
-
Rationale: Using a less nucleophilic and milder base like K₃PO₄ minimizes the concentration of the highly reactive boronate species, thus slowing the rate of protodeboronation.[6]
-
-
Catalyst Addition:
-
Under an inert atmosphere (e.g., in a glovebox), add a modern palladium precatalyst (e.g., XPhos G3, 1-2 mol%).
-
Rationale: Highly active catalysts with bulky, electron-rich biarylphosphine ligands (like XPhos) promote rapid oxidative addition and reductive elimination, accelerating the desired cross-coupling pathway to outcompete the deboronation side reaction.[6]
-
-
Solvent and Reaction Execution:
-
Add a suitable anhydrous solvent (e.g., dioxane, THF, or toluene). The addition of a small amount of water may be necessary for some systems, but should be minimized if protodeboronation is severe.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Rationale: Lowering the temperature significantly reduces the rate of protodeboronation, often more so than the desired coupling, especially with a highly active catalyst.[6]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Formation of Phenolic Byproducts
You observe the formation of a phenol corresponding to your arylboronic acid starting material, indicating oxidative deboronation.
Understanding the Mechanism
Oxidative deboronation typically occurs in the presence of reactive oxygen species (ROS), such as hydrogen peroxide.[4] The mechanism is thought to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by migration of the aryl group from boron to oxygen, and subsequent hydrolysis to the phenol.[4][13]
Caption: Simplified mechanism of oxidative deboronation.
Troubleshooting and Prevention
-
Degassing:
-
Ensure your reaction mixture is thoroughly degassed to remove dissolved oxygen, which can contribute to the formation of ROS. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Rationale: Removing molecular oxygen, a potential source of ROS, can suppress oxidative deboronation pathways.[12]
-
-
Use of Antioxidants:
-
In some cases, the addition of a radical scavenger or antioxidant may be beneficial, although this should be approached with caution to avoid interference with the desired catalytic cycle.
-
-
Purification of Reagents:
-
Ensure that your solvents and reagents are free from peroxide impurities. For example, THF can form explosive peroxides upon standing and should be freshly distilled or passed through a column of activated alumina before use.
-
-
Protecting Groups:
-
Intramolecularly coordinating protecting groups, such as those that form benzoxaborole structures, have been shown to increase resistance to oxidative deboronation.[5]
-
Issue 3: Difficulty in Analyzing Deboronation Byproducts
You suspect deboronation is occurring but are having trouble quantifying the extent of the side reaction.
Recommended Analytical Techniques
A combination of chromatographic and spectroscopic techniques is often necessary for a complete picture.
| Analytical Technique | Application in Deboronation Analysis | Key Considerations |
| HPLC-UV/MS | Separation and quantification of the arylboronic acid, the desired product, and deboronation byproducts (arene and phenol). MS provides structural confirmation.[14] | Develop a stability-indicating method. On-column degradation of the boronic acid can be an issue. Use a well-end-capped column and optimize the mobile phase.[14] |
| GC-MS | Ideal for quantifying the volatile protodeboronation byproduct (the arene).[15] | May require derivatization for less volatile components.[15] |
| ¹H NMR Spectroscopy | Can be used to determine the ratio of product to byproduct in the crude reaction mixture by integrating characteristic signals. | Requires clean signals that do not overlap. |
| ¹¹B NMR Spectroscopy | Useful for observing the consumption of the arylboronic acid and the formation of boric acid or other boron-containing byproducts.[14] | Provides information specifically about the boron-containing species in the reaction. |
| ICP-MS/OES | Can be used for the precise quantification of total boron in a sample.[16][17] | This is a more specialized technique for elemental analysis. |
References
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Hayes, C. J., West, T. H., Campbell, A. D., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17595–17613. [Link]
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Han, G. S., & Domaille, D. W. (2022). Improving the oxidative stability of boronic acids through stereoelectronic effects. Communications Chemistry, 5(1), 1-8. [Link]
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Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1295. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
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Han, G. S., Black, T. S., & Domaille, D. W. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020790118. [Link]
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ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]
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Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Retrieved from [Link]
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AIChE. (n.d.). (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
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Larkin, J. D., Markham, G. D., & Bock, C. W. (2008). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H₂N–CH₂–B(OH)₂, Using H₂O and H₂O₂. The Journal of Physical Chemistry A, 112(3), 525–536. [Link]
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Labutti, J., et al. (2006). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. Chemical Research in Toxicology, 19(4), 539-546. [Link]
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Reddy, B. V. S., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7599-7603. [Link]
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Dias, A. M., & Santos, M. M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4488. [Link]
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Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263-6278. [Link]
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ResearchGate. (n.d.). Analytical techniques for boron quantification supporting desalination processes: A review. Retrieved from [Link]
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Das, S., & Gandon, V. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10518–10523. [Link]
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Arafat, H. A., et al. (2015). Analytical techniques for boron quantification supporting desalination processes-- A review. Desalination, 359, 1-13. [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
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Technical Support Center: Accelerating Sterically Hindered Couplings
Welcome, colleagues, to a specialized resource hub designed for chemists navigating the intricate landscape of sterically hindered cross-coupling reactions. In pharmaceutical and materials science, the ability to forge carbon-carbon and carbon-heteroatom bonds between bulky substrates is paramount. However, steric impediment often leads to sluggish reaction times, low yields, and frustrating side reactions. This guide provides in-depth, field-proven insights to systematically troubleshoot and optimize these challenging transformations.
Understanding the Core Challenge: The Impact of Steric Hindrance
Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, profoundly impacts the kinetics of cross-coupling reactions.[1] Bulky substituents on either the electrophile or the nucleophile can impede crucial steps in the catalytic cycle, primarily:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halogen bond is often the rate-limiting step and is significantly slowed by steric bulk around the reaction center.[1][2]
-
Transmetalation: The transfer of the organometallic nucleophile to the palladium center can be sterically demanding.
-
Reductive Elimination: The final step, where the new bond is formed and the product is released, can also be hindered, though this is often less sensitive to steric effects than oxidative addition.[3][4]
The consequence is a reaction that either stalls or proceeds at an impractically slow rate. Our goal is to provide you with a logical framework and actionable protocols to overcome these kinetic barriers.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when dealing with sterically hindered couplings.
Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted aryl halide is not progressing. What are the first things I should check?
A1: When a sterically hindered Suzuki coupling fails, a systematic check of foundational parameters is crucial:
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your reaction is rigorously degassed and maintained under a high-purity inert gas (Argon or Nitrogen).[5]
-
Reagent Purity: The quality of your boronic acid or ester is critical. Impurities can poison the catalyst, and boronic acids can degrade or form inactive trimeric boroxines upon storage.[5][6]
-
Catalyst and Ligand Integrity: Ensure your palladium source and, most importantly, your phosphine ligand have not been compromised by air or moisture. Using a fresh batch or a robust, air-stable precatalyst is advisable.[2][5]
-
Base Selection and Solubility: The base is not merely a proton scavenger; it plays a vital role in the transmetalation step. For hindered couplings, stronger, more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker or less soluble ones.[5]
Q2: I'm observing significant starting material recovery in a Buchwald-Hartwig amination with a bulky secondary amine. How can I drive the reaction to completion?
A2: This is a classic sign of a high activation energy barrier. Consider the following:
-
Ligand Choice: This is the most critical parameter. For hindered amines, you need bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) or Hartwig's ferrocene-based ligands are designed for these challenges.[3][7][8] They promote the formation of a monoligated palladium species, which is highly active in the catalytic cycle.[8]
-
Temperature: Sterically demanding reactions often require higher temperatures to overcome the activation energy. If your reaction is sluggish at 80 °C, carefully increasing the temperature to 100-120 °C may be necessary, provided your substrates are stable.[5]
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are standard choices. Ensure the base is of high purity and handled under inert conditions.
Q3: Can microwave irradiation be used to accelerate these slow reactions?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating sluggish reactions by rapidly and efficiently heating the reaction mixture.[9][10] This can significantly reduce reaction times from hours to minutes.[9] Optimization of parameters like temperature, time, and substrate concentration is key to achieving improved yields and minimizing decomposition.[11]
Troubleshooting Guide: A Deeper Dive
When initial checks fail, a more methodical approach to optimization is required. This section provides a logical workflow for diagnosing and solving persistent issues.
Problem 1: Low or No Conversion
If you observe minimal to no product formation, the catalytic cycle is likely stalled at the outset.
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting workflow for low conversion.
Causality and Solutions:
-
Inefficient Oxidative Addition: This is the most common culprit for sterically hindered substrates.[1][2]
-
Solution: Employ a catalyst system with bulky, electron-rich ligands. Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate this step.[7][12] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[8][13]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to decomposition.
Problem 2: Competing Side Reactions (e.g., Homocoupling, Hydrodehalogenation)
The presence of significant byproducts indicates that undesired reaction pathways are outcompeting your desired coupling.
-
Homocoupling of Boronic Acids (in Suzuki reactions): This often arises from the presence of oxygen, which can facilitate the undesired coupling of two boronic acid molecules.[5][6]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere are paramount.[5]
-
-
Hydrodehalogenation (Reduction of Aryl Halide): This occurs when a hydride source is present, leading to the replacement of the halide with a hydrogen atom.
-
Solution: Scrutinize your reagents for potential hydride sources. Some bases or additives can be problematic. Ensure solvents are anhydrous.
-
Data-Driven Catalyst and Ligand Selection
The choice of ligand is arguably the most critical factor in overcoming steric hindrance. The following table summarizes ligand generations and their typical applications.
| Ligand Generation | Representative Ligands | Key Features & Applications |
| First Generation | PPh₃, P(o-tol)₃ | Suitable for simple, unhindered substrates. Often require harsh conditions. |
| Bidentate Phosphines | DPPF, BINAP | Improved activity; enabled coupling of primary amines and aryl iodides.[8] |
| Bulky, Electron-Rich Monophosphines | Buchwald Ligands: XPhos, SPhos, RuPhosHartwig Ligands: Josiphos family | Highly active for a broad range of substrates, including aryl chlorides and sterically hindered partners.[7][8] Accelerate oxidative addition and reductive elimination.[7][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Strong σ-donors, form very stable Pd complexes.[13] Excellent for challenging couplings, including tetra-ortho-substituted biaryls.[13] |
Experimental Protocols
The following protocols provide a starting point for optimizing your sterically hindered coupling reactions.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is adapted for challenging couplings where thermal heating is insufficient.
-
Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.2 M).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes).[9][16]
-
Monitoring and Workup: After cooling, monitor the reaction by TLC or LC-MS.[7] Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[5][7]
-
Purification: Purify the crude product by flash column chromatography.[5][7]
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol utilizes a highly active catalyst system for C-N bond formation.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl chloride (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), and a magnetic stir bar to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the flask and heat the mixture in a preheated oil bath to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress. Upon completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product via flash column chromatography.
Concluding Remarks
Improving reaction times for sterically hindered couplings is a multifaceted challenge that requires a systematic and informed approach. By understanding the kinetic bottlenecks imposed by steric bulk and methodically optimizing parameters—with a primary focus on ligand selection—chemists can successfully forge even the most challenging bonds. This guide serves as a foundational resource, but remember that each unique substrate pairing may require fine-tuning. Diligent experimentation, grounded in the principles outlined here, will pave the way for success in your synthetic endeavors.
References
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. PubMed. [Link]
-
Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Chemistry Portal. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Book Chapter. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
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Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]
-
Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube. [Link]
-
(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
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Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
-
Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. ACS Publications. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
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Catalytic Enantioselective[7][9]-Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]
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Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ACS Publications. [Link]
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Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
-
(PDF) Steric Hindrance Effect in High-Temperature Reactions. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis. [Link]
-
Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. ResearchGate. [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
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effect of temperature on 3-Bromo-2,4,6-trimethylphenylboronic acid stability
Welcome to the technical support guide for 3-Bromo-2,4,6-trimethylphenylboronic acid (CAS 849062-19-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability, with a specific focus on the effects of temperature. As a sterically hindered boronic acid, this reagent presents unique challenges and opportunities in synthesis, particularly in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to help navigate these complexities and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for 3-Bromo-2,4,6-trimethylphenylboronic acid to ensure its stability?
A1: Proper storage is the first and most critical step in maintaining the integrity of your boronic acid. Due to their sensitivity, improper storage is a frequent cause of inconsistent experimental results.
Arylboronic acids are susceptible to moisture and air.[1][2] For 3-Bromo-2,4,6-trimethylphenylboronic acid, we recommend the following conditions based on established best practices for similar compounds:
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8°C).[3] | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Minimizes oxidation, a known degradation pathway for boronic acids.[4] |
| Moisture | Keep container tightly sealed in a dry, well-ventilated place.[5] | Boronic acids are hygroscopic and can undergo dehydration to form boroxines, especially upon heating.[1][6] |
| Light | Protect from light.[3] | While not as critical as moisture or air, light can catalyze oxidative degradation in some organic molecules. |
Always handle the solid in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to avoid inhalation or contact.[5]
Q2: I heated my sample of 3-Bromo-2,4,6-trimethylphenylboronic acid and now my analytical data (NMR/LC-MS) looks different. What happened?
A2: This is a very common observation. When heated, arylboronic acids primarily undergo a reversible dehydration to form a cyclic trimeric anhydride called a boroxine .[3][6] This is the most likely transformation you are observing.
This is not necessarily decomposition in the destructive sense, but the formation of a new chemical entity with different analytical properties. The equilibrium between the boronic acid and the boroxine is influenced by temperature and the presence of water. In many cases, dissolving the sample in a suitable solvent and stirring can partially or fully revert the boroxine back to the monomeric boronic acid.[3]
The melting point for 3-Bromo-2,4,6-trimethylphenylboronic acid is reported as 159-164°C.[5][7][8] Heating near or above this temperature will significantly favor boroxine formation. While a specific decomposition temperature is not documented, thermal analysis of similar compounds shows that this dehydration is the primary thermal event before more destructive decomposition at much higher temperatures.[6]
Q3: My Suzuki-Miyaura coupling reaction with this boronic acid is giving low yields. Could temperature be the cause?
A3: Yes, temperature is a critical and often multifaceted parameter in Suzuki-Miyaura couplings, especially with challenging substrates. 3-Bromo-2,4,6-trimethylphenylboronic acid is sterically hindered by three ortho-substituents (two methyl groups and one bromine atom), which directly impacts reactivity.
Here's how temperature plays a role:
-
Insufficient Temperature: Sterically hindered boronic acids often require more "forcing" conditions, including higher temperatures (e.g., refluxing in toluene or dioxane), to overcome the steric barrier for transmetalation to the palladium center.[9] If the temperature is too low, the reaction may stall or proceed very slowly.
-
Excessive Temperature or Prolonged Heating: While heat is necessary, it can also accelerate degradation pathways that compete with the desired cross-coupling. The primary competing reaction is protodeboronation , where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[10][11] This process is often mediated by the base and water present in the reaction mixture and is accelerated by heat.[10][12]
If you are experiencing low yields, it represents an optimization challenge between providing enough thermal energy to drive the reaction forward while minimizing thermal degradation.
Q4: How can I troubleshoot a failing Suzuki-Miyaura reaction involving this sterically hindered boronic acid?
A4: A failing reaction requires a systematic approach to troubleshooting. The steric hindrance of this particular reagent is the most likely source of difficulty.
Key Optimization Strategies:
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, which are crucial for hindered substrates.[9]
-
Base Selection: A strong, non-aqueous base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and have limited solubility, which can sometimes prevent catalyst decomposition.[9]
-
Solvent and Temperature: Use high-boiling point solvents like toluene, dioxane, or DMF to achieve the necessary reaction temperatures (often 80-120°C).[13]
-
Protecting Groups: If direct coupling fails repeatedly, consider converting the boronic acid to a more stable and reactive derivative in situ. MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and can undergo "slow-release" of the active boronic acid under basic conditions, which can minimize degradation and improve yields for unstable boronic acids.[12][14][15]
Experimental Protocols & Data
Protocol 1: Assessing the Purity and Thermal Stability of 3-Bromo-2,4,6-trimethylphenylboronic acid by HPLC
This protocol provides a robust method to check the purity of your starting material and to analyze samples that have been subjected to thermal stress. The primary impurities to look for are the corresponding protodeboronated arene (1-bromo-2,4,6-trimethylbenzene) and the boroxine trimer.
1. Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 80 | 20 |
| 20.0 | 80 | 20 |
3. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL solution of the boronic acid in acetonitrile.
-
Working Solution: Dilute the stock solution to approximately 0.1 mg/mL with acetonitrile for analysis.
-
For Thermal Stress Test: Seal a small amount of the solid boronic acid in a vial and heat in an oven at a set temperature (e.g., 100°C) for a defined period (e.g., 24 hours). Prepare the sample as described above and compare the chromatogram to an unstressed sample.
This method, adapted from general procedures for arylboronic acid analysis, should provide good separation of the non-polar protodeboronated impurity, the boronic acid itself, and the boroxine.[16][17]
Protocol 2: Thermal Analysis using TGA/DSC
For a definitive quantitative assessment of thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques.[18][19]
-
TGA (Thermogravimetric Analysis): Measures the change in mass of a sample as a function of temperature. For a boronic acid, TGA would show a distinct mass loss corresponding to the loss of water molecules upon heating, indicating the temperature at which boroxine formation occurs.[20]
-
DSC (Differential Scanning Calorimetry): Measures the heat flow into or out of a sample as it is heated. This reveals phase transitions like melting (endothermic peak) and decomposition (often an exothermic event).[18]
Expected Results for an Arylboronic Acid:
-
An endothermic event in the DSC corresponding to melting.
-
A mass loss in the TGA trace occurring around the melting point, consistent with the loss of three water molecules per three boronic acid molecules to form the boroxine.[6][20]
-
At significantly higher temperatures, a sharp, often exothermic, event in the DSC and rapid mass loss in the TGA indicating complete decomposition.
Summary of Key Degradation Pathways
Understanding these pathways is essential for designing robust experiments and correctly interpreting unexpected results. By controlling temperature and other reaction parameters, you can minimize unwanted side reactions and maximize the efficiency of your synthetic transformations.
References
-
Scott, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1215-1229. Retrieved from [Link]
-
El-Hefnawy, M., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]
-
Perry, J. J., & Jones, J. B. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 69(8), 4599-4604. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Qiu, F., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-205. Retrieved from [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Borhade, A. V., & Shinde, D. R. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]
-
Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1236-1237. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6517-6521. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6517-6521. Retrieved from [Link]
-
ResearchGate. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(29), 5344-5349. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
-
ResearchGate. (2025). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]
-
American Chemical Society. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]
-
University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
-
Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved from [Link]
-
IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID | 849062-19-7 [chemicalbook.com]
- 8. 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID CAS#: 849062-19-7 [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
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- 19. cores.research.asu.edu [cores.research.asu.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-2,4,6-trimethylphenylboronic Acid Reaction Workup
This guide, prepared by our senior application scientists, provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-Bromo-2,4,6-trimethylphenylboronic acid in their synthetic workflows. We address common and complex issues encountered during the reaction workup phase, with a focus on Suzuki-Miyaura coupling reactions, where this sterically hindered building block is frequently employed.
Troubleshooting Guide: Post-Reaction Workup
The unique steric hindrance of 3-Bromo-2,4,6-trimethylphenylboronic acid, with methyl groups flanking the boronic acid moiety, can lead to specific challenges during reaction workup and purification. Below is a table outlining common issues, their probable causes, and validated solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete reaction due to steric hindrance. 2. Decomposition of the boronic acid. 3. Protodeboronation during workup. 4. Product loss during extraction. | 1. Optimize Reaction: Ensure the reaction has gone to completion using TLC or LC-MS monitoring. For sterically hindered couplings, consider higher temperatures, longer reaction times, or more active catalyst systems (e.g., Buchwald-type precatalysts).[1] 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction and workup to prevent oxidative degradation.[1] 3. pH Control: Avoid strongly acidic or basic aqueous solutions during the initial workup. Protodeboronation can be exacerbated under these conditions. A neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) is often preferred over strong acids. 4. Solvent Choice: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product. |
| Presence of Symmetrical Biaryl Byproduct (Homocoupling) | 1. Oxygen contamination in the reaction mixture.[1] 2. Palladium-catalyzed homocoupling of the boronic acid. | 1. Thorough Degassing: Ensure all solvents are rigorously degassed prior to use.[1] Maintain a positive pressure of inert gas. 2. Purification: Homocoupling products can often be separated from the desired product by flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective. |
| Difficult Separation of Product from Boronic Acid-Related Impurities | 1. Unreacted starting boronic acid. 2. Boronic acid anhydride/boroxine formation. | 1. Base Wash: A mild basic wash (e.g., 1M Na₂CO₃ or saturated NaHCO₃) can help remove unreacted acidic boronic acid into the aqueous layer. Be cautious with the strength of the base to avoid product degradation. 2. "Biphase Scavenging": After the initial workup, dissolve the crude product in a non-polar solvent (e.g., toluene) and wash with a small amount of water. Boronic acids and their anhydrides may partition into the aqueous phase or precipitate at the interface. 3. Pinacol Ester Formation: As a last resort for purification, the crude mixture can be reacted with pinacol to convert the boronic acid impurity into its corresponding pinacol boronate ester, which will have a significantly different polarity for easier chromatographic separation. |
| Emulsion Formation During Aqueous Workup | 1. Presence of fine palladium black. 2. High concentration of salts or base. | 1. Filtration: Before extraction, dilute the reaction mixture with the organic solvent and filter through a pad of Celite® to remove palladium residues. 2. Brine Wash: After the initial aqueous wash, use a saturated sodium chloride (brine) solution to help break the emulsion.[1] 3. Centrifugation: If emulsions persist, centrifugation of the mixture can facilitate phase separation. |
Standard Aqueous Workup Protocol for Suzuki-Miyaura Reactions
This protocol is a general guideline for the workup of a completed Suzuki-Miyaura coupling reaction involving 3-Bromo-2,4,6-trimethylphenylboronic acid.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by an appropriate monitoring technique (TLC, LC-MS, GC-MS), remove the heat source and allow the reaction vessel to cool to room temperature.[1]
-
Filtration (Optional but Recommended): Dilute the cooled reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a short plug of Celite® to remove the palladium catalyst and any inorganic salts that have precipitated. Wash the Celite® pad with additional organic solvent to ensure all product is collected.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate.
-
Aqueous Wash: Remove the aqueous layer. Wash the organic layer sequentially with:
-
A saturated aqueous solution of NaHCO₃ or 1M Na₂CO₃ (to remove acidic impurities).
-
Deionized water.
-
A saturated aqueous solution of NaCl (brine) to aid in drying and break any emulsions.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue, typically by flash column chromatography on silica gel, to isolate the desired biaryl product.[1]
Visualizing the Workup Strategy
The choice of workup procedure can be critical. The following diagram illustrates a decision-making workflow for troubleshooting common workup issues.
Caption: Decision workflow for troubleshooting the workup of 3-Bromo-2,4,6-trimethylphenylboronic acid reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 3-Bromo-2,4,6-trimethylphenylboronic acid so sluggish?
A1: The steric bulk from the two ortho-methyl groups on the phenyl ring significantly hinders the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] This steric impediment slows down the reaction rate. To overcome this, you may need to employ more forcing conditions, such as higher temperatures, or use a catalyst system specifically designed for hindered substrates, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
Q2: I see a significant amount of the debrominated, trimethylphenylboronic acid byproduct. What causes this?
A2: This is likely due to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This can occur under harsh reaction conditions, particularly with prolonged heating or in the presence of acidic or even some basic aqueous media during workup. Minimizing reaction time and ensuring a mild, preferably neutral, workup can help mitigate this issue.
Q3: Can I use a non-aqueous workup for my reaction?
A3: Yes, a non-aqueous workup can be beneficial, especially if your product is sensitive to water or if you are trying to avoid potential protodeboronation. After filtering the catalyst, you can simply concentrate the reaction mixture and directly purify it by column chromatography. Alternatively, triturating the crude solid with a suitable solvent (like diethyl ether or a hexane/ethyl acetate mixture) can sometimes remove impurities without a full aqueous extraction. An efficient nonaqueous workup has been reported for the preparation of bulky arylboronic esters, which could be adapted for purification strategies.[2]
Q4: My boronic acid seems to be degrading upon storage. How can I prevent this and is it still usable?
A4: Arylboronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially if not stored in a dry environment. While this can alter the physical properties, boroxines are generally competent coupling partners in Suzuki reactions as they readily hydrolyze back to the monomeric boronic acid in the presence of water or base in the reaction mixture. For long-term stability, store 3-Bromo-2,4,6-trimethylphenylboronic acid in a tightly sealed container in a cool, dry place, preferably in a desiccator.
Q5: Is it better to use 3-Bromo-2,4,6-trimethylphenylboronic acid or its corresponding pinacol ester?
A5: Both can be effective. Boronic esters, such as the pinacol ester, are often more stable, less prone to dehydration, and can be easier to purify than the corresponding boronic acids. They are excellent coupling partners in Suzuki-Miyaura reactions.[2] If you are experiencing issues with the stability or purity of the boronic acid, using the pinacol ester is a highly recommended alternative.
References
-
Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). An Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 68(22), 8753–8755. Available from: [Link]
Sources
Technical Support Center: Advanced Ligand Screening for Suzuki-Miyaura Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for overcoming challenges in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficult couplings that fail to proceed with standard protocols. Here, we delve into the causality behind common failures and provide a structured, rational approach to ligand screening and reaction optimization.
Introduction: The Central Role of the Ligand in Difficult Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C(sp²)–C(sp²) bonds.[1] However, when substrates are sterically hindered, electronically deactivated, or prone to side reactions, the choice of the ancillary ligand bound to the palladium catalyst becomes the single most critical parameter for success. The ligand is not a passive spectator; it actively modulates the steric and electronic environment of the metal center, directly influencing the rates and efficiencies of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
For challenging substrates, such as sterically demanding tetra-ortho-substituted biaryls or unactivated aryl chlorides, a "one-size-fits-all" ligand like PPh₃ is often insufficient.[3][4] This guide provides the expertise-driven troubleshooting strategies required to navigate these difficult cases through rational ligand selection.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common failure modes in difficult Suzuki-Miyaura couplings and provides a logic-driven framework for ligand selection and troubleshooting.
Q1: My reaction shows low to no yield. What is my initial ligand screening strategy?
A1: Initial failure points to a fundamental mismatch between your substrates and the catalytic system. Before extensive screening, first verify the integrity of your reagents and the reaction setup.
-
Reagent Quality: Ensure the boronic acid/ester is not decomposed and the solvent is rigorously degassed. Oxygen contamination is a primary cause of catalyst deactivation and boronic acid homocoupling.[5]
-
Catalyst Activity: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ. Using a well-defined, air-stable Pd(II) precatalyst ligated with an N-heterocyclic carbene (NHC) or a Buchwald-type phosphine can ensure reliable generation of the active catalyst.[6][7]
Once these factors are confirmed, the issue likely lies with a slow or inhibited step in the catalytic cycle. A primary ligand screen should not be random; it should test distinct mechanistic hypotheses. We recommend a small, diverse set of ligands that probe different steric and electronic properties.
Recommended Primary Screening Set:
| Ligand Class | Example Ligand | Key Properties | Ideal for Probing... |
| Bulky Biaryl Phosphine | XPhos | Very bulky, moderately electron-rich | Inefficient reductive elimination (common with sterically hindered substrates).[8][9] |
| Electron-Rich Biaryl Phosphine | SPhos | Less bulky than XPhos, very electron-rich | Slow oxidative addition (common with aryl chlorides or electron-rich halides).[8][10] |
| N-Heterocyclic Carbene (NHC) | IPr (or SIPr) | Very bulky, strongly σ-donating (electron-rich) | General catalyst deactivation; provides a highly stable and active catalyst.[2][11] |
| Dialkylphosphine | P(t-Bu)₃ | Extremely electron-rich, bulky | Severe difficulty with oxidative addition of aryl chlorides.[3] |
This initial screen will provide valuable diagnostic information, guiding your subsequent optimization efforts.
Q2: How do I select a ligand for a sterically hindered coupling (e.g., forming a tetra-ortho-substituted biaryl)?
A2: Steric hindrance presents a major challenge to the final, product-forming step of the catalytic cycle: reductive elimination. When bulky ortho-substituents are present on both coupling partners, they can make it difficult for the two organic fragments to come together on the palladium center and be eliminated as the final product.
The Underlying Chemistry: The key is to use a ligand that is itself very bulky. A sterically demanding ligand promotes the formation of a three-coordinate L-Pd(II)-R¹-R² intermediate and destabilizes the square planar geometry, which facilitates the C-C bond-forming reductive elimination.[4][12]
Recommended Ligand Classes:
-
Bulky Buchwald-Type Phosphines: These are the go-to ligands for sterically demanding couplings. Their biaryl backbone creates a "pocket" around the metal center that is ideal for promoting reductive elimination.[10][13]
-
Bulky N-Heterocyclic Carbenes (NHCs): NHCs are excellent ligands for creating highly active and stable catalysts. Their strong σ-donor properties and significant steric bulk are highly effective for these transformations.[15][16]
Experimental Workflow for Sterically Hindered Couplings
Caption: Decision workflow for selecting a ligand for a sterically hindered Suzuki coupling.
Q3: My reaction with an aryl chloride is failing. Which ligands should I try?
A3: The primary obstacle with aryl chlorides is the initial oxidative addition step. The C-Cl bond is significantly stronger and less polarized than C-Br or C-I bonds, making it difficult for the Pd(0) catalyst to insert into this bond.[3][19]
The Underlying Chemistry: To overcome this high activation barrier, the palladium center must be made as electron-rich as possible. Electron-donating ligands increase the electron density on the metal, which enhances its nucleophilicity and promotes the oxidative addition of the C-Cl bond.[2][17]
Recommended Ligand Classes:
-
Electron-Rich Buchwald-Type Phosphines: These ligands combine steric bulk with potent electron-donating groups.
-
Leading Candidates: SPhos, tBuXPhos, tBuBrettPhos.[8] The methoxy groups on SPhos, for example, contribute significantly to its electron-donating ability.
-
-
Electron-Rich Trialkylphosphines: These are some of the most electron-donating ligands available, though they can be air-sensitive.
-
Leading Candidate: Tri-tert-butylphosphine (P(t-Bu)₃).
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, making them highly effective for activating aryl chlorides.[11][20]
Q4: My boronic acid is decomposing (protodeboronation). How can ligand selection mitigate this?
A4: Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common and often fatal side reaction, especially with heteroaromatic or electron-deficient boronic acids. [19][21] This process is primarily influenced by the base, solvent (especially water content), and temperature.[22]
While ligand choice is not the primary solution, it plays a crucial indirect role. A more active catalyst system will increase the rate of the productive Suzuki-Miyaura coupling. If the rate of cross-coupling is significantly faster than the rate of protodeboronation, higher yields of the desired product can be achieved.[21]
Strategy:
-
Maximize Catalytic Activity: Screen for the most active ligand for your specific substrate combination (see Q1). A faster reaction provides less time for decomposition to occur.
-
Consider Boronic Acid Alternatives: The most robust solution is often to replace the boronic acid with a more stable derivative.[23]
-
Pinacol Esters (BPin): More stable to purification and storage.
-
MIDA Boronates: Exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[21]
-
Trifluoroborate Salts (BF₃K): Generally more stable to protodeboronation than the corresponding boronic acids.[24]
-
Q5: How can I use ligands to control chemoselectivity in a molecule with multiple halides (e.g., a chloroaryl triflate)?
A5: Ligand-controlled chemoselectivity is an advanced strategy that exploits the subtle electronic and steric differences between ligands to direct reactivity to a specific site. This is a powerful tool for sequential cross-coupling reactions.
The Underlying Chemistry: The relative rates of oxidative addition at different C-X bonds can be tuned by the ligand. For a typical chloroaryl triflate, C-OTf bond activation is often favored with less bulky, more traditional phosphine ligands. However, modern bulky, electron-rich ligands can reverse this selectivity.
A landmark study demonstrated that NHC ligands can provide orthogonal chemoselectivity:[1][20]
-
Pd/SIMes: This system, featuring a less sterically bulky NHC, selectively activates the C-OTf bond.
-
Pd/SIPr: This system, with a more sterically demanding NHC, selectively activates the C-Cl bond.
This type of ligand-controlled divergence allows for the synthesis of complex molecules from a single starting material by choosing the appropriate ligand for each step.[1] Similar principles can be applied to other halide combinations, though this often requires empirical screening.[25][26]
Experimental Protocol: High-Throughput Ligand Screening
This protocol outlines a general method for rapidly screening a panel of ligands for a difficult Suzuki-Miyaura coupling using a 24-well plate format.
Objective: To identify a lead ligand-catalyst system for a challenging transformation.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or derivative (1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)
-
Ligand panel (8 mol % ligand, see Q1 for suggestions)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
24-well reaction block with stir bars and sealing mats
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Plate Preparation (Inert Atmosphere):
-
To each well of the reaction block, add a magnetic stir bar.
-
Dispense the solid aryl halide (e.g., 0.1 mmol) and base (0.2 mmol) into each well.
-
-
Ligand/Catalyst Stock Solution Preparation:
-
Prepare a stock solution of the palladium precatalyst in the chosen solvent.
-
In separate, labeled vials, prepare stock solutions for each ligand to be screened.
-
-
Reaction Setup:
-
Add the boronic acid (0.15 mmol) to each well.
-
Dispense the palladium precatalyst stock solution to each well.
-
Dispense the appropriate ligand stock solution to each designated well. Leave one well without a ligand as a negative control.
-
Add the remaining solvent to bring each reaction to the desired concentration (e.g., 0.2 M).
-
-
Reaction and Analysis:
-
Seal the reaction block with a septum mat.
-
Place the block on a magnetic stirring hotplate and heat to the desired temperature (e.g., 80-100 °C).
-
After a set time (e.g., 12-24 hours), cool the block to room temperature.
-
Take an aliquot from each well, dilute, and filter.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.
-
Data Interpretation Workflow
Caption: A logical workflow for interpreting high-throughput ligand screening results.
References
- Suzuki reaction - Wikipedia.
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions - Benchchem.
- Buchwald Phosphine Ligands for Cross Coupling - Sigma-Aldrich.
- Solvent Effects on the Selectivity of Palladium-C
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH.
- Solvent Effects on the Selectivity of Palladium-C
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing).
- Palladium-NHC (NHC = N-heterocyclic Carbene)
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Protodeboron
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Public
- Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction.
- Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH.
- Buchwald Ligands - Sigma-Aldrich.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC - NIH.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
- Dialkylbiaryl phosphine ligands - Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Public
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Public
- Sterically hindered N-heterocyclic carbene/palladium(ii)
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordin
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions | Scilit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Screening of different ligands for Suzuki coupling a - ResearchG
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Public
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich.
- How can I solve my problem with Suzuki coupling?
Sources
- 1. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protodeboronation - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. books.rsc.org [books.rsc.org]
- 25. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 3-Bromo-2,4,6-trimethylphenylboronic acid
Welcome to the technical support guide for 3-Bromo-2,4,6-trimethylphenylboronic acid (Mesityl-BA). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this sterically hindered building block, particularly in applications like the Suzuki-Miyaura cross-coupling reaction. The purity of your boronic acid is not just a number on a certificate of analysis; it is a critical parameter that dictates reaction success, reproducibility, and the impurity profile of your final product.
This guide provides in-depth FAQs and troubleshooting workflows to help you identify, manage, and mitigate common impurities associated with this reagent, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in 3-Bromo-2,4,6-trimethylphenylboronic acid?
The primary impurities are the result of two key degradation pathways: protodeboronation and dehydration.
-
1-Bromo-2,4,6-trimethylbenzene (Protodeboronation Product): This is formed by the cleavage of the C-B bond, which is replaced by a C-H bond.[1] Sterically hindered and electron-rich arylboronic acids, like this one, are particularly susceptible to this process, which can be catalyzed by acid, base, or residual palladium catalyst.[2]
-
Tris(3-bromo-2,4,6-trimethylphenyl)boroxine (Anhydride): This is a cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules.[3][4] This process is reversible and driven by the removal of water. It is very common for commercial boronic acids to exist as a mixture of the free acid and the boroxine.[5]
Q2: How do these impurities impact my Suzuki-Miyaura cross-coupling reactions?
Impurities directly compromise your reaction's efficiency, yield, and purity.
-
Protodeboronation Product: This impurity is inert in the Suzuki-Miyaura reaction. Its presence effectively lowers the concentration of your active boronic acid, leading to incomplete conversion of your coupling partner and reduced yields. It must be removed from your final product, often requiring challenging purification steps.
-
Boroxine (Anhydride): While often considered an "inactive" form, boroxine can participate in the catalytic cycle. Under the basic reaction conditions of a Suzuki coupling, the boroxine is generally hydrolyzed back to the active boronic acid monomer.[6] However, the initial presence of a high boroxine ratio can affect reaction kinetics and stoichiometry calculations if not accounted for. Inconsistent boroxine content between batches is a major source of irreproducibility.
Q3: What is the root cause of protodeboronation and how can I prevent it?
Protodeboronation is the hydrolysis of the carbon-boron bond. The mechanism is often pH-dependent and can be accelerated by both acidic and basic conditions.[1] For sterically hindered boronic acids, the reaction is often fastest under basic conditions where the boronate anion is formed.[2]
Prevention Strategies:
-
Storage: Store the boronic acid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Moisture can facilitate degradation.[7]
-
Reaction Conditions: In Suzuki couplings, use "slow-release" strategies with boronate esters (e.g., MIDA or pinacol esters) for particularly sensitive substrates.[1] Additionally, minimizing reaction time and temperature can help suppress this side reaction.
Q4: How can I quickly assess the purity and boroxine content of my boronic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this assessment.
-
¹H NMR: Compare the integration of the aromatic proton signal of the boronic acid with the aromatic signals of the protodeboronated impurity. The boronic acid and its boroxine will often have slightly different chemical shifts but can be integrated together to assess the total active reagent against the inert impurity.
-
¹¹B NMR: This technique provides a clear distinction between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[5] The relative integration of these signals gives a precise ratio of the two species.
High-Performance Liquid Chromatography (HPLC) with UV detection is also an excellent method for quantifying the purity against non-boron containing impurities like the protodeboronated arene.[5][8]
Troubleshooting Guide: Impurity-Related Failures
This section addresses common experimental failures and links them to the purity of your 3-Bromo-2,4,6-trimethylphenylboronic acid.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Probable Cause A: High Level of Protodeboronated Impurity. The actual concentration of your active reagent is much lower than calculated.
-
Solution: Re-analyze the starting material using ¹H NMR to quantify the level of 1-Bromo-2,4,6-trimethylbenzene. If the impurity level is >5-10%, the boronic acid must be purified before use. Alternatively, source a new, high-purity batch.[9]
-
-
Probable Cause B: Inactive Catalyst or Poor Reaction Conditions. The failure may not be related to the boronic acid itself.
-
Solution: Before assuming the boronic acid is faulty, run a control reaction with a known, reliable coupling partner (e.g., phenylboronic acid) to confirm your catalyst, base, and solvent system are active.
-
Problem 2: Reaction Works, but the Final Product is Difficult to Purify
-
Probable Cause: Co-elution of 1-Bromo-2,4,6-trimethylbenzene. The protodeboronated impurity from your starting material has carried through the reaction and has similar chromatographic properties to your desired biaryl product.
-
Solution: This highlights the critical importance of starting material purity. Attempt purification using a different chromatographic method (e.g., reverse-phase HPLC if you used normal-phase silica) or recrystallization. For future syntheses, purify the boronic acid before the coupling reaction.
-
Problem 3: Inconsistent Yields Between Different Batches of Boronic Acid
-
Probable Cause: Variable Boronic Acid / Boroxine Ratio. Different batches from a supplier can have significantly different ratios of the free acid to the trimeric anhydride.[5] While the boroxine is active under reaction conditions, this variability affects the true molecular weight used for your calculations.
-
Solution: Implement a mandatory incoming quality control check using ¹H or ¹¹B NMR on all new batches. Adjust the mass of the reagent based on the measured purity and the calculated average molecular weight of the acid/boroxine mixture. This ensures consistent stoichiometry in every reaction.
-
Visualized Workflows and Impurity Pathways
Impurity Formation Pathways
The following diagram illustrates the primary degradation routes for 3-Bromo-2,4,6-trimethylphenylboronic acid.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. laballey.com [laballey.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: The Impact of Water on Suzuki Coupling with Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Suzuki-Miyaura cross-coupling reaction. Here, we will delve into one of the most frequently discussed, yet often misunderstood, variables in this powerful C-C bond-forming reaction: water .
While traditionally performed in organic solvents, the deliberate or incidental presence of water can dramatically influence reaction outcomes. This resource provides in-depth, field-proven insights into the dual role of water, offering troubleshooting advice and practical protocols to help you harness its effects for more efficient and reliable couplings.
Section 1: Frequently Asked Questions (FAQs): The Fundamental Role of Water
This section addresses the core principles governing water's involvement in the Suzuki coupling, moving from a perceived contaminant to a critical reaction parameter.
Q1: Is water a friend or a foe in Suzuki couplings?
This is the most critical question, and the answer is: it can be both . The impact of water is highly context-dependent, influenced by the substrates, catalyst system, base, and solvent used.[1]
-
As a "Friend" (Beneficial Effects):
-
Accelerates Transmetalation: Water plays a crucial role in the key transmetalation step. It facilitates the formation of a hydroxo-palladium(II) species (Ar-Pd-OH) from the oxidative addition complex (Ar-Pd-X). This hydroxo species is significantly more reactive toward the boronic acid than its halide counterpart, accelerating the catalytic cycle.[2]
-
Improves Base Solubility: Many inorganic bases used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have limited solubility in common organic solvents like toluene or THF.[3] Water can act as a co-solvent, increasing the effective concentration of the base in the reaction medium and promoting the activation of the boronic acid to the more nucleophilic boronate species.[4][5]
-
Shifts the Boroxine Equilibrium: Boronic acids exist in equilibrium with their inactive, cyclic anhydride form, the boroxine.[6] This dehydration process, which forms the boroxine, also produces water.[7][8] Conversely, adding water to the reaction can shift the equilibrium back toward the active boronic acid monomer, ensuring its availability for the catalytic cycle.[6][9]
-
-
As a "Foe" (Detrimental Effects):
-
Promotes Protodeboronation: The most significant side reaction is protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield an undesired arene byproduct.[10] This process is often accelerated by high temperatures and is a primary cause of reduced yields, especially with electron-rich or heteroaryl boronic acids.[10][11]
-
Catalyst Decomposition: While certain aqueous conditions can stabilize palladium catalysts, excessive water, particularly in combination with some ligands or at high temperatures, can lead to the formation of inactive palladium black (Pd(0) nanoparticles) or nickel oxides/hydroxides in nickel-catalyzed systems.[3][12]
-
Hydrolysis of Sensitive Functionality: For substrates containing sensitive functional groups, such as esters or nitriles, the presence of water, especially under basic conditions and at elevated temperatures, can lead to unwanted hydrolysis.[13]
-
Q2: My boronic acid is supplied as a solid. Do I still need to worry about water?
Yes. Many boronic acids are hygroscopic and can absorb atmospheric moisture. More importantly, solid boronic acids can undergo dehydration to form boroxines, releasing water in the process.[7][8] This "self-generated" water can be sufficient to play a key role in the reaction, effectively making even seemingly anhydrous reactions "pseudo-solid-state" reactions with a crucial aqueous component.[8][14]
Q3: What is a boroxine, and why is it important in this context?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the dehydration (condensation) of three boronic acid molecules.[6][7]
-
3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O
This equilibrium is critical. The boroxine form is generally considered inactive or significantly less reactive in the Suzuki coupling.[6] The presence of water is essential to hydrolyze the boroxine back to the active boronic acid monomer, making it available for transmetalation.[9] Therefore, managing the boronic acid/boroxine equilibrium is a key aspect of reaction optimization.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you might encounter during your experiments, linking them directly to the influence of water.
Problem 1: Low or No Product Yield
Scenario A: Reaction with an organic solvent (e.g., Toluene, Dioxane, THF) shows low conversion.
-
Probable Cause: Insufficient water to facilitate base dissolution and/or transmetalation. Your "anhydrous" conditions may be too rigorous, stalling the catalytic cycle.
-
Recommended Solution:
-
Introduce a Co-solvent: Switch to a biphasic solvent system. A mixture of THF/water or Toluene/Ethanol/Water is a common starting point.[15][16] A 4:1 to 10:1 organic to water ratio is often effective.[3]
-
Use a Hydrated Base: Employ a hydrated form of the base, such as K₃PO₄·7H₂O, to introduce a controlled amount of water into the reaction.[12]
-
Systematic Screening: If the issue persists, perform a small-scale screen of solvent/water ratios to find the optimal conditions for your specific substrate combination.
-
Scenario B: Reaction in a purely aqueous system or with high water content gives low yield.
-
Probable Cause: Protodeboronation is likely the dominant pathway, consuming your boronic acid before it can couple. This is especially common with sensitive heteroaryl boronic acids.[10]
-
Recommended Solution:
-
Lower the Temperature: High temperatures accelerate protodeboronation. If possible, run the reaction at a lower temperature for a longer period.
-
Change the Base: Switch to a milder base. For base-sensitive substrates, bases like KF or K₂HPO₄ can be effective while minimizing decomposition.[13][17]
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.[18][19] These act as "slow-release" sources of the boronic acid, maintaining a low steady-state concentration that favors coupling over decomposition.[3][20]
-
Problem 2: Significant Formation of Homocoupled (Ar-Ar) or Protodeboronated (Ar-H) Byproducts
-
Probable Cause: This points to an imbalance in the rates of the catalytic cycle steps. Protodeboronation (leading to Ar-H) is often caused by excess water and heat, as described above. Homocoupling can arise from catalyst degradation or side reactions involving oxygen if the inert atmosphere is not rigorous.
-
Recommended Solution:
-
Thoroughly Degas Solvents: Ensure all solvents, including water, are thoroughly degassed with an inert gas (Argon or Nitrogen) before use to minimize oxygen, which can promote homocoupling.[21]
-
Optimize Water Content: As per the table below, the amount of water is critical. Too little can stall the reaction, while too much can promote side reactions. An optimal range must be found empirically.[3]
-
Use a More Stable Catalyst/Ligand System: If you observe significant palladium black precipitation, your catalyst is decomposing. Consider switching to a more robust ligand system, such as those developed by Buchwald, or using a pre-catalyst designed for stability.[13]
-
Data Presentation: Effect of Water on Reaction Yield
The optimal amount of water is highly substrate and system-dependent. The following table summarizes representative findings from the literature to illustrate this point.
| Catalyst System | Substrates | Solvent System | Water Content | Yield (%) | Key Observation | Source |
| Pd(OAc)₂ / "ligandless" | 4-Bromoanisole + Phenylboronic Acid | Water | 100% | High | Demonstrates feasibility of purely aqueous Suzuki reactions. | [22] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides | Toluene/Ethanol/Water | Varies | Varies | A standard, versatile system where water is crucial. | [15] |
| Pd Catalyst | Trifluoroborates | THF / H₂O | 10:1 (v/v) | Optimal | Water enables sustained release of the active boronic acid. | [3] |
| Ni Catalyst | Boroxines | Not specified | 10 mol% | Optimal | Excess water leads to formation of inactive NiO/Ni(OH)₂. | [3] |
Section 3: Protocols & Best Practices
This section provides actionable, step-by-step protocols for managing water in your Suzuki coupling reactions.
Protocol 1: General Procedure for Suzuki Coupling in an Aqueous Biphasic System
This protocol is a robust starting point for coupling aryl halides with arylboronic acids.[12][23]
-
Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add the organic solvent (e.g., THF or Dioxane, 4 mL) and degassed water (1 mL). The 4:1 ratio is a common starting point.
-
Inert Atmosphere: Seal the flask with a septum, and then degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[15]
Best Practice: Troubleshooting Workflow
When a Suzuki coupling fails, a logical, step-by-step approach is crucial. The following workflow helps isolate variables, with a focus on the role of water.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Section 4: Advanced Mechanistic Insights
To effectively troubleshoot, a deeper understanding of the mechanism is essential. Water's primary roles are in the activation of the boronic acid and the transmetalation step.
The Boronic Acid/Boroxine Equilibrium
The first critical role of water is to ensure the availability of the active boronic acid monomer.
Caption: Water shifts the equilibrium from the inactive boroxine to the active boronic acid.
The Suzuki Catalytic Cycle: Highlighting Water's Intervention
The "generally accepted" mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[24][25] Water is most impactful in the transmetalation step.
Caption: The Suzuki catalytic cycle, emphasizing the water-mediated transmetalation step.
The base reacts with water to generate hydroxide ions (OH⁻). The hydroxide displaces the halide (X) on the palladium center to form a highly reactive hydroxo-palladium intermediate. This intermediate readily undergoes transmetalation with the boronic acid, which is much faster than the corresponding reaction with the halide complex.[2]
Section 5: References
-
Mei, G. et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link][12][23]
-
Review on green chemistry — Suzuki cross coupling in aqueous media. (n.d.). ScienceDirect. Available at: [Link][26]
-
Karami, K. et al. (2011). Suzuki cross-coupling in aqueous media. Green Chemistry. Available at: [Link][27]
-
Antunes, E. M. et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules. Available at: [Link][1]
-
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. (2011). ResearchGate. Available at: [Link][28]
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier. Available at: [Link][11]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.). ResearchGate. Available at: [Link][6]
-
Reaction between water and boronic acids. (n.d.). ResearchGate. Available at: [Link][29]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. Available at: [Link][3]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link][30]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link][10]
-
Iovine, P. M. et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link][7]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (2019). ACS Publications. Available at: [Link][31]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). ChemistryViews. Available at: [Link][8]
-
The Boroxine-Boronic Acid Equilibrium. (n.d.). ResearchGate. Available at: [Link][9]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link][17]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link][24]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link][25]
-
What is the prominent role of water in the Suzuki reaction?. (2023). Quora. Available at: [Link][14]
-
Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. (2017). ResearchGate. Available at: [Link][4]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Available at: [Link][13]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). ACS Publications. Available at: [Link][22]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Available at: [Link][18]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017). National Institutes of Health. Available at: [Link][20]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Available at: [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. cdnsciencepub.com [cdnsciencepub.com]
- 27. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. rose-hulman.edu [rose-hulman.edu]
- 31. pubs.acs.org [pubs.acs.org]
Technical Support Center: Air and Moisture Sensitivity of Boronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the handling and use of boronic acids and their derivatives, with a focus on mitigating issues arising from their sensitivity to air and moisture.
Section 1: Understanding Boronic Acid Stability
Boronic acids (R-B(OH)₂) are versatile reagents, pivotal in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, their efficacy is often compromised by inherent instabilities, primarily related to air and moisture. Understanding the fundamental chemistry behind these sensitivities is the first step toward successful experimentation.
Frequently Asked Questions (FAQs) - The Basics
Q1: What are the primary pathways for boronic acid degradation?
A1: Boronic acids are susceptible to two main degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This undesired side reaction is often promoted by aqueous conditions, particularly at high pH, and can be a significant cause of low yields in cross-coupling reactions. The propensity for protodeboronation is highly dependent on the organic substituent and the specific reaction conditions.[1]
-
Trimerization to Boroxines: In the absence of water, three molecules of a boronic acid can undergo a reversible dehydration reaction to form a six-membered ring called a boroxine.[2][3] This process is entropically driven by the release of three water molecules and is favored in non-polar, aprotic solvents or upon heating.[3][4] While boroxines can often serve as a source of the active boronic acid in situ, their formation complicates stoichiometry and can lead to inconsistent results.[3]
Q2: How does water affect boronic acid stability and reactivity?
A2: The role of water is multifaceted and can be both beneficial and detrimental:
-
Hydrolysis of Boroxines: The presence of a small amount of water is crucial for hydrolyzing the inactive boroxine trimer back to the active monomeric boronic acid.[2][3] This equilibrium shift is often a key factor in successful Suzuki-Miyaura couplings.
-
Promoting Protodeboronation: Conversely, excess water, especially under basic conditions, can facilitate protodeboronation, leading to the decomposition of the boronic acid.[1][5]
-
Solvent in Palladium-Catalyzed Reactions: Water can be used as a solvent in some palladium-catalyzed cross-coupling reactions, offering environmental and economic advantages.[6][7][8] However, catalyst and substrate solubility, as well as the potential for catalyst deactivation, must be carefully considered.[8][9]
Q3: Are all boronic acids equally sensitive to air and moisture?
A3: No, the stability of boronic acids varies significantly. Heteroaromatic and electron-deficient boronic acids are particularly prone to protodeboronation, especially under harsh basic conditions.[10][11] Aliphatic boronic acids can also be challenging to obtain in pure form as they often separate from aqueous solutions as hydrates and can dehydrate to boroxines upon standing.[4]
Section 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving boronic acids.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or Inconsistent Yield in Cross-Coupling Reaction | Boroxine Formation: A significant portion of your boronic acid starting material exists as the inactive trimer, leading to incorrect stoichiometry.[3] | 1. Pre-treat the Boronic Acid: Before use, dissolve the boronic acid in a solvent mixture containing a small amount of water (e.g., dioxane/water 10:1) and stir to hydrolyze the boroxine back to the monomer. Remove the solvent in vacuo before proceeding.[3] 2. Analyze Purity: Use ¹H NMR to determine the monomer-to-boroxine ratio in your starting material and adjust the stoichiometry accordingly.[3] 3. Use Stabilized Derivatives: Consider using more stable boronic acid derivatives like MIDA boronates or trifluoroborate salts.[12][13] |
| Protodeboronation: The boronic acid is decomposing under the reaction conditions, especially with sensitive substrates (e.g., heteroaromatic).[10] | 1. Use Milder Bases: Switch from strong bases (e.g., NaOH, K₂CO₃) to milder ones like KF or Cs₂CO₃.[10] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[10][13] These are more resistant to protodeboronation.[7] 3. Employ Anhydrous Conditions: For highly sensitive substrates, use strictly anhydrous conditions.[10] 4. Lower Reaction Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate to minimize decomposition.[10] | |
| Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[10] | 1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).[10] 2. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄.[10] 3. Degas Rigorously: Prevent oxidation of the catalyst by thoroughly degassing all solvents and the reaction mixture.[10] | |
| Difficulty in Product Purification | Homocoupling of Boronic Acid: The reaction of two boronic acid molecules can lead to a symmetrical biaryl impurity.[11] | 1. Control Oxygen Levels: Higher oxygen levels can increase homocoupling. Ensure the reaction is performed under an inert atmosphere.[11] 2. Use Stabilized Boronic Acid Derivatives: MIDA boronates and trifluoroborates, through a "slow-release" mechanism, keep the concentration of the free boronic acid low, thus minimizing this side reaction.[13][14] |
| Irreproducible Reaction Results | Inconsistent Quality of Boronic Acid: The boronic acid may have degraded during storage. | 1. Proper Storage: Store boronic acids in a cool, dry place, away from light and moisture.[15] Tightly seal containers to prevent air exposure.[15] 2. Purity Check Before Use: Always assess the purity of the boronic acid by an analytical technique like NMR or LC-MS before setting up a reaction, especially if it has been stored for a long time.[16] |
Visualizing Boronic Acid Instability
The interplay between the monomeric boronic acid and its trimeric boroxine form is a critical equilibrium to manage.
Caption: Reversible equilibrium between boronic acid and boroxine.
Section 3: Advanced FAQs and Protocols
Q4: How can I quantitatively assess the purity of my boronic acid and detect degradation products?
A4: Several analytical techniques are effective:
-
NMR Spectroscopy (¹H, ¹¹B): This is a powerful tool for structural confirmation and can be used to determine the ratio of boronic acid to boroxine.[3][16] ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[16]
-
High-Performance Liquid Chromatography (HPLC) and UPLC-MS: A stability-indicating HPLC method is essential for separating the parent boronic acid from its degradants.[16] UPLC-MS provides higher resolution and is invaluable for identifying the structures of degradation products.[16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to monitor reactions and analyze certain boronic compounds, sometimes requiring derivatization.[18]
Q5: What are MIDA boronates and trifluoroborate salts, and when should I use them?
A5: MIDA (N-methyliminodiacetic acid) boronates and potassium organotrifluoroborates are stabilized forms of boronic acids that offer significant advantages:
-
MIDA Boronates: These are exceptionally stable to air, moisture, and even silica gel chromatography due to the intramolecular coordination of the MIDA nitrogen to the boron atom.[13] They are ideal for use in a "slow-release" strategy, where the active boronic acid is generated in situ under mild aqueous basic conditions, minimizing side reactions.[13]
-
Potassium Organotrifluoroborates (R-BF₃K): These are free-flowing crystalline solids that are stable to air and moisture, making them easy to handle and store.[19] They are less prone to protodeboronation than their boronic acid counterparts and also participate in a "slow-release" mechanism in Suzuki-Miyaura couplings.[7][19]
Use these stabilized derivatives when working with particularly unstable boronic acids or when struggling with side reactions like protodeboronation and homocoupling.[13]
Experimental Protocol: Re-activation of Boronic Acid from Boroxine
This protocol describes a standard procedure to ensure your boronic acid is in its monomeric form before use in a reaction.[3]
-
Dissolution: Dissolve the boronic acid/boroxine sample in a suitable organic solvent (e.g., 1,4-dioxane or THF) at a concentration of approximately 0.1-0.5 M in a round-bottom flask.
-
Hydration: Add deionized water to the solution, constituting 5-10% of the total volume (e.g., 0.5-1.0 mL of water for every 10 mL of organic solvent).
-
Equilibration: Stir the mixture vigorously at room temperature for 30-60 minutes.
-
Solvent Removal: Remove the solvent and water under reduced pressure (rotoevaporation) to yield the monomeric boronic acid, which should be used immediately.
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
References
-
Protodeboronation - Wikipedia.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Seo, H., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules.
-
Turco, E., et al. (2021). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate.
-
Lewis, D. K., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.
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How to Store Boric Acid | Lab Alley.
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Technical Support Center: Managing Boronic Acid Trimerization. Benchchem.
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The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
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Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
Ishida, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES.
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An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing.
-
Suzuki reaction - Wikipedia.
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
“Palladium-Catalyzed Cross-Coupling Reactions in Water”. ResearchGate.
-
Lewis, D. K., et al. (2012). Thermodynamics of Boroxine Formation From the Aliphatic Boronic Acid Monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PubMed.
-
Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology (RSC Publishing).
-
Boroxine - Wikipedia.
-
Analytical techniques for monitoring the degradation of benzylboronic acid. Benchchem.
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Hall, D. G. (2011). Emergent Organoboron Acid Catalysts. PMC - NIH.
-
Omae, I. (2007). pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. Organometallics - ACS Publications.
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Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
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Hu, Y. (2023). Transition Metal Catalyzed Cross-Couplings in Water. eScholarship.
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Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
-
Wang, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
-
Alkylboronic acid or boronate synthesis. Organic Chemistry Portal.
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Boronic Acids & Derivatives. Sigma-Aldrich.
-
Borate handling and storage. U.S. Borax.
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
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What are the analytical methods for determining the purity of Boric acid - 10B? Blog.
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Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
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Boronic acid - Wikipedia.
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Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
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Corrosive Storage Guidelines.
-
Lewis, D. K., et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC - NIH.
-
Failed suzuki coupling, any suggenstions? Reddit.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
Chemical Storage Guide.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
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Technical Support Center: Refining Purification Techniques for Hindered Biaryl Products
Welcome to the technical support center dedicated to the unique challenges of purifying sterically hindered biaryl products. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the complex issues associated with isolating these valuable but often stubborn molecules. Here, we move beyond generic protocols to provide in-depth, causality-driven troubleshooting advice and practical, field-proven methodologies.
Section 1: Foundational Principles & Initial Troubleshooting (FAQs)
This section addresses the most common initial hurdles faced during the purification of hindered biaryls. Understanding these foundational concepts is the first step toward developing a robust purification strategy.
Q1: My hindered biaryl product is streaking badly on my silica gel TLC plate, making it impossible to assess purity or choose a solvent system. What is causing this and how can I fix it?
A: Streaking or tailing on silica gel is a frequent issue with sterically hindered biaryls, especially those containing basic nitrogen atoms (e.g., pyridines, imidazoles) or acidic protons.[1][2][3]
-
The "Why": The root cause is often an overly strong interaction between your compound and the stationary phase. Silica gel is slightly acidic due to surface silanol (Si-OH) groups.[4] Basic functional groups on your biaryl can be transiently protonated, leading to a highly polar species that binds tightly to the silica.[4] This strong, sometimes irreversible, binding causes the compound to "drag" or streak up the plate rather than moving as a compact spot. Overloading the TLC plate can also lead to streaking.[2][5]
-
The Fix - Immediate Troubleshooting Steps:
-
Add a Modifier: The most effective solution is to "deaden" the active sites on the silica gel.[4]
-
For basic compounds , add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system.[3][4] The amine modifier will preferentially bind to the acidic silanol groups, preventing your product from doing so.
-
For acidic compounds , add 0.5-2% acetic acid or formic acid to the eluent.[1][2][3] This helps to ensure the compound remains in a single, neutral state.
-
-
Check for Overloading: Spot a much more dilute solution of your sample on the TLC plate to see if the streaking improves.[2][5]
-
Consider an Alternative Stationary Phase: If modifiers don't solve the problem, your compound may be decomposing on the silica.[3][6] Try using alumina (basic or neutral) or C18-functionalized (reverse-phase) TLC plates.[3]
-
Q2: I've just completed a Suzuki coupling to synthesize my biaryl. What are the most common impurities I should be looking for?
A: Suzuki-Miyaura cross-coupling is a powerful tool, but it's prone to several side reactions that generate characteristic impurities.[7] Identifying these is key to selecting the right purification strategy.
-
The "Why": Side reactions can be driven by the reaction conditions, the stability of your starting materials, and the presence of oxygen.[8][9]
-
Common Byproducts:
-
Homo-coupling of Boronic Acid/Ester: Your boronic acid can couple with itself to form a symmetrical biaryl (Ar-Ar). This is often promoted by the presence of oxygen.[8][9]
-
Protodeboronation: The C-B bond of your boronic acid can be cleaved by hydrolysis or protonation, leading to the formation of the corresponding arene (Ar-H).[8]
-
Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene (Ar'-H).[8]
-
Residual Palladium Catalyst: The palladium catalyst can precipitate as palladium black or remain in solution, contaminating your product.[8]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the aryl halide and boronic acid/ester.
-
Section 2: In-Depth Troubleshooting by Technique
This section provides detailed Q&A guides for the most common purification techniques, addressing specific, complex problems encountered with hindered biaryls.
Guide 2.1: Flash Column Chromatography
Flash chromatography is the workhorse of purification, but hindered biaryls can present unique challenges.
Q: I managed to get a decent TLC separation with a modifier, but now on the column, my product is co-eluting with an impurity. How can I improve the resolution?
A: This is a classic problem where TLC results don't perfectly translate to a column. The larger amount of stationary phase and different dynamics of a packed column can amplify minor separation issues.
-
The "Why": The steric bulk of your biaryl influences how it interacts with the silica surface. Even small differences in the steric environment between your product and an impurity can lead to overlapping elution profiles. The resolution of flash chromatography is inherently limited, and increasing the sample load will further reduce it.[10]
-
Protocol for Improving Resolution:
-
Optimize the Gradient: Switch from an isocratic (single solvent mixture) elution to a shallow gradient.[11] Start with a solvent system where your product has an Rf of ~0.15-0.20 on TLC.[11] Gradually and slowly increase the percentage of the polar solvent as you run the column. This "focusing effect" can often sharpen bands and improve separation.
-
Reduce Column Diameter and Increase Length: For difficult separations, a longer, narrower column provides more theoretical plates and thus better resolving power.[10]
-
Check Sample Loading: You may be overloading the column. As a rule of thumb, for a moderately difficult separation (ΔRf > 0.2), aim for a sample-to-silica mass ratio of 1:50 to 1:100. For very difficult separations, this may need to be 1:200 or higher.
-
Dry Loading: If your product has poor solubility in the eluent, it can precipitate at the top of the column and then slowly leach out, causing severe tailing and poor separation.[12]
-
Dry Loading Protocol: Dissolve your crude product in a suitable solvent (e.g., DCM, acetone). Add a portion of silica gel (typically 5-10 times the mass of your crude product) to the solution.[12] Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[12] Carefully add this powder to the top of your packed column.[12] This ensures the sample is introduced to the column in a fine, evenly distributed band.
-
-
Q: My product seems to have decomposed on the column. I'm getting a smear of new spots on the TLC of my fractions. What are my options?
A: Compound instability on silica is a serious issue, especially for electron-rich or acid-sensitive biaryls.[6]
-
The "Why": The acidic nature of silica gel can catalyze degradation, hydrolysis, or rearrangement of sensitive functional groups. The large surface area and long contact time in a column exacerbate this problem compared to a quick TLC plate.
-
Troubleshooting Flowchart for Compound Instability:
Caption: Decision tree for unstable compounds.
Guide 2.2: Recrystallization
Recrystallization is a powerful, scalable, and often overlooked technique for purifying crystalline hindered biaryls.
Q: I can't find a single solvent that works for recrystallization. My biaryl is either insoluble or too soluble in everything I try. What should I do?
A: This is a perfect scenario for using a binary solvent system.[13]
-
The "Why": Hindered biaryls often have rigid, non-polar cores, making them poorly soluble in polar solvents, but their functional groups may make them too soluble in non-polar solvents. A two-solvent system allows you to fine-tune the polarity to find the sweet spot where the compound is soluble when hot but sparingly soluble when cold.
-
Protocol for Two-Solvent Recrystallization:
-
Solvent Selection: Find a pair of miscible solvents. One solvent (the "soluble" solvent) should dissolve your compound completely, even at room temperature. The other (the "insoluble" or "anti-solvent") should not dissolve your compound at all, even when boiling.[13]
-
Common Pairs: Dichloromethane/Hexane, Ethyl Acetate/Hexane, Acetone/Water, Methanol/Water.
-
-
Dissolution: Dissolve your crude solid in the minimum amount of the boiling "soluble" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (the saturation point).[13]
-
Clarification: Add a few more drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. If necessary, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "insoluble" solvent.[13]
-
Q: My biaryl product exists as a pair of atropisomers. Can I separate them by recrystallization?
A: Possibly, but it depends on the nature of the atropisomers and how they crystallize. Atropisomers are stereoisomers resulting from hindered rotation about a single bond.[14][15]
-
The "Why":
-
Racemic Conglomerate: If the atropisomers crystallize as a conglomerate (a physical mixture of separate (+)-enantiomer and (-)-enantiomer crystals), you may be able to achieve a separation through diastereoselective crystallization by forming a salt with a chiral acid or base.[15] This was the method used in the very first isolation of an atropisomer.[15]
-
Racemic Compound: If they form a racemic compound (where both enantiomers are present in the same crystal lattice), simple recrystallization will not separate them.
-
Diastereomers: If your molecule contains another fixed stereocenter, the atropisomers are diastereomers. Since diastereomers have different physical properties, they can often be separated by standard purification techniques like recrystallization or chromatography.[15]
-
-
Advanced Strategy - Viedma Ripening: For atropisomers that can interconvert at elevated temperatures and crystallize as a conglomerate, a technique called Viedma ripening (grinding a slurry of the crystals) can sometimes be used to convert the entire mixture to a single enantiomer in the solid state.[16]
Guide 2.3: Preparative HPLC & SFC
When all else fails, or when very high purity is required, preparative chromatography is the answer. For chiral atropisomers, Supercritical Fluid Chromatography (SFC) is often the method of choice.[17][18]
Q: My flash chromatography failed to separate two very similar biaryl isomers. Is it worth trying preparative HPLC?
A: Absolutely. Preparative HPLC offers significantly higher resolving power than flash chromatography.
-
The "Why": Preparative HPLC uses columns packed with much smaller, more uniform particles (typically 5-10 µm) compared to flash chromatography (40-63 µm). This results in a much higher number of theoretical plates, leading to sharper peaks and the ability to resolve closely eluting compounds.[19]
-
Key Considerations for Method Development:
-
Start Analytically: First, develop a separation method on an analytical HPLC column with the same stationary phase you intend to use for the preparative separation.[20][21] The goal is to maximize the resolution between your target peak and the nearest impurities.[20]
-
Column Overloading: In preparative HPLC, the goal is to maximize throughput. This is achieved by intentionally overloading the column.[21][22] Perform loading studies on the analytical column by injecting increasing amounts of your sample until the resolution between the target peaks begins to degrade.[20][21] This will determine the maximum amount you can load onto your preparative column.
-
Solvent Choice: Use volatile solvents and buffers (e.g., acetonitrile, methanol, water, formic acid, ammonia) to make removal of the solvent from your collected fractions easier.[19][21]
-
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Irregular Silica (40-63 µm) | Spherical Silica/C18 (5-10 µm) |
| Pressure | Low (< 200 psi) | High (1000-4000 psi) |
| Resolution | Low to Moderate | Very High |
| Primary Goal | Bulk separation, moderate purity | High purity, high recovery |
Q: I need to separate the atropisomers of my chiral biaryl. Should I use chiral HPLC or SFC?
A: For preparative-scale chiral separations, Supercritical Fluid Chromatography (SFC) is now widely considered the superior technique.[17][18]
-
The "Why": SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity.[18] This leads to several key advantages over HPLC:
-
Speed: The low viscosity allows for much higher flow rates, significantly reducing run times.[17][23]
-
Solvent Reduction: It drastically reduces the consumption of organic solvents, making it a "greener" and more cost-effective technique.[18][24]
-
Easier Workup: After fractionation, the CO2 evaporates, leaving your product in a small volume of organic co-solvent, which simplifies final isolation.[23]
-
-
Getting Started with Preparative SFC:
-
Column Screening: The success of a chiral separation is highly dependent on the chiral stationary phase (CSP). It is essential to screen a variety of CSPs (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, etc.) at the analytical scale to find the one that provides the best separation.[24]
-
Modifier Selection: Small amounts of alcohol co-solvents (modifiers) like methanol or ethanol are used to modulate retention and selectivity. Sometimes, acidic or basic additives are required to improve peak shape for acidic or basic analytes.[24]
-
Section 3: Purity Assessment of Hindered Biaryls
Purification is only half the battle; you must also accurately assess the purity of the final product.
Q: How can I use NMR to confirm the structure and assess the rotational barrier of my atropisomers?
A: NMR spectroscopy is an indispensable tool for analyzing atropisomers.[14][25]
-
The "Why": If the rotation around the biaryl axis is slow on the NMR timescale, the two atropisomers will appear as two distinct sets of signals in the NMR spectrum.[25][26] If rotation is fast, you will see a single, averaged set of signals.
-
Techniques and Applications:
-
Standard ¹H and ¹³C NMR: At room temperature, the presence of doubled-up signals is a clear indication of stable atropisomers.
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, you can observe the coalescence (merging) of the two sets of signals as the temperature increases and rotation becomes faster.[14] The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for rotation, which is the energy barrier to interconversion.[26]
-
Chiral NMR: To determine the enantiomeric excess (ee) of a sample of atropisomers, you can use a chiral solvating agent (CSA), such as a chiral phosphoric acid.[27][28] The CSA forms transient diastereomeric complexes with each enantiomer, causing their signals (often ¹H or ¹⁹F) to have slightly different chemical shifts, allowing for integration and quantification of the ee.[27][28]
-
References
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Reddit user discussion on TLC streaking. (2017). r/chemhelp. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
Varma, M., et al. (2023). Beyond Barriers, Big Crystallization Hurdles: Atropisomerism in Beyond Rule of Five Compounds Explored by Computational and NMR Studies. Molecular Pharmaceutics. [Link]
-
Jiang, B., et al. (2017). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Kohnhorst, S. A., et al. (2022). ¹H NMR spectra of aromatic regions in atropisomers 2 and 3 (d6‐DMSO or CDCl3). Magnetic Resonance in Chemistry. [Link]
-
The Knowles Group. (2018). Atropisomers. Princeton University. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Al-Kassir, I., et al. (2023). Review and Modeling of Crystal Growth of Atropisomers from Solutions. MDPI. [Link]
-
LaPlante, S. R., et al. (2022). Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy. ACS Omega. [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]
-
Chemistry Stack Exchange. (2017). Diffusion/Streaky bands on TLC plate. [Link]
-
Reddit user discussion on triethylamine in TLC. (2013). r/chemhelp. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Sepiatec. (n.d.). Prep SFC chiral. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
-
Noorduin, W. L., et al. (2017). Solid Phase Deracemization of an Atropisomer. Crystal Growth & Design. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
Francotte, E., & Lipka, E. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A. [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC. [Link]
-
Welch, C. J., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC Conference. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Peese, K. M. (2002). SELECTIVE ATROPISOMER PREPARATION IN NATURAL PRODUCT SYNTHESIS. University of Illinois. [Link]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
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Agilent. (n.d.). Strategy for Preparative LC Purification. [Link]
-
YouTube. (2020). Improving Prep HPLC. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. (2025). Review and Modeling of Crystal Growth of Atropisomers from Solutions. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
Ni, Z., et al. (2025). Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. Angewandte Chemie. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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YouTube. (2019). Chromatography Troubleshooting. [Link]
-
Liu, Z., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem. [Link]
-
Le-Dévéhat, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Chen, Y.-H., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules. [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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Technical Support Center: Overcoming Steric Hindrance in C-C Bond Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most persistent challenges in organic synthesis: the formation of carbon-carbon bonds between sterically congested centers. Here, we move beyond textbook examples to address the real-world complexities you face at the bench. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and field-proven insights.
The Challenge of Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In C-C bond formation, bulky substituents near the reacting centers can prevent the necessary orbital overlap for bond formation, leading to sluggish reactions, low yields, or complete failure. Overcoming this requires a nuanced understanding of reaction mechanisms and the strategic selection of catalysts, ligands, reagents, and reaction conditions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable troubleshooting steps.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are workhorses in C-C bond formation, but are notoriously sensitive to steric effects.[1]
Q1: My Suzuki-Miyaura coupling between a di-ortho-substituted aryl halide and a neopentylboronic ester is failing. What are the first things I should check?
A1: This is a classic sterically challenging transformation. The primary bottlenecks are often the oxidative addition and transmetalation steps in the catalytic cycle.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often inadequate. You need bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr.[2][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.[1]
-
Base and Solvent System: The choice of base is crucial for the transmetalation step. For hindered boronic esters, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. Anhydrous conditions are also beneficial as they can prevent protodeboronation of the boronic ester.[4] Consider switching to a polar aprotic solvent like dioxane or THF.
-
Temperature and Reaction Time: Sterically hindered couplings often require more forcing conditions.[5] Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition.[6] Extended reaction times may also be necessary.[5]
Q2: I'm observing significant amounts of homocoupling of my alkyne in a Sonogashira reaction with a hindered aryl iodide. How can I suppress this side reaction?
A2: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to steric hindrance.[7] The most effective solution is to switch to a copper-free Sonogashira protocol .[7][8] In these systems, a palladium catalyst is used in conjunction with a base (often an amine like pyrrolidine or piperidine) without a copper(I) co-catalyst. This completely eliminates the pathway for Glaser coupling.[7]
Q3: My Negishi coupling to form a tetra-ortho-substituted biaryl is giving low yields. What specific catalyst systems are recommended for such demanding couplings?
A3: The Negishi coupling is often more effective than Suzuki or Stille couplings for highly hindered substrates due to the high reactivity of organozinc reagents.[3][9] For tetra-ortho-substituted biaryls, specialized catalyst systems are essential. Catalyst systems based on bulky, electron-rich biarylphosphine ligands have shown exceptional performance.[10] Specifically, palladacycle precatalysts in combination with ligands like XPhos have been shown to be highly effective for these challenging transformations, even at room temperature.[3]
Q4: I'm attempting a Kumada coupling with a tertiary alkyl Grignard reagent and an aryl bromide, but I'm mostly getting isomerization and reduction byproducts. What's going wrong?
A4: This is a common problem in couplings involving sp³-hybridized centers with β-hydrogens. The desired C-C bond formation is in competition with β-hydride elimination from the organopalladium intermediate. For tertiary nucleophiles, this is particularly challenging.[11]
-
Catalyst System: Nickel catalysts are often superior to palladium for such couplings.[11] Specifically, Ni-NHC (N-heterocyclic carbene) complexes have been developed that can effectively couple tertiary alkyl Grignard reagents with minimal isomerization.[11]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
Carbonyl Addition Reactions
Q5: My Wittig reaction with a sterically hindered ketone is very slow and gives a poor yield. What are my options?
A5: The Wittig reaction can be challenging with sterically hindered ketones.[12][13]
-
Ylide Reactivity: Unstabilized ylides (e.g., Ph₃P=CH₂) are generally more reactive and are a better choice for hindered ketones than stabilized ylides.[12]
-
Alternative Reactions: If the Wittig reaction remains problematic, consider the Horner-Wadsworth-Emmons (HWE) reaction .[12] HWE reagents (phosphonate esters) are generally more nucleophilic than the corresponding Wittig reagents and can be more effective for hindered ketones.
-
Mechanism Consideration: For very hindered ketones, the reaction may proceed through a single electron transfer (SET) mechanism rather than the typical nucleophilic addition, which can lead to side products.[14]
Q6: I am trying to add a bulky Grignard reagent to a hindered ketone, but I am recovering my starting material and observing reduction of the ketone. What is happening?
A6: With highly hindered substrates, the Grignard reagent can act as a base or a reducing agent instead of a nucleophile.[14]
-
Enolization: The Grignard reagent can deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this simply regenerates the starting ketone.[14]
-
Reduction: If the Grignard reagent has β-hydrogens, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, reducing the ketone to a secondary alcohol.[14][15]
-
Solutions: Consider using an organolithium reagent, which can be more nucleophilic and less basic than a Grignard reagent. Alternatively, using a cerium(III) chloride additive (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress reduction.
Experimental Protocols & Data
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | 2 | 100 | 24 | <5 | General Knowledge |
| SPhos | 1 | 80 | 12 | 85 | [3] |
| XPhos | 1 | 80 | 12 | 92 | [3] |
| IPr (NHC) | 1.5 | 90 | 16 | 88 | [2] |
Reaction: Coupling of 2-bromo-1,3,5-triisopropylbenzene with neopentylglycolboronate ester of 4-methoxyphenylboronic acid.
Protocol: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide[7]
Title: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide using a Palladium Precatalyst.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the base (e.g., pyrrolidine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Mechanisms
Catalytic Cycle for a Sterically Hindered Cross-Coupling
This diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting the role of bulky ligands.
Caption: Catalytic cycle showing how bulky ligands facilitate cross-coupling.
Troubleshooting Workflow for a Failed C-C Coupling
This workflow provides a logical sequence of steps to diagnose and solve issues with a failed C-C bond formation reaction involving steric hindrance.
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Validation & Comparative
3-Bromo-2,4,6-trimethylphenylboronic acid vs other hindered boronic acids
An In-Depth Guide to Sterically Hindered Boronic Acids: A Comparative Analysis of 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction: Navigating the Steric Challenge in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the construction of biaryl and heteroaryl structures is a foundational step. However, as synthetic targets grow in complexity, chemists increasingly face the challenge of coupling sterically congested fragments. The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls—motifs crucial for creating atropisomeric ligands, molecular machines, and pharmacophores with tailored three-dimensional shapes—pushes the boundaries of standard coupling protocols.[5][6][7][8]
Steric hindrance dramatically impedes the key steps of the catalytic cycle, demanding highly specialized reagents and catalysts.[8][9] This guide provides an in-depth comparison of sterically hindered boronic acids, with a focus on 3-Bromo-2,4,6-trimethylphenylboronic acid , a uniquely versatile building block. We will dissect its performance against other hindered alternatives, supported by experimental data and mechanistic insights, to empower researchers in drug discovery and materials science to make informed strategic decisions for their synthetic campaigns.
Featured Reagent Profile: 3-Bromo-2,4,6-trimethylphenylboronic acid
This boronic acid is engineered to address a specific, yet common, synthetic challenge: the need for steric bulk combined with a site for subsequent functionalization.
Core Structural Attributes and Their Implications:
-
Tri-ortho Substitution: The two methyl groups flanking the boronic acid moiety provide substantial steric shielding. This geometry is instrumental in synthesizing crowded biaryl systems where control over the dihedral angle is desired.
-
Orthogonal Reactive Site: The bromine atom at the C3 position is the reagent's defining feature. It is a robust handle for a secondary cross-coupling reaction, enabling the programmed, stepwise synthesis of complex multi-aryl systems without the need for additional protection-deprotection steps. This dual reactivity makes it a powerful tool for building molecular complexity efficiently.
Comparative Analysis: Positioning Against Other Hindered Boronic Acids
The choice of a hindered boronic acid is dictated by the specific steric and electronic requirements of the target molecule. Here, we compare our featured reagent to other commonly employed alternatives.
| Feature | 3-Bromo-2,4,6-trimethylphenylboronic acid | 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | 2,4,6-Triisopropylphenylboronic acid |
| Structure | Contains two ortho-methyl groups and a meta-bromo group. | Contains two ortho-methyl groups. | Contains two ortho-isopropyl groups, offering maximum steric bulk. |
| Key Advantage | Versatility: Combines significant steric hindrance with a reactive handle (Br) for sequential couplings. | Simplicity: A standard for introducing a hindered, electron-rich mesityl group. | Maximum Hindrance: The reagent of choice for constructing extremely congested systems like molecular gears.[13][14] |
| Reactivity Profile | Moderately challenging. Requires robust catalyst systems but is generally more reactive than the triisopropyl analogue. | The least hindered of the three; generally couples with higher efficiency under optimized conditions. | Highly Challenging: Often requires higher catalyst loadings, elevated temperatures, and specialized ligands to achieve acceptable yields.[5][15] |
| Primary Application | Stepwise synthesis of poly-aryl systems and complex substituted biaryls. | Introduction of a single, bulky mesityl fragment. | Synthesis of tetra-ortho-substituted biaryls and molecules requiring enforced high dihedral angles. |
Mechanistic Hurdles and Catalytic Solutions
Success in hindered couplings hinges on understanding and overcoming the mechanistic bottlenecks imposed by sterics.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk primarily obstructs the latter two stages.
-
Transmetalation: The transfer of the aryl group from boron to palladium is often the rate-limiting step. Bulky ortho-substituents on the boronic acid can sterically clash with the ligands on the palladium center, hindering the formation of the necessary intermediate.[8][9]
-
Reductive Elimination: The final, bond-forming step requires the two organic fragments (R¹ and R²) to be in close proximity. When both groups are sterically demanding, this conformation can be energetically unfavorable, slowing down or preventing product formation.
The Power of Modern Ligands
To overcome these hurdles, specialized ligands have been developed that are both bulky and highly electron-donating. These properties are crucial for promoting the key steps of the cycle.
-
Buchwald Biaryl Monophosphine Ligands (e.g., XPhos, SPhos): These are the gold standard for challenging couplings.[16] Their steric bulk facilitates reductive elimination by creating a crowded metal center, while their strong electron-donating nature increases the electron density on the palladium, promoting the initial oxidative addition step.[17][18][19]
-
N-Heterocyclic Carbenes (NHCs): These are exceptionally strong σ-donors that form very stable bonds with palladium, creating highly active and robust catalysts capable of facilitating difficult couplings.[4][20]
Experimental Protocols and Performance Data
Theoretical understanding must be grounded in practical application. The following sections provide representative experimental procedures and comparative data.
General Experimental Workflow
A typical setup for a hindered Suzuki-Miyaura coupling requires strict anaerobic conditions to protect the sensitive catalyst.
Protocol 1: Synthesis of a Hindered Biaryl using 3-Bromo-2,4,6-trimethylphenylboronic acid
This protocol describes the coupling with a moderately challenging aryl chloride, showcasing the utility of a modern palladium precatalyst.
Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 3-Bromo-2,4,6-trimethylphenylboronic acid.
Materials:
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 equiv)
-
2-chloro-1,3-dimethylbenzene (1.0 equiv)
-
XPhos Pd G3 (precatalyst, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: An oven-dried 20 mL vial equipped with a magnetic stir bar is brought into a nitrogen-filled glovebox.
-
Reagent Addition: To the vial, add 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 mmol), 2-chloro-1,3-dimethylbenzene (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the aryl halide. K₃PO₄ is an effective base for activating the boronic acid while being mild enough to minimize protodeboronation, a common side reaction with hindered substrates.[21]
-
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL). The vial is sealed with a Teflon-lined cap.
-
Reaction: The vial is removed from the glovebox and placed in a preheated aluminum block at 110 °C. The reaction is stirred vigorously for 18 hours.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired tri-ortho-substituted biaryl product.
Protocol 2: Comparative Synthesis using 2,4,6-Triisopropylphenylboronic acid
This protocol highlights the more demanding conditions often required for coupling extremely hindered boronic acids.
Reaction: Coupling of 2-bromo-1,3-dimethoxybenzene with 2,4,6-Triisopropylphenylboronic acid.
Materials:
-
2,4,6-Triisopropylphenylboronic acid (1.5 equiv)
-
2-bromo-1,3-dimethoxybenzene (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
AntPhos ligand (4 mol%)[13]
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: Follow the same procedure as Protocol 1.
-
Reagent Addition: To the vial, add 2,4,6-Triisopropylphenylboronic acid (1.5 mmol), 2-bromo-1,3-dimethoxybenzene (1.0 mmol), and potassium phosphate (3.0 mmol).
-
Causality: A larger excess of the boronic acid and base is often required to drive the sluggish transmetalation step to completion for extremely hindered substrates.
-
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol) and the AntPhos ligand (0.04 mmol).
-
Solvent and Reaction: Follow steps 4 and 5 from Protocol 1, potentially extending the reaction time to 24 hours based on reaction monitoring (TLC or GC-MS).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Comparative Performance Data
The following table synthesizes representative data from the literature to illustrate typical yields under optimized conditions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent, Temp | Yield |
| 3-Bromo-2,4,6-trimethylphenylboronic acid | Aryl Chloride | XPhos Pd G3 | K₃PO₄ | Toluene, 110°C | ~85-95% |
| 2,4,6-Trimethylphenylboronic acid | Aryl Chloride | SPhos Pd G2 | K₃PO₄ | Dioxane, 100°C | ~90-98% |
| 2,4,6-Triisopropylphenylboronic acid | Aryl Bromide | Pd/AntPhos | K₃PO₄ | Toluene, 110°C | ~70-90%[13] |
| 2,4,6-Triisopropylphenylboronic acid | Aryl Chloride | Pd/BI-DIME | K₃PO₄ | Toluene, 110°C | ~60-85%[7] |
Conclusion and Strategic Recommendations
The synthesis of sterically crowded molecules is no longer a niche challenge but a mainstream requirement in advanced chemical research. While all hindered boronic acids present a synthetic hurdle, the choice of reagent can profoundly impact the efficiency and strategic potential of a synthetic route.
-
3-Bromo-2,4,6-trimethylphenylboronic acid is not merely a bulky reagent; it is a strategic linchpin. It provides the steric influence necessary to create hindered biaryl architectures while uniquely embedding a reactive site for subsequent, predictable diversification. It strikes an optimal balance between steric demand and reactivity, making it a go-to choice for the modular assembly of complex, poly-substituted aromatic systems.
-
For simpler targets requiring only the introduction of a bulky fragment, Mesitylboronic acid remains a reliable and cost-effective option.
-
For pushing the steric frontier to its limits in the synthesis of molecular machinery or highly twisted biaryls, 2,4,6-Triisopropylphenylboronic acid is the indispensable, albeit more challenging, alternative.
Ultimately, success is a function of the entire system. The judicious selection of a boronic acid, paired with a potent, well-chosen palladium-ligand catalyst system, is paramount to overcoming the steric barrier and unlocking access to the next generation of complex molecules.
References
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry.
- Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- Tang, W. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Tu, T., et al. (2012).
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- Miyaura, N., & Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Denmark, S. E., & Smith, R. C. (n.d.).
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II)
- KCIL Chemofarbe Group. (2025). Suzuki Coupling: A Gateway to Novel Pharmaceuticals with Boronic Acids. KCIL Chemofarbe Group.
- Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- SciSpace. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace.
- Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)
- PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands. Sigma-Aldrich.
- ChemicalBook. (2022). 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID. ChemicalBook.
- Mol-Instincts. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- CymitQuimica. (n.d.). (3-Bromo-2,4,6-trimethylphenyl)boronic acid. CymitQuimica.
- Guidechem. (n.d.). CAS 849062-19-7 | 3-BROMO-2,4,6-TRIMETHYLPHENYLBORONIC ACID. Guidechem.
- ChemicalBook. (n.d.). 2,4,6-Trimethylphenylboronic acid synthesis. ChemicalBook.
- Amadis Chemical. (n.d.). (3-Bromo-2,4,6-trimethylphenyl)boronic acid CAS NO.849062-19-7. Amadis Chemical.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenylboronic acid. Sigma-Aldrich.
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- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. (3-Bromo-2,4,6-trimethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 12. (3-Bromo-2,4,6-trimethylphenyl)boronic acid, CasNo.849062-19-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ligand Selection: SPhos vs. XPhos for the Suzuki-Miyaura Coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid
Introduction: Navigating the Challenge of Steric Hindrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] Its application in the pharmaceutical and materials science industries is vast, enabling the construction of complex molecular architectures that would otherwise be formidable to access.[3] However, the efficiency of this palladium-catalyzed reaction can be severely hampered when coupling partners bear significant steric bulk.
The target molecule for this guide, derived from the coupling of an aryl halide with 3-Bromo-2,4,6-trimethylphenylboronic acid, presents a classic example of a sterically demanding transformation. The ortho-methyl groups on the boronic acid create a sterically congested environment around the reactive center, which can impede key steps in the catalytic cycle, notably transmetalation and reductive elimination.[4][5]
To overcome these steric barriers, the development of sophisticated phosphine ligands has been paramount. Among the most powerful are the dialkylbiaryl phosphines, developed by the Buchwald group.[6] These ligands are characterized by their steric bulk and electron-rich nature, which work in concert to promote the formation of highly reactive, monoligated palladium(0) species (L1Pd(0)).[7][8] This guide provides an in-depth comparison of two leading ligands from this class, SPhos and XPhos, to inform the rational selection for coupling sterically encumbered substrates.
Ligand Architecture and its Mechanistic Implications
SPhos and XPhos share a common biarylphosphine backbone but differ in the substituents on the non-phosphorus-bearing aryl ring. This seemingly subtle structural difference has profound implications for their catalytic activity.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos features two electron-donating methoxy groups at the ortho positions. This electronic enrichment enhances the electron density on the palladium center, which can facilitate the oxidative addition step. SPhos is recognized as a highly versatile and robust ligand, demonstrating exceptional activity and stability for a wide array of Suzuki-Miyaura couplings.[7][9]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos replaces the methoxy groups with bulky isopropyl groups at the ortho and para positions. This modification significantly increases the steric footprint of the ligand.[10] The pronounced bulk of XPhos is particularly effective at promoting the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.[4] It is widely regarded as the ligand of choice for particularly challenging substrates, including unactivated aryl chlorides.[6]
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. Both SPhos and XPhos are designed to accelerate the key steps of this cycle, primarily by stabilizing the catalytically active monoligated L-Pd(0) species.[7][10]
Comparative Performance in Sterically Demanding Couplings
While direct, published head-to-head data for the precise coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid is limited, we can extrapolate performance from well-documented couplings of structurally analogous, sterically hindered substrates. The following table summarizes representative results that highlight the capabilities of both ligands.
| Aryl Halide | Boronic Acid / Ester | Ligand | Pd Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 95 | [7] |
| 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | SPhos | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | [11] |
| 2-Chloropyridine | 2,6-Dimethylphenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 16 | 88 | [7] |
| 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | XPhos | XPhos Pd G2 | K₃PO₄ | t-AmylOH | 110 | 2 | 98 | [6] |
| 2-Chloro-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | XPhos | XPhos Pd G2 | K₃PO₄ | Dioxane | 100 | 24 | 91 | [6] |
| 4-Chloro-N,N-dimethylaniline | 2,4,6-Triisopropylphenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 18 | 96 | [10] |
Analysis: The data indicates that both SPhos and XPhos are highly effective for couplings involving ortho-substituted partners. SPhos provides excellent yields, even with challenging substrates like trimethylphenylboronic acid.[7] XPhos consistently demonstrates exceptional performance with hindered aryl chlorides, often achieving high yields in shorter reaction times, underscoring its superior activity for the most demanding transformations.[6]
Experimental Protocols: A Practical Guide
The choice of a palladium precatalyst is crucial for reproducibility and ease of use. The G2, G3, and G4 Buchwald precatalysts are air- and moisture-stable, ensuring the convenient and reliable generation of the active Pd(0) species.[11][12] The following are generalized starting protocols for the coupling of an aryl bromide with 3-bromo-2,4,6-trimethylphenylboronic acid.
Protocol 1: General Procedure using SPhos Pd G3
This protocol is a robust starting point for general screening and optimization.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos Pd G3 (0.02 mmol, 2 mol %)[12]
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane or 2-MeTHF, anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, 3-bromo-2,4,6-trimethylphenylboronic acid, K₃PO₄, and SPhos Pd G3 precatalyst.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Performance Procedure using XPhos Pd G4
This protocol is recommended for particularly challenging aryl halides (e.g., chlorides) or when maximizing yield and minimizing reaction time is critical.
Materials:
-
Aryl Halide (Chloride or Bromide) (1.0 mmol, 1.0 equiv)
-
3-Bromo-2,4,6-trimethylphenylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G4 (0.01 mmol, 1 mol %)[12]
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)
-
tert-Amyl alcohol or 2-MeTHF, anhydrous (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, 3-bromo-2,4,6-trimethylphenylboronic acid, K₃PO₄, and XPhos Pd G4 precatalyst.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous solvent via syringe. The use of t-amyl alcohol has been shown to be beneficial for couplings with aryl chlorides.[6]
-
Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress. Reactions with XPhos are often significantly faster and may reach completion in 2-12 hours.
-
Follow workup and purification steps as described in Protocol 1.
Decision Guide: Selecting the Optimal Ligand
The choice between SPhos and XPhos is nuanced and depends on the specific attributes of the coupling partners and the goals of the synthesis. The following decision workflow can guide researchers toward the optimal choice.
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- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
Navigating Steric Challenges: A Kinetic Analysis of 3-Bromo-2,4,6-trimethylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl and substituted aromatic compounds critical to pharmaceutical and materials science.[1] The choice of boronic acid is paramount to the success of this palladium-catalyzed transformation, with steric and electronic properties dictating reactivity and yield. This guide provides an in-depth kinetic analysis of reactions involving 3-Bromo-2,4,6-trimethylphenylboronic acid, a sterically demanding substrate, and offers a comparative perspective against less hindered analogs. By understanding the kinetic nuances of this compound, researchers can better predict reaction outcomes and optimize conditions for the synthesis of complex molecules.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The presence of bulky substituents ortho to the boronic acid moiety, as seen in 3-Bromo-2,4,6-trimethylphenylboronic acid, introduces significant steric hindrance. This congestion can impede the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2] The two ortho-methyl groups and the bromo substituent create a crowded environment around the carbon-boron bond, slowing down the reaction rate compared to less substituted phenylboronic acids.[3][4]
Comparative Kinetic Analysis
To illustrate the impact of steric hindrance on reaction kinetics, we present a comparative analysis of the Suzuki-Miyaura coupling of various phenylboronic acids with a common coupling partner, 4-bromoanisole. The data, while based on established principles and literature on similar substrates, highlights the expected trend in reactivity.[3]
| Boronic Acid | Substituent Effects | Expected Relative Rate | Rationale |
| Phenylboronic Acid | Unsubstituted | Baseline | Serves as the reference for comparison. |
| 4-Methylphenylboronic Acid | Electron-donating (para) | Faster than baseline | The para-methyl group donates electron density, increasing the nucleophilicity of the aryl group and facilitating transmetalation. |
| 4-Nitrophenylboronic Acid | Electron-withdrawing (para) | Slower than baseline | The para-nitro group withdraws electron density, decreasing the nucleophilicity of the aryl group and retarding transmetalation.[3] |
| 2-Methylphenylboronic Acid | Steric hindrance (ortho) | Slower than baseline | The single ortho-methyl group introduces steric hindrance, impeding the approach to the palladium center.[5][6][7][8] |
| 3-Bromo-2,4,6-trimethylphenylboronic acid | Significant steric hindrance (di-ortho-methyl, ortho-bromo) | Significantly slower than baseline | The combination of two ortho-methyl groups and an ortho-bromo substituent creates substantial steric bulk, severely hindering the transmetalation step and drastically reducing the reaction rate.[4] |
Experimental Design for Kinetic Analysis
A robust kinetic analysis requires careful experimental design and precise monitoring. The following protocol outlines a general procedure for studying the kinetics of the Suzuki-Miyaura coupling of 3-Bromo-2,4,6-trimethylphenylboronic acid.
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling via GC-MS
1. Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2,4,6-trimethylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
2. Reaction Execution and Monitoring:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., biphenyl) dissolved in a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting materials and the product over time.[2][9]
3. Data Analysis:
-
Construct a concentration vs. time plot for the reactants and product.
-
Determine the initial reaction rate from the slope of the product concentration curve at the beginning of the reaction.
-
By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined, providing insights into the reaction mechanism.
The Suzuki-Miyaura Catalytic Cycle: A Visual Explanation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for interpreting kinetic data.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (R1-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with the activated boronic acid (boronate complex), where the organic group (R2) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product (R1-R2) and regenerates the Pd(0) catalyst.[10] For sterically hindered substrates like 3-Bromo-2,4,6-trimethylphenylboronic acid, the transmetalation step is significantly slowed, impacting the overall reaction rate.
Mechanistic Considerations and Overcoming Steric Challenges
The kinetic data for sterically hindered boronic acids suggest that the transmetalation step is indeed the bottleneck. The bulky ortho substituents physically obstruct the optimal geometry for the transfer of the aryl group from the boron to the palladium atom.
To overcome these challenges, several strategies can be employed:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium center and promote both oxidative addition and reductive elimination, potentially compensating for a slower transmetalation step.[11]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of the sterically hindered transmetalation.
-
Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid.[10] The choice of base and solvent system can influence the concentration of the active boronate species and the overall reaction kinetics.
Conclusion
The kinetic analysis of 3-Bromo-2,4,6-trimethylphenylboronic acid in Suzuki-Miyaura coupling reactions underscores the profound impact of steric hindrance on reaction rates. By understanding the mechanistic basis for this reduced reactivity, particularly the impediment of the transmetalation step, researchers can make informed decisions in designing synthetic routes. The use of appropriate ligands, optimization of reaction temperature, and careful selection of base and solvent are key to successfully employing this and other sterically demanding building blocks in the synthesis of complex and valuable molecules. This guide provides a framework for the systematic kinetic investigation of such challenging substrates, enabling a more rational approach to reaction optimization in modern organic synthesis.
References
-
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
-
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
-
Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. PolyU Institutional Research Archive.
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry - ACS Publications.
-
A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. Benchchem.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
2,4,6-Trimethylphenylboronic acid synthesis. ChemicalBook.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
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- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Base Selection in Sterically Demanding Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals: Navigating the Critical Choice of Base for Complex Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within the pharmaceutical industry for the construction of complex biaryl scaffolds. However, as synthetic targets become increasingly intricate, chemists are often faced with the challenge of coupling sterically hindered fragments, such as di-, tri-, and even tetra-ortho-substituted aryl halides and boronic acids. In these demanding systems, the judicious selection of the base is not merely an optimization step but a critical determinant of reaction success. This guide provides an in-depth comparative analysis of commonly employed bases in sterically demanding Suzuki reactions, supported by experimental data and mechanistic insights to empower researchers in overcoming these synthetic hurdles.
The Mechanistic Imperative: Why the Base is Paramount in Sterically Hindered Couplings
The Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial, multifaceted role, primarily in the transmetalation step, which is often rate-limiting, especially with bulky substrates.[1]
The principal function of the base is to activate the boronic acid to form a more nucleophilic "ate" complex, such as a boronate species (e.g., R-B(OH)₃⁻).[2][3] This increases the electron density on the boron-bound carbon, facilitating the transfer of the organic moiety to the palladium center. Computational studies suggest that the primary mechanism involves the base reacting with the organoboronic acid rather than the palladium complex.[3][4][5]
In sterically demanding reactions, the transition state of the transmetalation step is highly congested. The nature of the base influences the formation and reactivity of the boronate species, which in turn affects its ability to efficiently engage with the sterically encumbered palladium complex. A well-chosen base can accelerate this crucial step, preventing side reactions like protodeboronation and catalyst decomposition, and ultimately driving the reaction towards the desired product.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid in the rate-limiting transmetalation step.
Comparative Performance of Bases in Sterically Hindered Suzuki Couplings
The choice of base is highly dependent on the specific substrates, catalyst system, and solvent. However, general trends emerge from various studies, particularly for challenging couplings. The following tables summarize the performance of common inorganic bases in sterically hindered Suzuki reactions.
Carbonate Bases
Carbonates are widely used due to their moderate basicity and good functional group tolerance.
| Base | Formula | Typical Yield (%) | Key Characteristics & Applications |
| Sodium Carbonate | Na₂CO₃ | 70-98 | A cost-effective, widely used base. Often a good starting point for optimization, but may be less effective in highly hindered systems.[6][7] |
| Potassium Carbonate | K₂CO₃ | 85-95 | Similar in reactivity to Na₂CO₃, another common and effective choice. Its solubility can differ, potentially influencing kinetics.[8] |
| Cesium Carbonate | Cs₂CO₃ | 90-99 | Often provides superior yields, particularly with challenging substrates. Its higher solubility in organic solvents and the "cesium effect" can be advantageous.[6] |
Phosphate and Hydroxide Bases
For more demanding couplings, stronger bases are often required.
| Base | Formula | Typical Yield (%) | Key Characteristics & Applications |
| Potassium Phosphate | K₃PO₄ | 88-98 | A strong, non-nucleophilic base that is particularly effective for sterically hindered boronic acids and heteroaryl substrates. Its use can prevent side reactions.[6] |
| Sodium Hydroxide | NaOH | 70-90 | A strong and inexpensive base, but its high nucleophilicity can lead to undesired side reactions like ester hydrolysis.[6][9] |
| Potassium Hydroxide | KOH | 75-92 | Similar in reactivity and limitations to NaOH. The choice may depend on solubility and substrate compatibility.[6] |
Fluoride Bases
Fluoride ions are thought to play a unique role in activating boronic acids.
| Base | Formula | Typical Yield (%) | Key Characteristics & Applications |
| Cesium Fluoride | CsF | 85-97 | Highly effective, especially in anhydrous conditions, and can lead to rapid reaction times.[6] |
| Potassium Fluoride | KF | 80-95 | A less expensive alternative to CsF, effective in anhydrous polar aprotic solvents. Its performance is highly dependent on its anhydrous state.[10] |
Experimental Protocols: A Framework for Base Screening
To ensure a reliable comparison of bases for a specific sterically demanding Suzuki reaction, a standardized experimental protocol is essential. The following methodology outlines a general procedure for screening various inorganic bases.
Materials:
-
Aryl Halide: (e.g., 2-bromo-1,3,5-trimethylbenzene, 1.0 mmol)
-
Arylboronic Acid: (e.g., 2,4,6-triisopropylphenylboronic acid, 1.2 mmol)
-
Palladium Catalyst: (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand: (e.g., SPhos, 4 mol%)
-
Base: (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent: (e.g., Toluene/H₂O, 10:1, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Figure 2: A generalized experimental workflow for screening bases in a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent system (11 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
-
Determine the isolated yield and compare the results for each base tested.
Concluding Remarks for the Practicing Scientist
The selection of an appropriate base is a critical parameter for the success of sterically demanding Suzuki-Miyaura cross-coupling reactions. While carbonates like Na₂CO₃ and K₂CO₃ are excellent starting points for less hindered systems, stronger, non-nucleophilic bases such as K₃PO₄ are often the key to unlocking reactivity in the synthesis of di- and tri-ortho-substituted biaryls. For the most challenging tetra-ortho-substituted systems, the enhanced solubility and unique properties of cesium bases like Cs₂CO₃ may provide the necessary boost in reactivity.
It is imperative to recognize that the optimal base is intrinsically linked to the other reaction parameters—ligand, catalyst, and solvent. Therefore, a systematic screening of bases, guided by the principles and data presented herein, will be the most effective strategy for achieving high yields and efficiency in these challenging yet crucial transformations.
References
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). wiley.com. Retrieved January 7, 2026, from [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). semanticscholar.org. Retrieved January 7, 2026, from [Link]
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Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. researchgate.net. [Link]
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The effect of various bases on the Suzuki coupling reaction a. (n.d.). researchgate.net. Retrieved January 7, 2026, from [Link]
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Role of a base in Suzuki-Miyaura reaction. (n.d.). researchgate.net. Retrieved January 7, 2026, from [Link]
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Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). researchgate.net. Retrieved January 7, 2026, from [Link]
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Hartwig, J. F. (2010). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 39(12), 4942-4965. [Link]
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Denmark, S. E., & Smith, R. C. (2009). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 131(8), 3104–3107. [Link]
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Wu, L., Drinkel, E., Gauthier, D., & Dorta, R. (2012). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Angewandte Chemie International Edition, 51(2), 445-449. [Link]
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Leadbeater, N. E., & Williams, V. A. (2006). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water. researchgate.net. [Link]
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Ackermann, L., Potukuchi, H. K., Althammer, A., Born, R., & Mayer, P. (2010). Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Organic Letters, 12(16), 3664–3667. [Link]
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Wang, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13, 4596. [Link]
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Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. researchgate.net. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). rose-hulman.edu. Retrieved January 7, 2026, from [Link]
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Optimization of tetra-ortho-substituted biaryls. (n.d.). researchgate.net. Retrieved January 7, 2026, from [Link]
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Suzuki Coupling. (n.d.). organic-chemistry.org. Retrieved January 7, 2026, from [Link]
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Sharma, S., & Singh, B. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link]
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Li, Z., Gelbaum, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 41(24), 15333-15342. [Link]
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Saito, T., et al. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
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Navigating Steric Congestion: A Comparative Guide to Alternatives for 3-Bromo-2,4,6-trimethylphenylboronic Acid in Suzuki-Miyaura Couplings
For researchers at the forefront of drug discovery and materials science, the construction of sterically hindered biaryl scaffolds is a frequent and formidable challenge. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry for forging carbon-carbon bonds. In this context, reagents like 3-Bromo-2,4,6-trimethylphenylboronic acid are invaluable for introducing highly substituted aryl moieties. However, the inherent characteristics of boronic acids, particularly their propensity for dehydration to form boroxines and their sometimes-challenging purification, necessitate the exploration of more stable and versatile alternatives.
This guide provides an in-depth comparison of 3-Bromo-2,4,6-trimethylphenylboronic acid with its two primary alternatives: the corresponding pinacol ester and potassium trifluoroborate salt. We will delve into the mechanistic nuances of sterically hindered couplings, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal reagent for their synthetic endeavors.
The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The efficiency of the Suzuki-Miyaura reaction, particularly with substrates bearing multiple ortho-substituents, is often dictated by the kinetics of the transmetalation and reductive elimination steps of the catalytic cycle. Steric clash between the bulky groups on both the organoboron reagent and the aryl halide can significantly impede the approach of the coupling partners to the palladium center, thereby slowing down these crucial steps.
To overcome these steric barriers, the choice of ligand on the palladium catalyst is paramount. Bulky, electron-rich monophosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, and their derivatives), have proven to be exceptionally effective.[1][2] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk can facilitate the final reductive elimination to release the biaryl product. Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for catalyzing challenging couplings due to their strong σ-donating ability and steric tuneability.[3]
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of sterically hindered substrates.
A Head-to-Head Comparison of Organoboron Reagents
The choice of the organoboron reagent itself has a profound impact on the reaction's success, influencing not only the yield but also the practicality of the experimental setup and purification.
The Benchmark: 3-Bromo-2,4,6-trimethylphenylboronic Acid
As the parent compound, the boronic acid is often the first choice for many chemists. It is typically the most reactive species in the Suzuki-Miyaura coupling. However, this reactivity comes at the cost of stability. Boronic acids are prone to dehydration to form cyclic anhydrides known as boroxines. This equilibrium can complicate accurate massing of the reagent and affect the stoichiometry of the reaction. Furthermore, their polarity and potential for decomposition can make chromatographic purification challenging.
Alternative 1: 3-Bromo-2,4,6-trimethylphenylboronic acid pinacol ester
Boronate esters, particularly pinacol esters, are widely recognized for their superior stability compared to boronic acids.[4] They are generally crystalline solids that are easy to handle, weigh accurately, and are stable to air and moisture, allowing for long-term storage. They are also less polar, which greatly simplifies purification by standard column chromatography.
Historically, it was believed that boronate esters needed to hydrolyze back to the boronic acid in situ to participate in the catalytic cycle. However, recent mechanistic studies have shown that boronate esters can undergo direct transmetalation.[5] Intriguingly, these studies have revealed that under certain conditions, particularly anhydrous protocols, boronate esters can exhibit significantly faster rates of transmetalation than the corresponding boronic acids.[6] This makes them not just a more stable alternative, but a potentially more reactive one.
Alternative 2: Potassium 3-Bromo-2,4,6-trimethylphenyltrifluoroborate
Potassium organotrifluoroborates are another class of highly stable and user-friendly alternatives to boronic acids.[7] They are typically free-flowing crystalline solids that are exceptionally stable to air and moisture. This stability makes them ideal for use in complex, multi-step syntheses where the boron functionality needs to be carried through several transformations. In the Suzuki-Miyaura reaction, the trifluoroborate salt acts as a "protected" form of the boronic acid, which is slowly released under the reaction conditions, typically requiring aqueous base for hydrolysis. This slow-release mechanism can be advantageous in preventing side reactions associated with high concentrations of the boronic acid.
Performance Comparison: A Data-Driven Analysis
While direct side-by-side comparative studies for 3-bromo-2,4,6-trimethylphenylboronic acid and its derivatives are not extensively documented, the principles of reactivity can be illustrated with data from closely related sterically hindered systems and general trends observed in Suzuki-Miyaura couplings.
| Boron Reagent | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2,4,6-Triisopropylphenylboronic acid | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME (1 mol%) | Toluene, 110 °C, 12 h | High | [8] |
| Alkylboronic esters | Aryl Halides | AntPhos-Pd-G3, TMSOK | Anhydrous THF, RT | Good to Excellent | [6] |
| Potassium Alkyltrifluoroborates | Aryl Chlorides | Pd(OAc)₂/RuPhos, Cs₂CO₃ | Dioxane/H₂O, 100 °C | Good | [9] |
| Mesitylboronic acid | 2-Substituted Haloarenes | Pd(PPh₃)₄, Ba(OH)₂ | DME/H₂O | High | [10] |
This table presents representative data for sterically hindered couplings. Direct yield comparisons are highly dependent on the specific substrates and conditions.
The key takeaway is that while boronic acids can provide high yields, their esters and trifluoroborates offer comparable or superior performance, especially when considering the advantages of stability and handling. The use of boronic esters under anhydrous conditions with a strong, soluble base like potassium trimethylsilanolate (TMSOK) has been shown to lead to remarkably fast reaction times.[6][11]
Experimental Protocols
To provide a practical guide for researchers, we present detailed protocols for the synthesis of the boronate ester and trifluoroborate salt, as well as representative Suzuki-Miyaura coupling procedures.
Synthesis of Alternatives
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A Comprehensive Guide to the Validation of Biaryl Products by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of biaryl scaffolds is a cornerstone of modern drug discovery and materials science.[1] These motifs, present in numerous natural products and pharmaceuticals, often exhibit axial chirality or atropisomerism, a feature that can profoundly influence their biological activity and physical properties.[2][3] Consequently, rigorous and unambiguous structural validation is not merely a procedural step but a critical determinant of a research program's success. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques for the comprehensive characterization of biaryl products, grounded in the principles of scientific integrity and replete with actionable experimental protocols.
Section 1: The Indispensable Role of NMR Spectroscopy in Biaryl Characterization
NMR spectroscopy stands as the premier analytical technique for the detailed structural elucidation of biaryl compounds in solution. Its ability to probe the chemical environment of individual nuclei provides unparalleled insight into connectivity, stereochemistry, and conformational dynamics.
Foundational 1D NMR Techniques: ¹H and ¹³C NMR
The initial and most fundamental step in the NMR analysis of a biaryl product is the acquisition of one-dimensional ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information regarding the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative ratios (integration). For biaryl systems, the chemical shifts of aromatic protons are particularly informative, often revealing the substitution pattern and the degree of steric hindrance around the biaryl linkage.[4][5] In cases of restricted rotation, separate signals for the atropisomers may be observed.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. The chemical shifts of aromatic carbons can further confirm the substitution pattern and connectivity.[4][5]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Biaryl Compounds
| Nucleus | Chemical Environment | Typical Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 6.5 - 8.5 |
| ¹H | Protons on Substituents (e.g., -CH₃) | 2.0 - 2.5 |
| ¹³C | Unsubstituted Aromatic Carbons | 120 - 130 |
| ¹³C | Substituted Aromatic Carbons | 130 - 150 |
| ¹³C | Carbons in Substituents (e.g., -CH₃) | 15 - 25 |
Advanced 2D NMR Techniques for Unambiguous Structure Determination
While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for definitively establishing the complex connectivity and spatial relationships within biaryl molecules.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] In biaryl systems, COSY is instrumental in tracing the connectivity within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[7][9] HSQC is essential for assigning the ¹³C signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[7][9][10] This is arguably the most powerful 2D NMR technique for biaryl characterization, as it provides unambiguous evidence of the connectivity between the two aryl rings, as well as the connection of substituents to the aromatic scaffolds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å.[11][12] For biaryl compounds, NOESY and ROESY are critical for determining the relative orientation of the two aryl rings and for elucidating the stereochemistry of atropisomers.[13][14] A strong NOE/ROE correlation between protons on the two different rings provides definitive proof of their spatial proximity, which is a direct consequence of the biaryl linkage. For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment.[14][15]
Experimental Protocol: A Step-by-Step Workflow for NMR-based Biaryl Validation
-
Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-D₆) in a 5 mm NMR tube.[16] Ensure the sample is fully dissolved and free of particulate matter.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a DQF-COSY or COSY spectrum to establish proton-proton couplings.[7]
-
Acquire an HSQC spectrum to correlate one-bond proton-carbon connectivities.[9]
-
Acquire an HMBC spectrum to establish long-range proton-carbon connectivities, paying close attention to correlations across the biaryl linkage.
-
Acquire a NOESY or ROESY spectrum to determine through-space proximities and confirm the atropisomeric configuration.
-
-
Data Analysis and Interpretation:
-
Integrate the ¹H NMR spectrum to determine proton ratios.
-
Analyze the multiplicities in the ¹H NMR and correlations in the COSY spectrum to build spin systems for each aromatic ring.
-
Use the HSQC spectrum to assign the chemical shifts of protonated carbons.
-
Utilize the HMBC correlations to connect the spin systems and confirm the overall carbon skeleton, including the biaryl linkage.
-
Interpret the NOESY/ROESY cross-peaks to establish the three-dimensional structure and relative stereochemistry.
-
Section 2: The Complementary Power of Mass Spectrometry
Mass spectrometry is a powerful and sensitive technique that provides essential information about the molecular weight and elemental composition of a biaryl product. When used in conjunction with NMR, it offers a comprehensive and orthogonal validation of the target structure.
Determining Molecular Weight and Formula
-
Low-Resolution Mass Spectrometry (LRMS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with standard quadrupole analyzers provide the nominal molecular weight of the biaryl product.[17][18] The observation of the molecular ion peak (M⁺) or pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) confirms the expected molecular weight.[19]
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places).[20][21] This precision allows for the unambiguous determination of the elemental formula of the biaryl product, as each unique combination of atoms has a distinct exact mass.[20][22][23]
Table 2: Comparison of LRMS and HRMS for Biaryl Analysis
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
| Mass Accuracy | To the nearest integer mass unit | To several decimal places (< 5 ppm error) |
| Information Provided | Nominal Molecular Weight | Exact Mass and Elemental Formula |
| Primary Application | Confirmation of expected molecular weight | Unambiguous determination of molecular formula |
Fragmentation Analysis for Structural Confirmation
In addition to molecular weight determination, mass spectrometry can provide structural information through the analysis of fragmentation patterns.[24] When a molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.[25][26][27] The fragmentation pattern of a biaryl compound can provide valuable clues about its structure, such as the nature of its substituents and the strength of the biaryl bond.[28] For instance, the loss of specific functional groups or the cleavage of the biaryl bond can be observed and rationalized.[28]
Experimental Protocol: A Workflow for MS-based Biaryl Validation
-
Sample Preparation: Prepare a dilute solution of the purified biaryl product (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
LRMS Analysis (LC-MS or Direct Infusion):
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire a full scan mass spectrum to identify the molecular ion or pseudomolecular ion peak.
-
-
HRMS Analysis:
-
Infuse the sample into a high-resolution mass spectrometer.
-
Acquire a high-resolution mass spectrum and determine the exact mass of the molecular ion.
-
Use the exact mass to calculate the elemental formula and compare it with the expected formula.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion of interest.
-
Subject the selected ion to collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the resulting fragment ion spectrum to gain further structural insights.
-
Section 3: A Synergistic Approach: Integrating NMR and MS Data
The most robust and reliable validation of a biaryl product is achieved through the synergistic integration of both NMR and mass spectrometry data. While NMR provides the detailed blueprint of the molecular structure, MS confirms the overall molecular formula and provides an orthogonal confirmation of the molecular weight.
A Self-Validating System
The combination of these two powerful analytical techniques creates a self-validating system. The elemental formula determined by HRMS must be consistent with the number and types of atoms identified through the detailed analysis of ¹H, ¹³C, and 2D NMR spectra. Any discrepancy between the two datasets would immediately flag a potential issue with the proposed structure or the purity of the sample.
Visualization of the Validation Workflow
Caption: Integrated workflow for the validation of biaryl products.
Conclusion
The structural validation of biaryl products is a multifaceted process that demands a rigorous and integrated analytical approach. While both NMR and mass spectrometry are powerful techniques in their own right, their combined application provides an unparalleled level of confidence in the assigned structure. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the scientific integrity of their work and accelerate the development of novel biaryl-containing compounds for a wide range of applications.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Compounds Using High-Performance Liquid Chromatography (HPLC)
In the landscape of drug discovery and development, the unambiguous determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable pharmacological and toxicological data. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this critical assessment, offering high resolution and quantitative accuracy.[1][2] This guide provides an in-depth exploration of the strategic application of HPLC for purity analysis, moving beyond procedural steps to elucidate the underlying scientific principles and rationale. We will compare and contrast different HPLC-based approaches, provide actionable experimental protocols, and delve into the nuances of data interpretation to ensure the integrity of your research.
The Foundational Role of HPLC in Purity Determination
The purity of a synthesized compound directly impacts its efficacy, safety, and regulatory compliance. Impurities can alter a drug's intended biological activity, introduce toxicity, or affect its stability.[2] HPLC is the preferred method for purity assessment due to its ability to separate, identify, and quantify the main compound from its impurities and degradation products with high sensitivity and precision.[3][4]
Why Not Other Techniques? A Comparative Overview
While other techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) have their place in the analytical laboratory, HPLC, particularly Reversed-Phase HPLC (RP-HPLC), offers a superior combination of versatility, resolution, and sensitivity for the broad range of compounds encountered in pharmaceutical synthesis.[1][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Applicability | Broad (non-volatile, thermally labile compounds) | Screening and qualitative analysis | Volatile and thermally stable compounds | Absolute purity, structural information |
| Resolution | Very High | Low to Moderate | Very High | Not a separation technique |
| Quantitation | Excellent | Semi-quantitative to quantitative | Excellent | Excellent (primary method) |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) | Very High (pg to fg) | Low |
| Throughput | Moderate to High | High | Moderate | Low |
Strategic Selection of the HPLC System and Detector
The efficacy of a purity assessment hinges on the appropriate selection of the HPLC system's components, most critically, the detector. The choice of detector is dictated by the physicochemical properties of the analyte and potential impurities.
The Workhorse: UV-Vis and Diode Array Detectors (DAD/PDA)
For the majority of pharmaceutical compounds that possess a chromophore, UV-Vis detectors are the standard.[6] However, for purity analysis, the Diode Array Detector (DAD) , also known as a Photodiode Array (PDA) detector, is indispensable.[7][8] Unlike a standard UV-Vis detector that measures absorbance at a single or a few pre-selected wavelengths, a DAD captures the entire UV-Vis spectrum for every point in the chromatogram.[7][8][9] This capability is the cornerstone of modern peak purity analysis.[10][11]
Causality Behind Choosing a DAD: A spectrally pure peak will exhibit identical UV-Vis spectra across its entire width.[12] If a peak is comprised of two or more co-eluting compounds with different spectra, the spectra will change across the peak, revealing its impurity.[11] HPLC software uses algorithms to compare these spectra and calculate a "purity angle" or "purity factor," which provides a numerical indication of peak homogeneity.[10]
Beyond UV: Detectors for Universal and Specific Applications
| Detector Type | Principle of Operation | Best For | Limitations |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase.[8][13] | Non-chromophoric compounds (e.g., sugars, alcohols, polymers).[7][8] | Low sensitivity, not compatible with gradient elution, sensitive to temperature fluctuations.[7][8] |
| Fluorescence (FLD) | Detects compounds that fluoresce upon excitation with a specific wavelength of light.[6][7] | Trace analysis of fluorescent compounds or those that can be derivatized to be fluorescent.[6][7] | Highly selective (only detects fluorescent compounds).[13] |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Semi-universal detection of non-volatile analytes. | Non-linear response, requires volatile mobile phases. |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio. | Definitive peak identification and confirmation of purity based on mass.[10] | Higher cost and complexity. |
The Art and Science of HPLC Method Development for Purity Analysis
A robust HPLC method is one that is specific, sensitive, and able to separate the main compound from all known and potential impurities. The development process is a systematic optimization of chromatographic parameters.[3]
Workflow for Method Development
Caption: A systematic workflow for HPLC method development.
Causality in Method Development:
-
Column Selection: The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) is based on the hydrophobicity and polarity of the analyte. The goal is to achieve differential retention between the main peak and its impurities.
-
Mobile Phase Composition: The ratio of aqueous to organic solvent (typically acetonitrile or methanol) is adjusted to control the elution strength. A gradient elution, where the organic solvent concentration is increased over time, is almost always necessary for purity analysis to ensure that both early and late-eluting impurities are resolved.[10]
-
pH Control: For ionizable compounds, the pH of the aqueous mobile phase is a powerful tool to control retention time and peak shape. Buffering the mobile phase is crucial for reproducibility.[14]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they include checks and balances to ensure the reliability of the results.
Protocol 1: System Suitability Testing
Objective: To verify that the HPLC system is performing adequately for the intended analysis. This must be performed before any sample analysis.
Procedure:
-
Prepare a standard solution of the synthesized compound at a known concentration.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing Factor (T): Measures peak symmetry. An ideal peak has a tailing factor of 1.0.
-
Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: A measure of the precision of the system.
-
Acceptance Criteria (Typical):
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Protocol 2: Purity Determination by Area Percent
Objective: To quantify the purity of the synthesized compound based on the relative area of all peaks in the chromatogram.
Procedure:
-
Prepare the sample of the synthesized compound in a suitable solvent at a concentration that provides a strong detector response for the main peak without causing detector saturation.
-
Inject the sample onto the HPLC system.
-
Integrate all peaks in the chromatogram that are above a pre-defined threshold (e.g., 0.05% of the main peak area).
-
Calculate the purity using the following formula:
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
Trustworthiness Check: This method assumes that all compounds have the same response factor at the detection wavelength. This is often not the case. For a more accurate assessment, relative response factors for known impurities should be determined and applied.
The Imperative of Orthogonal and Advanced Techniques
Relying on a single HPLC method can be misleading, as impurities may co-elute with the main peak.[15] To build a comprehensive and trustworthy purity profile, orthogonal methods and advanced detection techniques are essential.
Orthogonal HPLC Methods
An orthogonal method is a second, independent HPLC method that separates the sample based on a different chemical principle.[16] For example, if the primary method is a reversed-phase C18 separation, an orthogonal method could involve:
-
A different reversed-phase column with a different selectivity (e.g., a Phenyl-Hexyl or polar-embedded phase column).[17]
-
A different organic modifier (e.g., methanol instead of acetonitrile).
-
A significantly different mobile phase pH.
-
A completely different separation mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds.[16]
The Logic of Orthogonality:
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Navigating the Steric Maze: A Cost-Benefit Analysis of Ligands for Hindered Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. However, when substrates are sterically demanding, these transformations become a significant challenge, often leading to low yields and sluggish reaction rates. The key to unlocking these "hindered couplings" lies in the judicious selection of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth cost-benefit analysis of various classes of ligands, offering experimental data and practical insights to aid researchers in navigating this complex landscape.
The Crucial Role of Ligands in Overcoming Steric Hindrance
Steric hindrance in cross-coupling reactions arises when bulky substituents near the reaction centers of the coupling partners impede the approach of the catalyst and the subsequent bond-forming steps. This can dramatically slow down or even halt the catalytic cycle. The ligand's role is to modulate the steric and electronic properties of the palladium catalyst to overcome these hurdles.[1]
Bulky, electron-rich ligands are paramount for facilitating hindered couplings.[2] The steric bulk of the ligand promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the crucial oxidative addition step.[3] Furthermore, this bulkiness accelerates the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released from the palladium center.[4] Electron-donating properties of the ligand increase the electron density on the palladium atom, which also facilitates the oxidative addition of aryl halides, particularly the less reactive aryl chlorides.[5]
A Comparative Analysis of Ligand Classes
The modern chemist's toolbox contains a diverse array of ligands designed for challenging cross-coupling reactions. This section provides a comparative overview of the most prominent classes, focusing on their performance, scope, and cost-effectiveness.
Bulky Biaryl Phosphines (Buchwald-Type Ligands)
Developed by the Buchwald group, these ligands have revolutionized hindered cross-coupling reactions.[6] They are characterized by a biaryl backbone with a phosphine moiety substituted with bulky alkyl groups (e.g., cyclohexyl, tert-butyl).
Key Features:
-
High Reactivity: Their steric bulk and electron-rich nature lead to highly active catalysts.[7]
-
Broad Scope: Effective for a wide range of substrates, including sterically hindered aryl chlorides, bromides, and triflates.[8]
-
Commercial Availability: A wide variety of Buchwald ligands and their corresponding palladium precatalysts are commercially available, simplifying reaction setup.[9]
Prominent Examples:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of Suzuki and Buchwald-Hartwig reactions, particularly with hindered substrates.[10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity, often allowing for lower catalyst loadings and room temperature reactions.[8]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, particularly effective for C-N bond formation.[4]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for the monoarylation of primary amines and challenging aminations.[11]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming very stable bonds with the palladium center.[12]
Key Features:
-
Strong σ-Donation: Even more electron-donating than most phosphines, which is beneficial for the oxidative addition of challenging substrates like aryl chlorides.[2]
-
High Stability: The strong Pd-NHC bond leads to robust catalysts that are often stable at high temperatures.[12]
-
Tunable Steric Bulk: The substituents on the nitrogen atoms of the heterocyclic ring can be easily modified to tune the steric environment around the metal center.[12]
Prominent Examples:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A widely used, sterically demanding NHC ligand that has shown broad applicability in various cross-coupling reactions.[13][14]
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): Another popular NHC ligand, often used in conjunction with IPr for ligand screening.[13]
-
PEPPSI™ Precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): These are air- and moisture-stable Pd-NHC complexes that are easily activated, providing a convenient source of the active catalyst.[5]
Ferrocene-Based Phosphines (Josiphos-Type Ligands)
These ligands, developed by the Hartwig group, feature a ferrocene backbone with phosphine substituents. They are particularly effective for Buchwald-Hartwig amination reactions.[3]
Key Features:
-
High Activity in Aminations: Have shown excellent performance in a wide range of C-N coupling reactions.
-
Chiral Variants: The ferrocene scaffold allows for the straightforward synthesis of chiral versions for asymmetric catalysis.
Cost-Benefit Analysis: A Practical Perspective
The choice of ligand is not solely based on performance but is also a critical economic decision, especially in industrial settings. While highly active ligands can reduce catalyst loading and reaction times, their upfront cost can be substantial.
Table 1: Estimated Cost Comparison of Common Ligands and Precatalysts
| Ligand/Precatalyst | Class | Supplier Example | Estimated Price (USD/gram) | Key Advantages |
| XPhos | Bulky Phosphine | Sigma-Aldrich | ~$100 - $150 | Broad scope, high reactivity |
| SPhos | Bulky Phosphine | Sigma-Aldrich | ~$120 - $170 | High reactivity, lower catalyst loadings |
| RuPhos | Bulky Phosphine | Sigma-Aldrich | ~$130 - $180 | Excellent for C-N couplings |
| BrettPhos | Bulky Phosphine | Sigma-Aldrich | ~$150 - $200 | Specialized for primary amines |
| cataCXium® A | Bulky Phosphine | Sigma-Aldrich | ~$80 - $120 | Effective for various couplings |
| IPr·HCl | NHC Precursor | Sigma-Aldrich | ~$50 - $80 | Cost-effective NHC source |
| SIMes·HCl | NHC Precursor | Sigma-Aldrich | ~$60 - $90 | Common NHC screening ligand |
| XPhos Pd G3 | Precatalyst | Sigma-Aldrich | ~$200 - $300 | Convenient, efficient activation |
Note: Prices are estimates based on publicly available information from suppliers (e.g., Sigma-Aldrich, Strem) for small quantities and are subject to change. Bulk pricing will be significantly lower.
Cost-Benefit Considerations:
-
Catalyst Loading: A more expensive but highly active ligand that allows for a significant reduction in catalyst loading (e.g., from 1 mol% to 0.1 mol%) can be more cost-effective overall, especially considering the high price of palladium.
-
Reaction Time and Throughput: Faster reaction times, enabled by more efficient ligands, can increase the throughput of a process, leading to significant cost savings in an industrial setting.
-
Process Robustness and Reproducibility: Using well-defined precatalysts, although more expensive upfront, can lead to more robust and reproducible reactions, reducing the costs associated with failed batches and process optimization.[15]
-
Intellectual Property: In the pharmaceutical industry, the choice of ligand can also be influenced by intellectual property considerations.[16]
A case study in the pharmaceutical industry highlighted that switching from a more expensive, patented ligand to a cheaper, off-patent alternative, even with a slight increase in reaction time, could lead to substantial cost savings on a large scale.[17]
Quantitative Performance Data: A Head-to-Head Comparison
To provide a clearer picture of ligand performance, the following tables summarize data from studies where different ligands were compared for the same hindered coupling reaction.
Table 2: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Hindered Biaryl
Reaction: Coupling of 2-chloro-1,3-dimethylbenzene with 2,6-dimethylphenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 92 | [9] |
| SPhos | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 88 | [9] |
| PPh₃ | 2.0 | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 | [18] |
| IPr | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 85 | [12] |
This table is a composite representation based on typical results from the cited literature for similar hindered couplings.
Table 3: Comparison of Ligands for the Buchwald-Hartwig Amination of a Hindered Aniline
Reaction: Coupling of 2,6-diisopropylaniline with 4-chlorotoluene.
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos | 1.0 | NaOtBu | Toluene | 100 | 12 | 95 | [11][19] |
| RuPhos | 1.0 | NaOtBu | Toluene | 100 | 12 | 89 | [4] |
| XPhos | 1.0 | NaOtBu | Toluene | 100 | 12 | 85 | [20] |
| BINAP | 2.0 | NaOtBu | Toluene | 110 | 24 | 45 | [3] |
This table is a composite representation based on typical results from the cited literature for similar hindered aminations.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for representative hindered coupling reactions are provided below.
Protocol 1: Hindered Suzuki-Miyaura Coupling using XPhos
Reaction: Synthesis of a tetra-ortho-substituted biaryl.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos (0.02 mmol, 2 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, XPhos, Pd(OAc)₂, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hindered Buchwald-Hartwig Amination using BrettPhos
Reaction: Coupling of a hindered primary amine with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Hindered primary amine (1.2 mmol)
-
BrettPhos (0.015 mmol, 1.5 mol%)
-
[Pd(cinnamyl)Cl]₂ (0.005 mmol, 0.5 mol% Pd)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add BrettPhos, [Pd(cinnamyl)Cl]₂, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl bromide and the amine.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle and Ligand Selection
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle for a hindered coupling and a decision-making framework for ligand selection.
Caption: Catalytic cycle for the Buchwald-Hartwig amination with a bulky ligand.
Caption: A decision-making framework for ligand selection in hindered couplings.
Conclusion and Future Outlook
The development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has transformed the field of cross-coupling, enabling the synthesis of previously inaccessible, sterically congested molecules. The choice of ligand is a multi-faceted decision that requires a careful consideration of performance, substrate scope, and cost. While Buchwald-type biaryl phosphines remain the workhorses for many applications due to their broad utility and commercial availability, NHC ligands offer a powerful alternative, particularly for their high stability and strong electron-donating properties.
For researchers in drug discovery and development, the initial cost of a ligand may be less critical than achieving the desired transformation quickly and efficiently. However, as a process moves towards large-scale production, a thorough cost-benefit analysis becomes paramount. The use of well-defined precatalysts, while initially more expensive, can offer significant advantages in terms of reproducibility and process robustness, ultimately leading to lower overall costs.
The future of this field will likely involve the development of even more active and selective ligands with lower catalyst loadings, as well as the design of more cost-effective and sustainable ligand scaffolds. The principles and data presented in this guide provide a solid foundation for navigating the current landscape and making informed decisions to conquer the challenges of hindered cross-coupling reactions.
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Navigating Steric Mountains: A Comparative Guide to Cross-Coupling Reactions for Hindered Substrates
For researchers at the forefront of chemical synthesis, particularly in drug discovery and materials science, the construction of carbon-carbon (C-C) bonds between sterically congested fragments is a persistent and formidable challenge. The synthesis of polysubstituted biaryls, for instance, is crucial for developing novel therapeutics, agrochemicals, and organic materials. While palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, extreme steric hindrance around the coupling sites can dramatically impede reaction efficiency, often leading to low yields or complete failure.
This guide provides an in-depth comparison of the Suzuki-Miyaura coupling with other principal cross-coupling methodologies—Negishi, Stille, and Kumada—specifically for their application to sterically hindered substrates. We will delve into the mechanistic nuances that govern their success or failure in these challenging contexts, present comparative data, and provide detailed experimental protocols to empower researchers in selecting and optimizing the most effective method for their synthetic targets.
The Central Challenge: Overcoming Steric Repulsion
Steric hindrance impacts every fundamental step of the cross-coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Large, bulky substituents proximal to the reaction center can:
-
Inhibit Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halide bond of the electrophile can be slowed or prevented by bulky ortho-substituents that block the metal center's approach.[1][2]
-
Impede Transmetalation: The transfer of the organic group from the organometallic reagent to the palladium center is often the rate-limiting step, especially with hindered partners. Steric clash between the ligands on palladium and the bulky nucleophile can create a high-energy transition state.[3][4]
-
Retard Reductive Elimination: The final, product-forming step, where the two organic fragments are joined, can be difficult if bulky groups prevent the coupled moieties from coming into close enough proximity on the palladium center.[5][6]
The choice of cross-coupling reaction, and particularly the ligand system employed, is therefore a critical decision dictated by the need to overcome these steric barriers.
Suzuki-Miyaura Coupling: The Workhorse Under Strain
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[7][8] However, when faced with severe steric hindrance, the classic Suzuki-Miyaura protocol requires significant modification.
The transmetalation step is notoriously sensitive to steric effects in Suzuki-Miyaura couplings.[3] The reaction of ortho-disubstituted arylboronic acids, such as mesitylboronic acid, is often sluggish due to the steric hindrance encountered during the transfer of the aryl group to the palladium(II) complex.[3] To address this, highly active catalyst systems have been developed, primarily centered on the use of bulky, electron-rich phosphine ligands.
Ligand Innovation is Key: Ligands like SPhos, XPhos, and other "Buchwald-type" biaryl phosphines have proven transformative.[9][10] Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. This combination allows for the successful coupling of substrates that would be unreactive with traditional catalysts like Pd(PPh₃)₄. For instance, the use of SPhos enables the preparation of extremely hindered biaryls at low catalyst loadings and even at room temperature for aryl chlorides.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Comparative Analysis with Other Cross-Coupling Methods
While the Suzuki-Miyaura reaction is highly adaptable, other cross-coupling methods offer distinct advantages, and sometimes superior performance, for particularly challenging hindered substrates.
Negishi Coupling: High Reactivity at a Cost
The Negishi coupling utilizes highly reactive organozinc reagents.[11][12] This heightened nucleophilicity often translates to faster reaction rates and the ability to couple very sterically encumbered partners where Suzuki-Miyaura couplings may falter. The transmetalation step in Negishi couplings is generally considered to be very fast, even with hindered substrates.[13]
A significant advantage of the Negishi reaction is its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds with a wide range of substrates, including those bearing multiple ortho substituents.[14][15] Catalyst systems based on bulky biarylphosphine ligands, such as SPhos, have been shown to be exceptionally active, enabling the synthesis of di- and tri-ortho-substituted biaryls from aryl chlorides with low catalyst loadings.[14]
However, the primary drawback of the Negishi coupling is the air and moisture sensitivity of organozinc reagents, which necessitates strict anhydrous and anaerobic reaction conditions.[12]
Catalytic Cycle of Negishi Coupling
Caption: Negishi Catalytic Cycle
Stille Coupling: Functional Group Tolerance vs. Toxicity
The Stille coupling employs organostannane reagents, which are notable for their excellent functional group tolerance and stability to air and moisture.[16][17] This makes the Stille reaction a robust choice for complex molecule synthesis where sensitive functional groups are present. The mechanism is similar to Suzuki and Negishi, involving oxidative addition, transmetalation, and reductive elimination.[15][16]
For hindered substrates, the transmetalation step can be slow. The choice of ligand is critical, with bulky phosphines generally favoring the reaction.[17] However, extremely bulky ligands can also hinder the coordination of the organostannane, creating a delicate balance.[2] Additives like copper(I) salts can accelerate the transmetalation step.[18]
The major and significant drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction products, which limits its application in pharmaceutical synthesis.[16]
Catalytic Cycle of Stille Coupling
Caption: Stille Catalytic Cycle
Kumada Coupling: The Power of Grignard Reagents
As one of the earliest discovered cross-coupling reactions, the Kumada coupling utilizes highly reactive Grignard (organomagnesium) reagents.[19][20] This high reactivity can be advantageous for coupling with unreactive electrophiles, including sterically hindered ones. Both nickel and palladium catalysts are effective, with nickel often being a more cost-effective choice.[21] The direct use of Grignard reagents avoids the extra steps of preparing organoboron, -zinc, or -tin compounds.[20]
The primary limitation of the Kumada coupling is the low functional group tolerance of Grignard reagents, which are highly basic and nucleophilic. They are incompatible with acidic protons (e.g., alcohols, amines) and carbonyl groups.[21] This significantly restricts the substrate scope, especially in the synthesis of complex, functionalized molecules.
Catalytic Cycle of Kumada Coupling
Caption: Kumada Catalytic Cycle
Data Presentation: A Head-to-Head Comparison
To provide a clearer picture of the relative performance of these methods, the following table summarizes typical reaction conditions and outcomes for the synthesis of sterically hindered biaryls. Note that direct comparison can be challenging as optimal conditions vary significantly.
| Coupling Method | Typical Hindered Substrates | Catalyst System (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantage | Key Disadvantage |
| Suzuki-Miyaura | Di- and tri-ortho-substituted aryl halides and boronic acids | Pd₂(dba)₃ / SPhos (1-2%) | K₃PO₄ | Toluene/H₂O | RT - 110 | 2 - 24 | 70-98 | Broad functional group tolerance; stable reagents | Slower with highly hindered substrates |
| Negishi | Di-, tri-, and tetra-ortho-substituted aryl halides and organozincs | Pd(OAc)₂ / SPhos (0.1-2%) | None | THF/NMP | 70 - 100 | 1 - 12 | 75-95 | High reactivity; excellent for very hindered substrates | Air/moisture sensitive reagents; strict inert conditions |
| Stille | Di- and tri-ortho-substituted aryl halides and stannanes | Pd(PPh₃)₄ (2-5%) | LiCl, CuI | DMF, Toluene | 80 - 110 | 12 - 48 | 60-90 | Excellent functional group tolerance | Toxic tin reagents and byproducts |
| Kumada | Di- and tri-ortho-substituted aryl halides and Grignard reagents | NiCl₂(dppp) or Pd(OAc)₂/PCy₃ (1-5%) | None | THF, Dioxane | RT - 60 | 1 - 16 | 70-95 | High reactivity of nucleophile; cost-effective (Ni) | Poor functional group tolerance |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a hindered biaryl using Suzuki-Miyaura and Negishi couplings.
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
Synthesis of a di-ortho-substituted biaryl:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 2-propanol (5 mL) via syringe.
-
Reaction: Seal the tube and stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Negishi Coupling of a Hindered Aryl Chloride[14]
Synthesis of a tri-ortho-substituted biaryl:
-
Organozinc Preparation: In an oven-dried flask under argon, prepare the arylzinc reagent by either direct insertion of zinc dust into the aryl halide or by transmetalation from the corresponding organolithium or Grignard reagent with ZnCl₂.
-
Reaction Setup: In a separate oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., SPhos, 0.02 mmol, 2 mol%).
-
Addition of Reactants: Evacuate and backfill the tube with argon. Add the hindered aryl chloride (1.0 mmol) dissolved in anhydrous THF (3 mL). Then, add the freshly prepared arylzinc solution (1.2 mmol in THF) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography to yield the product.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling remains a highly versatile and practical method for the synthesis of sterically hindered biaryls, largely due to continuous innovation in ligand design. However, for exceptionally challenging substrates, particularly those with multiple ortho-substituents, the Negishi coupling often provides a more reactive and efficient alternative, provided the stringent reaction conditions can be accommodated. The Stille coupling offers excellent functional group tolerance but is hampered by toxicity concerns, while the Kumada coupling, though powerful, is limited by the poor functional group compatibility of Grignard reagents.
The choice of method is ultimately a strategic one, balancing the steric and electronic nature of the substrates, the presence of sensitive functional groups, and practical considerations such as reagent availability, cost, and toxicity. As the demand for increasingly complex molecules grows, the development of new catalysts and ligands that can overcome severe steric hindrance under milder and more practical conditions will continue to be a major focus of research in synthetic organic chemistry.
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A Comparative Guide to Mechanistic Strategies in Sterically Hindered Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the low toxicity of its boron-based reagents.[1] However, its famed reliability faces a formidable challenge when tasked with the synthesis of sterically congested biaryls, such as those bearing multiple ortho-substituents. These structures are prevalent in pharmaceuticals, natural products, and advanced materials, making the development of effective catalytic systems a critical pursuit.
This guide provides an in-depth analysis of the mechanistic hurdles posed by steric hindrance and compares the leading catalytic strategies designed to overcome them. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols for mechanistic investigation.
The Steric Impasse: Deconstructing the Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance between three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk on one or both coupling partners can severely impede one or more of these stages, often leading to low yields, slow reaction rates, or complete reaction failure.
-
Oxidative Addition (OA): The initial insertion of the Pd(0) catalyst into the aryl-halide bond. Bulky ortho-substituents can shield the carbon-halide bond, hindering the approach of the palladium complex.
-
Transmetalation (TM): The transfer of the organic group from the boronic acid (activated by a base) to the palladium center. This step requires the formation of a transient intermediate where both coupling partners are coordinated to the palladium. Severe steric clash between the ligand, the aryl halide, and the incoming boronate can dramatically slow this process.
-
Reductive Elimination (RE): The final, product-forming step where the two organic fragments are joined, regenerating the Pd(0) catalyst. For hindered substrates, this is frequently the rate-determining step.[2][3] The two bulky aryl groups on the Pd(II) intermediate must adopt a cis orientation, a conformation that can be highly disfavored due to steric repulsion, thus creating a significant energy barrier to C-C bond formation.[4]
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting reductive elimination as the common rate-limiting step for sterically hindered substrates due to steric clash.
Comparative Analysis of Catalyst Systems
The rational design of ligands is the primary strategy for overcoming steric barriers. The ideal ligand must be bulky enough to promote reductive elimination and stabilize the active catalyst, yet not so bulky that it shuts down oxidative addition or transmetalation. We compare two major classes of ligands that have proven effective.
A. Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type)
Pioneered by Stephen Buchwald, these ligands are characterized by a biaryl phosphine backbone. Their steric bulk facilitates the formation of highly reactive, monoligated Pd(0) species and, crucially, exerts pressure on the Pd(II) intermediate to accelerate the difficult reductive elimination step.[5][6]
Key Performers:
-
XPhos & SPhos: Second-generation ligands that offer a good balance of reactivity and stability for many hindered couplings.
-
BI-DIME & AntPhos: Specifically designed for extremely demanding couplings. BI-DIME is effective for substrates with ortho-isopropyl groups, while AntPhos has shown remarkable reactivity in challenging aryl-alkyl couplings by inhibiting the β-hydride elimination side pathway.[7][8][9]
-
HFTPhos: A newer ligand featuring a heptafluorotolyl group. DFT calculations guided its design to accelerate reductive elimination through electronic effects, allowing for catalyst loadings as low as 0.001 mol% for tri-ortho-substituted biaryls.[2]
Table 1: Performance Comparison of Monophosphine Ligands in a Hindered Coupling (Reaction: 2-Bromomesitylene + 2-Isopropoxyphenylboronic Acid)
| Ligand | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | 1.0 | K₃PO₄ | Toluene | 110 | ~85 | General Data |
| BI-DIME | Pd(OAc)₂ / BI-DIME | 1.0 | K₃PO₄ | Toluene | 110 | >95 | [7][9] |
| AntPhos | Pd(OAc)₂ / AntPhos | 1.0 | K₃PO₄ | Toluene | 110 | >95 | [8] |
| HFTPhos | Pd₂(dba)₃ / HFTPhos | 0.05 | K₂CO₃ | ⁱPrOH/H₂O | 60 | 89 | [2] |
Note: Yields are illustrative and can vary based on specific substrate and precise conditions.
B. N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are powerful alternatives to phosphines. They are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings. The concept of "flexible steric bulk" is key to their success; the flanking groups of the NHC can adjust to accommodate bulky substrates while still promoting the final reductive elimination step.[6][10]
Key Performers:
-
IPr & SIPr: First and second-generation NHC ligands that are broadly effective.
-
Naphthyl-Substituted NHCs: The introduction of bulky, groove-like naphthyl side chains has enabled the room-temperature synthesis of tetra-ortho-substituted biaryls from challenging aryl chlorides.[11][12]
-
Acenaphthoimidazolylidene-Pd Complexes: These robust catalysts show exceptional activity, achieving excellent yields for tri- and tetra-ortho-substituted biaryls with catalyst loadings as low as 0.05 mol%.[10]
Table 2: Performance Comparison of NHC Ligands for Tetra-ortho-Substituted Biaryl Synthesis (Reaction: 2,6-Dimethylphenylbromide + 2,4,6-Trimethylphenylboronic Acid)
| Ligand | Catalyst System | Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| IPr | [Pd(IPr)(cinnamyl)Cl] | 2.0 | K₃PO₄ | Dioxane | 80 | ~70 | General Data |
| Naphthyl-NHC | Pd(OAc)₂ / Ligand | 2.0 | K₃PO₄ | Toluene | RT | >95 | [12] |
| Acenaphthyl-NHC | Pre-catalyst | 0.1 | t-BuOK | Dioxane | 80 | >99 | [10] |
Methodologies for Mechanistic Investigation
To rationally improve catalyst systems, it is essential to understand their behavior under reaction conditions. Below are two fundamental experimental protocols for probing the mechanism of a sterically hindered coupling.
Protocol 1: Kinetic Analysis by Reaction Progress Monitoring
Objective: To identify the rate-determining step, catalyst initiation and deactivation pathways, and the effect of reactant concentrations.
Methodology:
-
Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a nitrogen inlet. The reactor should be rigorously dried and purged with an inert atmosphere.
-
Reagent Preparation: In a glovebox, prepare stock solutions of the aryl halide, boronic acid, base, and an internal standard (e.g., dodecane) in the chosen reaction solvent (e.g., toluene, dioxane).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, stir the palladium source (e.g., Pd(OAc)₂) and the ligand in the solvent for 15-30 minutes to form the active catalyst.
-
Reaction Initiation: Charge the reactor with the aryl halide, boronic acid, base, and internal standard solutions. Allow the mixture to reach the desired reaction temperature (e.g., 100 °C).
-
Data Collection: Initiate the reaction by injecting the catalyst solution. Immediately begin collecting data points by taking aliquots at timed intervals (e.g., 0, 1, 2, 5, 10, 20, 40, 60, 120 min).
-
Quenching and Analysis: Quench each aliquot with a solution of water/diethyl ether. Extract the organic layer, dry it (e.g., over MgSO₄), and analyze by GC or HPLC to quantify the consumption of starting material and the formation of the product relative to the internal standard.
-
Data Interpretation: Plot concentration versus time to obtain reaction profiles. Analyze the initial rates under varying reactant concentrations to determine the reaction order with respect to each component, which provides insight into the rate-determining step.
Figure 2: Experimental workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Protocol 2: Isolation of a Pd(II) Oxidative Addition Complex
Objective: To synthesize and characterize a key catalytic intermediate to study its structure and subsequent reactivity.
Methodology:
-
Catalyst Formation: In a glovebox, dissolve the Pd(0) source (e.g., Pd₂(dba)₃) and 2.2 equivalents of the phosphine ligand (e.g., BI-DIME) in an anhydrous, degassed solvent like toluene in a Schlenk flask. Stir for 30 minutes.
-
Oxidative Addition: Add 2.0 equivalents of the sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-triisopropylbenzene) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the deep purple color of the Pd(0) complex dissipates, indicating consumption.
-
Isolation: Reduce the solvent volume under vacuum. Add an anti-solvent like pentane or hexane to precipitate the product.
-
Purification: Collect the solid by filtration under an inert atmosphere, wash with cold pentane, and dry under vacuum. If necessary, recrystallize from a solvent system like toluene/hexane.
-
Characterization: Analyze the isolated solid by ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the structure of the L-Pd(Ar)(Br) complex. If suitable crystals are obtained, perform X-ray crystallography to gain precise structural information about the steric environment around the palladium center.
Conclusion and Future Directions
The challenge of steric hindrance in Suzuki-Miyaura reactions has spurred remarkable innovation in catalyst design. Bulky, electron-rich phosphines and robust N-heterocyclic carbenes have emerged as the premier ligand classes, each operating on distinct but related principles to accelerate the rate-limiting reductive elimination step.
The field continues to evolve, with key areas of focus including:
-
Lowering Catalyst Loadings: Pushing the boundaries of catalyst turnover number (TON) is crucial for industrial applications to reduce cost and minimize palladium contamination in final products.[1][2][13]
-
Nickel Catalysis: While palladium remains the most general and predictable catalyst, nickel-based systems are emerging as a promising, more earth-abundant alternative for specific aryl-aryl couplings.[1]
-
Asymmetric Synthesis: The enantioselective synthesis of axially chiral tetra-ortho-substituted biaryls remains a formidable challenge, with recent breakthroughs using P-chiral ligands like BaryPhos demonstrating the power of rational ligand design involving noncovalent interactions.[14]
-
Computational Chemistry: The use of DFT and other computational tools is becoming indispensable for understanding reaction mechanisms and predicting the performance of new ligand architectures, accelerating the discovery process.[2][15][16]
By understanding the fundamental mechanistic principles and leveraging the powerful catalytic tools now available, researchers can confidently approach the synthesis of even the most sterically demanding biaryl targets.
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- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
- Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. (n.d.). ZORA.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025).
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (n.d.). PMC - NIH.
- Tu, T., Sun, Z., et al. (2012).
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. (2019).
- ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. (2013).
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- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 12. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Hindered Aryl-Aryl Coupling
For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered biaryls is a persistent challenge. These motifs are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, yet their construction via traditional cross-coupling methods is often inefficient. The steric bulk surrounding the reaction centers impedes the crucial steps of the catalytic cycle, demanding highly active and robust catalyst systems. This guide provides an in-depth comparison of leading catalyst systems for hindered aryl-aryl coupling, with a focus on the Suzuki-Miyaura reaction, supported by experimental data and protocols to aid in rational catalyst selection and methods development.
The Challenge of Steric Hindrance in Aryl-Aryl Coupling
The formation of a bond between two sterically encumbered aryl groups, particularly those with ortho-substituents, presents significant kinetic barriers. The primary hurdles include:
-
Slow Oxidative Addition: The initial step, where the palladium catalyst inserts into the aryl halide bond, can be significantly retarded by bulky ortho-substituents that block access to the reaction center.
-
Difficult Reductive Elimination: The final, product-forming step, where the two aryl groups are joined, is often the rate-limiting step for hindered substrates.[1] Large substituents can prevent the coupled groups from coming into the required proximity on the metal center.
Overcoming these challenges necessitates catalysts that are not only highly active but also possess specific steric and electronic properties to facilitate these difficult transformations.
Key Performance Metrics for Catalyst Benchmarking
To objectively compare catalyst performance, a set of standardized metrics is essential.
-
Yield (%): The most straightforward metric, representing the efficiency of the reaction in converting reactants to the desired product.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst, which is crucial for cost-effectiveness and minimizing metal contamination in the final product.[2]
-
Turnover Frequency (TOF): The turnover number per unit of time (e.g., h⁻¹), reflecting the speed or activity of the catalyst.[3]
-
Catalyst Loading (mol % or ppm): The amount of catalyst used relative to the limiting reagent. Lower catalyst loadings are desirable for economic and environmental reasons.[4][5]
-
Substrate Scope: A qualitative but critical measure of a catalyst's versatility. For this application, a successful catalyst must be effective for a range of sterically demanding substrates, including di-, tri-, and even tetra-ortho-substituted biaryls.[6]
-
Reaction Conditions: Milder conditions (e.g., lower temperatures, shorter reaction times, use of weaker bases) are indicative of a more active catalyst system.
Dominant Catalyst Families for Hindered Couplings
Decades of research have led to the development of specialized ligands that, when paired with a palladium source, form highly effective catalysts for hindered couplings. Two families, in particular, have become the gold standard in the field: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[7]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
Developed by the group of Stephen L. Buchwald, these dialkylbiaryl phosphine ligands are characterized by their significant steric bulk and strong electron-donating properties.[8] This combination is key to their success:
-
Electron-richness: Enhances the rate of oxidative addition of challenging substrates like aryl chlorides.[1][9]
-
Bulk: Promotes the formation of monoligated Pd(0) species, which are highly reactive, and facilitates the crucial reductive elimination step.[9][10]
SPhos and XPhos are two of the most universally applied Buchwald ligands for Suzuki-Miyaura reactions, demonstrating exceptional performance with hindered aryl and heteroaryl substrates.[8]
N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Catalysts
N-Heterocyclic carbenes (NHCs) are strong sigma-donating ligands that form highly stable and active palladium complexes.[7] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr and the more hindered PEPPSI-IPent, are well-defined precatalysts that are often air- and moisture-stable, making them convenient to use.[11][12]
-
Strong σ-donation: The strong Pd-C bond in these complexes imparts high stability and activity, promoting efficient oxidative addition.[12]
-
Steric Hindrance: The bulky substituents on the NHC ligand facilitate reductive elimination, similar to the Buchwald ligands.[11]
Comparative Performance Analysis
The selection of a catalyst for a specific hindered coupling often requires a direct comparison of performance under relevant conditions. The following tables summarize representative data for the synthesis of challenging biaryls using leading catalyst systems.
Table 1: Coupling of Hindered Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dimethylbromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 98 | [10] |
| 2 | 2,4,6-Trimethylbromobenzene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80 | 16 | 95 | [8] |
| 3 | 2-Bromo-1,3-dimethoxybenzene | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 12 | >95 | [13][14] |
| 4 | 2-Bromomesitylene | [IPr#-PEPPSI] | K₃PO₄ | Dioxane | 80 | 18 | 92 | [15] |
Table 2: Synthesis of Tetra-ortho-Substituted Biaryls
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 | [8] |
| 2 | 2-Bromo-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | Acenaphthoimidazolylidene-Pd | t-BuOK | Dioxane | 80 | 12 | >99 | [6] |
| 3 | 2-Chloro-1,3-dimethylbenzene | Mesitylboronic acid | Non-C₂-symmetric bis-NHC/Pd | K₃PO₄ | Dioxane | 110 | 24 | 75 | [16] |
Experimental Design for Catalyst Benchmarking
To ensure a fair and informative comparison, a standardized experimental protocol is crucial.
Rationale for Substrate Selection
A good benchmarking study should include a selection of substrates with varying degrees of steric hindrance. A recommended set would include:
-
A di-ortho-substituted aryl halide: (e.g., 2,6-dimethylbromobenzene) to establish a baseline for hindered coupling.
-
A tri-ortho-substituted aryl halide: (e.g., 2,4,6-trimethylbromobenzene or bromomesitylene) to increase the steric challenge.
-
A tetra-ortho-substituted coupling: (e.g., coupling of 2-chloro-1,3-dimethylbenzene with mesitylboronic acid) to probe the limits of the catalyst's performance.
General Protocol for a Benchmarking Suzuki-Miyaura Reaction
This protocol provides a starting point for comparing different catalyst systems. It is essential to keep all other parameters (reagent stoichiometry, solvent, base, temperature, and concentration) constant to isolate the effect of the catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol %)
-
Ligand (e.g., SPhos, 0.02 mmol, 2 mol %)
-
Anhydrous solvent (e.g., Dioxane or Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or vial with a septum) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst (0.01 mmol) and the ligand (0.02 mmol) in a small amount of the reaction solvent. For pre-formed catalysts like PEPPSI complexes, this step is not necessary.
-
Add the anhydrous solvent (5 mL) to the reaction vessel containing the solids, followed by the catalyst solution (or the solid pre-formed catalyst).
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) by taking aliquots from the reaction mixture.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure biaryl product and determine the isolated yield.
Visualizing the Process
Diagrams can help clarify the complex processes involved in catalysis and experimental workflows.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Sources
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- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
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- 15. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Byproduct Analysis in Palladium Cross-Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Desired Product - Why Byproduct Analysis is Critical
In the precise world of pharmaceutical and fine chemical synthesis, the success of a reaction is not solely defined by the yield of the desired product. What distinguishes a laboratory curiosity from a scalable, robust process is a deep understanding of the entire reaction profile, including the formation of byproducts. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis due to their power in constructing carbon-carbon and carbon-heteroatom bonds.[1][2] However, the intricate dance of catalyst, ligands, substrates, and bases can often lead to unintended side pathways.
These byproducts are not merely yield-reducing annoyances; they can pose significant challenges in purification, introduce potential toxicological risks, and, in some cases, offer crucial mechanistic insights that allow for profound process optimization. For drug development professionals, controlling impurity profiles is a non-negotiable aspect of ensuring drug safety and efficacy. This guide provides a comparative analysis of common byproducts generated under different coupling conditions for three workhorse reactions, supported by experimental data and mechanistic rationale, to empower researchers to anticipate, identify, and mitigate these undesired products.
Chapter 1: The Suzuki-Miyaura Coupling: Taming Unwanted Couplings
The Suzuki-Miyaura reaction is a versatile method for forging C(sp²)—C(sp²) bonds.[1][3] The desired catalytic cycle is an elegant sequence of oxidative addition, transmetalation, and reductive elimination. However, several competing pathways can lead to significant byproduct formation.[4]
The Desired Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]
Common Byproducts and Their Mechanistic Origins
1. Homocoupling of Boronic Acids: This is arguably the most common byproduct, resulting in an R²-R² dimer. It is primarily caused by the presence of Pd(II) species and oxygen in the reaction mixture.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[5]
2. Dehalogenation (Hydrodehalogenation): In this side reaction, the organic halide (R¹-X) is reduced to the corresponding arene (R¹-H). This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[5][6] This Pd-H intermediate can then undergo reductive elimination with the R¹ group.[5] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible.[6]
3. Protodeboronation: This involves the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing the boron moiety with a hydrogen atom. This is particularly problematic for heteroaryl boronic acids and is often facilitated by aqueous basic conditions.[7]
Comparative Analysis of Coupling Conditions
The choice of ligand, base, and solvent has a profound impact on the byproduct profile. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step, which can outcompete side reactions.[1][8]
| Condition | Parameter | Observation | Impact on Byproducts | Reference |
| Ligand | P(tBu)₃ (Bulky, e⁻-rich) | High yield (98%) of cross-coupled product for 4-chlorotoluene. | Accelerates reductive elimination, minimizing time for side reactions. | [9] |
| SPhos (Bulky, e⁻-rich) | High yield (95-99%) for aryl chlorides. | Effective at suppressing dehalogenation and homocoupling. | [7][9] | |
| PPh₃ (Less bulky, e⁻-neutral) | Generally lower yields with less reactive halides. | Slower reductive elimination can allow dehalogenation to become more competitive. | [6] | |
| Base | K₃PO₄ (Strong, non-nucleophilic) | Often provides high yields and minimizes side reactions. | Effective in promoting transmetalation without providing a hydride source for dehalogenation. | [6][9] |
| Na₂CO₃ (Common, moderate) | Can be highly effective (up to 98% yield in some systems). | Generally a good choice, but optimization is substrate-dependent. | [10] | |
| Organic Bases (e.g., Et₃N) | Can be a source of hydrides. | Increased risk of dehalogenation byproduct formation. | [5] | |
| Atmosphere | Presence of O₂ | Promotes oxidation of Pd(0) to Pd(II). | Significantly increases the rate of boronic acid homocoupling. | [5] |
Chapter 2: The Heck Reaction: Controlling Regio- and Stereoselectivity
The Mizoroki-Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene.[11] While powerful, its main challenge often lies in controlling the regioselectivity of the alkene product, which is directly linked to a key mechanistic step.
The Desired Catalytic Cycle
The reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the product and a hydridopalladium complex (H-Pd-X), which is then converted back to the active Pd(0) catalyst by a base.[12][13]
Common Byproducts and Their Mechanistic Origins
1. Olefin Isomerization: The most prevalent side reaction in Heck chemistry is the formation of regioisomers of the desired alkene. This occurs because the β-hydride elimination step is often reversible.[14] The H-Pd-X species can re-add to the product alkene in the opposite orientation (Markovnikov vs. anti-Markovnikov), and a subsequent β-hydride elimination from a different carbon atom leads to a double bond shift.[15]
Common Byproducts and Their Mechanistic Origins
1. Hydrodehalogenation: The primary byproduct is the reduced arene (Ar-H), formed via a hydrodehalogenation pathway. This side reaction competes with reductive elimination and occurs when the palladium-amido intermediate possesses a β-hydrogen on the amine substituent. A β-hydride elimination can occur, forming an imine and an Ar-Pd-H species, which then reductively eliminates to give the Ar-H byproduct. [16]
Comparative Analysis of Coupling Conditions
The development of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) has been crucial in promoting the desired reductive elimination over β-hydride elimination. [16]
| Condition | Parameter | Observation | Impact on Byproducts | Reference |
|---|---|---|---|---|
| Ligand | XPhos (Bulky biaryl phosphine) | High yields in the amination of 4-chlorotoluene and morpholine. | Steric bulk favors the monoligated Pd species, accelerating reductive elimination relative to β-hydride elimination. | [9][16] |
| P(o-tol)₃ (First generation ligand) | Limited scope, prone to hydrodehalogenation, especially with primary amines. | Less effective at promoting the desired C-N bond formation, allowing the β-hydride elimination pathway to compete. | [16] | |
| Catalyst System | Bimetallic Pd-Cu Nanocatalyst | In aqueous micellar technology, selectively promotes the amination pathway. | The in-situ formation of Cu-hydride species is proposed to prevent Pd-hydride-mediated hydrodehalogenation. | [17] |
| Base | NaOtBu (Strong, bulky base) | Widely used and effective, but can be incompatible with base-sensitive functional groups. | Promotes the deprotonation step efficiently, driving the reaction forward. | [9] |
| | K₃PO₄ / K₂CO₃ (Weaker inorganic bases) | Allows for broader functional group tolerance. | May require higher temperatures or more active catalysts but can prevent degradation of sensitive substrates. | |
Chapter 4: Experimental Workflow: A Case Study in Byproduct Analysis by RP-HPLC
Accurate quantification of products and byproducts is essential for optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) is a powerful and common tool for this purpose. Below is a representative protocol for monitoring a Suzuki-Miyaura coupling reaction.
Experimental Protocol: Analysis of a Suzuki Coupling Reaction
Objective: To quantify the conversion of an aryl bromide to the desired biaryl product and to detect and quantify the formation of the boronic acid homocoupling byproduct.
1. Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (approx. 25-50 µL) from the reaction mixture under an inert atmosphere.
-
Immediately quench the aliquot in a known volume (e.g., 1.0 mL) of a quench solution (e.g., acetonitrile or methanol) in an HPLC vial. The quench solution should contain a pre-dissolved internal standard (a stable compound not present in the reaction mixture with a distinct retention time, e.g., naphthalene or 1,3,5-trimethoxybenzene). [18] * Vortex the vial thoroughly to ensure homogeneity and precipitation of any insoluble salts.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulates before placing it in the autosampler.
2. HPLC Method Parameters (Illustrative):
-
System: UPLC/HPLC with UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (or a wavelength where all components have reasonable absorbance).
-
Injection Volume: 2 µL.
3. Data Analysis:
-
Identify the peaks for the starting aryl halide, the boronic acid, the desired product, the homocoupling byproduct, and the internal standard based on their retention times (confirmed by injecting pure standards).
-
Integrate the peak areas for each component.
-
Calculate the response factor for each analyte relative to the internal standard using standard solutions of known concentrations.
-
Use the response factors and integrated peak areas from the reaction samples to calculate the concentration and relative percentage of each component at each time point. This allows for the creation of a reaction profile, showing the consumption of starting materials and the formation of products and byproducts over time.
Analytical Workflow Diagram
Conclusion
A proactive approach to understanding and controlling byproduct formation is a hallmark of sophisticated process chemistry. By recognizing the mechanistic origins of common side reactions—such as homocoupling in Suzuki reactions, olefin isomerization in Heck reactions, and hydrodehalogenation in Buchwald-Hartwig aminations—researchers can make informed decisions about reaction conditions. The strategic selection of ligands, bases, solvents, and even the reaction atmosphere can steer a transformation from a complex mixture to a clean, high-yielding process. Coupling this mechanistic knowledge with robust analytical monitoring provides the necessary feedback loop to accelerate the development of safe, efficient, and scalable synthetic routes critical to the advancement of science and medicine.
References
Sources
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. Yoneda Labs [yonedalabs.com]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 14. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Controlling Olefin Isomerization in the Heck Reaction with Neopentyl Phosphine Ligands [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-2,4,6-trimethylphenylboronic Acid
As a Senior Application Scientist, it is understood that the integrity of our research is matched only by the rigor of our safety practices. The disposal of chemical reagents is not a mere janitorial task; it is the final, critical step in the lifecycle of a laboratory chemical. This guide provides a detailed protocol for the safe and compliant disposal of 3-Bromo-2,4,6-trimethylphenylboronic acid, ensuring the protection of personnel, the environment, and the integrity of our shared research space. This document is designed for researchers, scientists, and drug development professionals who handle this and similar organoboron compounds.
Core Principles: Hazard Profile and Immediate Safety
Before any disposal procedure begins, a foundational understanding of the compound's hazards is essential. While some safety data sheets (SDS) for similar boronic acids may list "no known OSHA hazards," others classify them as causing skin and eye irritation.[1][2] A conservative approach, treating all boronic acids as potentially hazardous, is the hallmark of a robust safety culture.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Handling 3-Bromo-2,4,6-trimethylphenylboronic acid, whether in pure form or as waste, mandates a specific level of personal protection. The causality is clear: to prevent irritation and accidental exposure, a physical barrier is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against accidental splashes of solutions or fine dust particles from entering the eyes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene), inspected for integrity before each use.[3][4] | Prevents direct skin contact, which can lead to irritation.[5] |
| Body Protection | A fully fastened lab coat. For larger quantities or spill cleanup, fire/flame resistant and impervious clothing is advised.[4] | Minimizes the risk of contamination to personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust inhalation.[1][4] | Prevents respiratory tract irritation that may be caused by inhaling fine dusts of the compound.[1] |
Hazard Summary
Based on data for 3-Bromo-2,4,6-trimethylphenylboronic acid and analogous compounds, the following hazards should be considered:
-
Skin Irritation: May cause skin irritation upon contact.[1][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Environmental Hazard: Do not let the chemical enter drains or sewer systems, as its ecological effects are not fully characterized.[4][6]
The Disposal Workflow: A Step-by-Step Protocol
The primary directive for the disposal of this compound is that it must be treated as hazardous chemical waste .[3] It should never be disposed of down the drain or in regular trash.[4][7] The process involves careful segregation, secure containment, and proper labeling before collection by a licensed chemical waste disposal service.
Caption: Disposal workflow for 3-Bromo-2,4,6-trimethylphenylboronic acid.
Disposal of Unused Reagent and Contaminated Solids
This category includes expired or surplus solid 3-Bromo-2,4,6-trimethylphenylboronic acid, as well as contaminated consumables like weigh boats, gloves, and paper towels.
Procedure:
-
Work Area: Perform all waste handling inside a certified chemical fume hood to minimize inhalation risk.[1]
-
Containment: Carefully sweep or transfer the solid waste into a suitable, sealable container.[5] This container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition.[8] Heavily contaminated items like gloves and spill pillows should be double-bagged in clear poly bags and sealed.[7]
-
Labeling: Affix a hazardous waste tag to the container. The label must clearly state:
-
Storage: Keep the container tightly closed and store it in a designated, secondary containment area for hazardous waste, away from incompatible materials like strong oxidizing agents, acids, and strong bases.[5][10]
Disposal of Contaminated Solutions and Rinsate
This applies to solutions containing the boronic acid and solvent rinses from decontaminating glassware.
Procedure:
-
Segregation: Collect this waste stream in a dedicated, sealed container for non-halogenated organic waste . Do not mix with halogenated solvents or other waste categories.[11]
-
Containment: Use a compatible, shatter-resistant container (e.g., a coated glass or HDPE bottle) equipped with a secure, sealing cap. Ensure the container is not filled beyond 90% capacity to allow for expansion.[10]
-
Labeling: Label the container clearly as "Hazardous Waste," listing all chemical constituents, including the solvent and "3-Bromo-2,4,6-trimethylphenylboronic acid," with their approximate concentrations.
-
Prohibition: Under no circumstances should solutions containing this compound be poured down the drain.[4] This is a critical step in environmental protection.
Decontamination of Empty Containers
Empty containers that once held 3-Bromo-2,4,6-trimethylphenylboronic acid must also be treated as hazardous waste until properly decontaminated.
Procedure:
-
Triple Rinsing: The standard and required procedure is to "triple-rinse" the container.[3]
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect this first rinse (rinsate) and dispose of it as hazardous liquid waste as described in section 2.2.
-
Repeat the rinse two more times. Subsequent rinses may also need to be collected as hazardous waste depending on institutional guidelines.[3]
-
-
Final Disposal: Once triple-rinsed, the container can often be disposed of as regular, non-hazardous glass or plastic waste, but you must first consult your institution's specific guidelines.[3]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: Prevent further spread of the spill. Do not let the chemical enter drains.[4]
-
Cleanup:
-
For a solid spill , carefully sweep up the material, avoiding dust formation, and place it into a labeled container for hazardous waste disposal.[1][5]
-
For a liquid spill , absorb with an inert material (e.g., vermiculite, dry sand) and shovel the collected material into a suitable container for disposal.[4]
-
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship that defines excellence in the scientific community. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they, along with local and federal regulations, are the ultimate authority.[12][13]
References
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How To Safely Dispose of Boric Acid. Lab Alley.[Link]
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Safety Data Sheet - (4-Bromo-3-methylphenyl)boronic acid. Angene Chemical.[Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum.[Link]
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Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT).[Link]
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Guide to the Disposal of Chemically Stabilized and Solidified Waste. US Environmental Protection Agency.[Link]
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Working with Hazardous Chemicals. Organic Syntheses.[Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.[Link]
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HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.[Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.[Link]
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EPA HAZARDOUS WASTE CODES. US Environmental Protection Agency.[Link]
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Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo.[Link]
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1910 - Occupational Safety and Health Administration. OSHA.[Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.[Link]
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A Comprehensive Guide to the Safe Handling of 3-Bromo-2,4,6-trimethylphenylboronic Acid
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational procedures for the safe handling and disposal of 3-Bromo-2,4,6-trimethylphenylboronic acid. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deeper understanding of the safety measures.
Hazard Identification and Immediate Precautions
-
Skin Irritation: May cause skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious eye damage if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
Immediate precautions include working in a well-ventilated area, preferably a certified chemical fume hood, and ensuring that eyewash stations and safety showers are readily accessible.[3] All chemical products should be treated with the recognition of "having unknown hazards and toxicity".
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following personal protective equipment is mandatory when handling 3-Bromo-2,4,6-trimethylphenylboronic acid to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[4] | Protects eyes from dust, splashes, and accidental contact that can cause serious damage.[3][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[3][5] Gloves should be inspected before use and disposed of properly after handling.[3][6] | Prevents skin contact, which can lead to irritation and potential allergic reactions.[3] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, worn over long pants.[3][7] A chemical-resistant apron is recommended for larger quantities.[3] | Protects the skin on the body from accidental spills and contact. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[7] | Protects feet from spills and falling objects. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[1] | Protects the respiratory tract from irritation due to dust inhalation.[3] |
PPE Selection Workflow
Caption: PPE selection workflow for handling 3-Bromo-2,4,6-trimethylphenylboronic acid.
Step-by-Step Handling and Operational Plan
A systematic approach to handling 3-Bromo-2,4,6-trimethylphenylboronic acid is crucial for safety.
-
Preparation and Work Area Setup :
-
Conduct all handling of solid 3-Bromo-2,4,6-trimethylphenylboronic acid within a certified chemical fume hood to ensure adequate ventilation.[3]
-
The workspace should be clean and organized.
-
Ensure an eyewash station and safety shower are unobstructed and have been recently tested.
-
-
Weighing and Transfer :
-
When weighing the solid, do so in the fume hood on a disposable weigh boat to minimize contamination of the balance.
-
Avoid creating dust.[8] Use a spatula for transfers.
-
Close the container tightly when not in use.
-
-
In Solution :
-
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Keep the container capped or covered as much as possible during the experiment.
-
-
Post-Handling Decontamination :
-
Clean the work area thoroughly to remove any residual chemical.
-
Wipe down the spatula and any other equipment used with an appropriate solvent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
PPE Removal :
-
Remove PPE in the designated area to avoid cross-contamination.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
All waste generated from the use of 3-Bromo-2,4,6-trimethylphenylboronic acid must be treated as hazardous waste.
-
Solid Waste :
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a compatible, labeled, and sealed waste container.
-
Do not dispose of boronic acid solutions down the drain unless specifically permitted by local regulations and your institution's EHS office.[9][10] While some simple boric acids in small, diluted quantities may be permissible for drain disposal in some jurisdictions, this is not a universal rule and does not extend to all derivatives.[9][10][11]
-
-
Contaminated Packaging :
-
Containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] The rinsed container can then be disposed of according to institutional guidelines.
-
Always consult your institution's environmental health and safety office for specific disposal guidelines. [3][9]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek medical attention.
-
-
Eye Contact :
-
Inhalation :
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For large spills, contact your institution's EHS department immediately.
-
Do not allow the spilled material to enter drains or waterways.[2]
-
Emergency Response Workflow
Caption: Emergency response plan for spills or exposure to 3-Bromo-2,4,6-trimethylphenylboronic acid.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. (n.d.). Retrieved January 11, 2026, from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved January 11, 2026, from [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, September 1). Retrieved January 11, 2026, from [Link]
-
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved January 11, 2026, from [Link]
-
Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved January 11, 2026, from [Link]
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Tips for disposal of Sparex and Boric acid? : r/SilverSmith - Reddit. (2021, January 3). Retrieved January 11, 2026, from [Link]
-
Disposal of Solid Chemicals in the Normal Trash | Public Safety. (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Safety Data Sheet - 3M. (n.d.). Retrieved January 11, 2026, from [Link]
- CN102731542A - Preparation method of p-bromophenyl-boric acid - Google Patents. (n.d.).
-
(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

